molecular formula C9H10N2O4 B1221991 3-Amino-3-(2-nitrophenyl)propanoic acid CAS No. 5678-48-8

3-Amino-3-(2-nitrophenyl)propanoic acid

Cat. No.: B1221991
CAS No.: 5678-48-8
M. Wt: 210.19 g/mol
InChI Key: XXBOYULKNZTOMN-UHFFFAOYSA-N
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Description

3-Amino-3-(2-nitrophenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10N2O4/c10-7(5-9(12)13)6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBOYULKNZTOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80972231
Record name 3-Amino-3-(2-nitrophenyl)propanoic acid
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Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5678-48-8
Record name β-Amino-2-nitrobenzenepropanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrocinnamic acid, beta-amino-o-nitro-
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Record name 3-Amino-3-(2-nitrophenyl)propanoic acid
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Record name 3-Amino-3-(2-nitro-phenyl)-propionic acid
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Foundational & Exploratory

Synthesis of 3-Amino-3-(2-nitrophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-amino-3-(2-nitrophenyl)propanoic acid, a valuable building block in medicinal chemistry and pharmaceutical development. This document details a primary synthesis pathway, including a step-by-step experimental protocol and quantitative data.

Core Synthesis Pathway: One-Pot Condensation

The most prominently documented method for the synthesis of this compound is a one-pot reaction involving the condensation of 2-nitrobenzaldehyde, malonic acid, and a source of ammonia. This approach is efficient and yields the target compound in a good yield.

A detailed experimental protocol for this synthesis is provided below.

Quantitative Data

The following table summarizes the quantitative data for the one-pot synthesis of this compound.

ParameterValueReference
Starting Material 12-nitrobenzaldehyde[1]
Starting Material 2Malonic Acid[1]
ReagentsAmmonium Formate, Formic Acid, Hydrochloric Acid, Potassium Hydroxide[1]
Yield64.6%[1]
Product FormYellow Solid[1]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 2-nitrobenzaldehyde (20.4 g, 0.135 mol)

  • Malonic acid (18.3 g, 0.176 mol)

  • Formic acid (20.3 mL, 0.539 mol)

  • Ammonium formate (21.3 g, 0.338 mol)

  • Concentrated hydrochloric acid (50 mL)

  • 50% Potassium hydroxide solution

  • Ethyl acetate

  • Water

Procedure:

  • In a suitable reaction vessel, stir a mixture of 2-nitrobenzaldehyde (20.4 g, 0.135 mol), formic acid (20.3 mL, 0.539 mol), and malonic acid (18.3 g, 0.176 mol) at 45°C for 30 minutes.[1]

  • To this mixture, add ammonium formate (21.3 g, 0.338 mol).[1]

  • Increase the reaction temperature to 70°C and continue stirring for one hour.[1]

  • Further, raise the temperature to 95°C and stir for an additional four hours.[1]

  • After the four-hour period, add concentrated hydrochloric acid (50 mL) and maintain the temperature at 95°C for another hour.[1]

  • Cool the reaction mixture and add 25 mL of water.[1]

  • Wash the mixture twice with ethyl acetate (2 x 25 mL).[1]

  • Adjust the pH of the aqueous phase to 4.2 using a 50% potassium hydroxide solution to precipitate the product.[1]

  • Filter the resulting solid under vacuum to obtain 18.33 g of this compound as a yellow solid (64.6% yield).[1]

Synthesis Pathway Diagram

The following diagram illustrates the one-pot synthesis of this compound.

Synthesis_Pathway cluster_reactants Starting Materials & Reagents cluster_process Reaction cluster_product Product 2-nitrobenzaldehyde 2-nitrobenzaldehyde One-Pot Condensation One-Pot Condensation 2-nitrobenzaldehyde->One-Pot Condensation Malonic Acid Malonic Acid Malonic Acid->One-Pot Condensation Ammonium Formate Ammonium Formate Ammonium Formate->One-Pot Condensation Formic Acid Formic Acid Formic Acid->One-Pot Condensation This compound This compound One-Pot Condensation->this compound Yield: 64.6%

Caption: One-pot synthesis of the target compound.

Alternative Synthesis Strategies

While the one-pot condensation is a well-documented method, other classical reactions for the synthesis of β-amino acids could potentially be adapted for this compound. These include:

  • The Rodionov Reaction: This reaction involves the condensation of an aldehyde with malonic acid and ammonia or an amine in the presence of a catalyst. While no specific protocol for the target molecule was found, this method remains a viable alternative for the synthesis of β-amino acids.

  • The Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. The nitro-Mannich (or aza-Henry) reaction, a variation of this, involves the addition of a nitroalkane to an imine and could be explored for the synthesis of β-nitro amines, which can then be converted to the desired β-amino acid.

Further research and methods development would be required to optimize these alternative pathways for the specific synthesis of this compound.

Analytical Data

Characterization of the final product is crucial for confirming its identity and purity. Spectroscopic data for this compound is available through various chemical databases. This typically includes:

  • ¹H NMR (Proton Nuclear Magnetic Resonance)

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • IR (Infrared Spectroscopy)

  • MS (Mass Spectrometry)

Researchers are advised to consult spectral databases for detailed information to verify their synthesized product.

References

Technical Guide: Physicochemical Properties of 3-Amino-3-(2-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2-nitrophenyl)propanoic acid is a synthetic amino acid derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its structural features, including a chiral center and an ortho-nitro-substituted phenyl ring, make it a versatile intermediate for the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some of these values have been experimentally determined, others are predicted based on computational models.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄[1][2][3]
Molecular Weight 210.19 g/mol [3]
CAS Number 5678-48-8[1][2][3]
Appearance White to pale brown powder[2]
Melting Point 222 °C[4]
Boiling Point (Predicted) 423.8 ± 35.0 °C[4]
Density (Predicted) 1.404 ± 0.06 g/cm³[4]
Solubility Slightly soluble in water[3]
pKa (Predicted) Not available
logP (Predicted for isomer) -1.2 (for 2-Amino-3-(3-nitrophenyl)propanoic acid)[5]

Experimental Protocols

One-Pot Synthesis of this compound

A common and efficient method for the synthesis of this compound is a one-pot reaction involving o-nitrobenzaldehyde, malonic acid, and ammonium formate.

Materials:

  • o-Nitrobenzaldehyde

  • Malonic acid

  • Ammonium formate

  • Formic acid

  • Concentrated hydrochloric acid

  • 50% Potassium hydroxide solution

  • Ethyl acetate

  • Water

  • Reaction flask with stirring and heating capabilities

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • In a suitable reaction flask, combine o-nitrobenzaldehyde (0.135 mol), formic acid (0.539 mol), and malonic acid (0.176 mol).

  • Stir the mixture at 45°C for 30 minutes.

  • Add ammonium formate (0.338 mol) to the mixture.

  • Increase the reaction temperature to 70°C and continue stirring for one hour.

  • Further, increase the temperature to 95°C and stir for four hours.

  • Add concentrated hydrochloric acid (50 mL) and maintain the temperature at 95°C for an additional hour.

  • Cool the reaction mixture and add 25 mL of water.

  • Wash the mixture twice with ethyl acetate (2 x 25 mL).

  • Adjust the pH of the aqueous phase to 4.2 using a 50% potassium hydroxide solution to precipitate the solid product.

  • Filter the precipitate under vacuum to obtain the yellow solid of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A general approach for the analysis of this compound involves reversed-phase HPLC with pre-column derivatization. This method is widely used for the separation and quantification of amino acids.

Instrumentation and Columns:

  • A standard HPLC system with a gradient pump, autosampler, and a fluorescence or UV detector is suitable.

  • A C18 reversed-phase column is typically used for the separation of derivatized amino acids.

Reagents:

  • HPLC-grade acetonitrile and water

  • Buffer (e.g., sodium acetate)

  • Derivatization agents:

    • o-phthalaldehyde (OPA) for primary amines

    • 9-fluorenylmethyl chloroformate (FMOC-Cl) for secondary amines (though the target compound is a primary amine, this is part of a standard amino acid analysis method).[6]

General Procedure (Adaptable for this compound):

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., dilute HCl).

  • Automated Pre-column Derivatization:

    • The sample is mixed with a borate buffer to achieve a high pH.

    • OPA is then introduced to react with the primary amino group of the analyte.[6]

  • Chromatographic Separation:

    • Inject the derivatized sample onto the C18 column.

    • Elute the compound using a gradient of an aqueous buffer and an organic solvent like acetonitrile. The gradient program should be optimized to achieve good separation from any impurities.

  • Detection:

    • The OPA-derivatized amino acid can be detected by fluorescence.[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the one-pot synthesis of this compound.

Synthesis_Workflow reagents o-Nitrobenzaldehyde Malonic Acid Formic Acid step1 Step 1: Initial Reaction Stir at 45°C for 30 min reagents->step1 ammonium_formate Ammonium Formate step2 Step 2: Addition & Heating Add Ammonium Formate Stir at 70°C for 1 hr ammonium_formate->step2 hcl Conc. HCl step4 Step 4: Hydrolysis Add Conc. HCl Stir at 95°C for 1 hr hcl->step4 koh 50% KOH step5 Step 5: Work-up & Precipitation Cool, add H₂O, wash with EtOAc Adjust pH to 4.2 koh->step5 step1->step2 step3 Step 3: Further Heating Stir at 95°C for 4 hrs step2->step3 step3->step4 step4->step5 product This compound step5->product

Caption: One-pot synthesis of this compound.

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the amino group, carboxylic acid group, and the nitro-substituted aromatic ring provides multiple points for chemical modification.

One notable application is its use as a precursor for the synthesis of compounds with potential biological activity. For example, the nitro group can be reduced to an amino group, which can then be further functionalized. This makes it a key starting material for creating libraries of compounds for drug discovery screening.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions. It is recommended to use personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 3-Amino-3-(2-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5678-48-8

This technical guide provides a comprehensive overview of 3-Amino-3-(2-nitrophenyl)propanoic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its chemical properties, synthesis protocols, and biological significance.

Chemical and Physical Properties

This compound, also known by synonyms such as β-Amino-2-nitrobenzenepropanoic acid and ANP linker, is a β-amino acid derivative.[1][2] Its chemical structure is characterized by a propanoic acid backbone with an amino group and a 2-nitrophenyl group attached to the β-carbon. This unique arrangement of functional groups makes it a versatile building block in organic synthesis.

A summary of its key quantitative properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₁₀N₂O₄[3]
Molecular Weight 210.19 g/mol [2]
Melting Point 222 °C[2]
Boiling Point (Predicted) 423.8 ± 35.0 °C[2][4]
Density (Predicted) 1.404 ± 0.06 g/cm³[2][4]
pKa (Predicted) 3.49 ± 0.10[2]
Water Solubility Slightly soluble[1][2][4][5]

Synthesis and Experimental Protocols

The synthesis of this compound has been reported through various methods. Two detailed experimental protocols are provided below.

Protocol 1: Multi-component Reaction

This method involves the reaction of o-nitrobenzaldehyde, formic acid, malonic acid, and ammonium formate.[6]

Methodology:

  • Combine o-nitrobenzaldehyde (20.4 g, 0.135 mol), formic acid (20.3 mL, 0.539 mol), and malonic acid (18.3 g, 0.176 mol) and stir at 45°C for 30 minutes.[6]

  • Add ammonium formate (21.3 g, 0.338 mol) to the mixture, increase the temperature to 70°C, and stir for one hour.[6]

  • Continue stirring at 95°C for four hours.[6]

  • Add concentrated hydrochloric acid (50 mL) and maintain the temperature at 95°C for an additional hour.[6]

  • After cooling, add 25 mL of water and wash the mixture twice with ethyl acetate (2 x 25 mL).[6]

  • Adjust the pH of the aqueous phase to 4.2 using a 50% potassium hydroxide solution to precipitate the solid product.[6]

  • Filter the precipitate under vacuum to obtain the product as a yellow solid (18.33 g, 64.6% yield).[6]

Protocol 2: Knoevenagel-Type Condensation

This protocol describes a Knoevenagel-type condensation followed by amination.[7]

Methodology:

  • In a suitable flask, mix 2-nitrobenzaldehyde (2.40 g), malonic acid (2.44 g), and ammonium acetate (3.54 g) in 200 mL of 1-butanol.[7]

  • Reflux the mixture for 1.5 to 2 hours, monitoring for the cessation of carbon dioxide evolution, which indicates the completion of the reaction.[7]

  • Further purification steps, such as cooling, filtration, and washing, would be performed to isolate the final product.

Synthesis_Protocols cluster_protocol1 Protocol 1: Multi-component Reaction cluster_protocol2 Protocol 2: Knoevenagel-Type Condensation p1_start o-Nitrobenzaldehyde + Formic Acid + Malonic Acid p1_step1 Stir at 45°C p1_start->p1_step1 p1_step2 Add Ammonium Formate, Stir at 70°C then 95°C p1_step1->p1_step2 p1_step3 Add Conc. HCl, Stir at 95°C p1_step2->p1_step3 p1_step4 Work-up & Purification (H₂O, EtOAc wash, pH adjustment) p1_step3->p1_step4 p1_end This compound p1_step4->p1_end p2_start 2-Nitrobenzaldehyde + Malonic Acid + Ammonium Acetate p2_step1 Reflux in 1-Butanol p2_start->p2_step1 p2_end This compound p2_step1->p2_end

Synthesis pathways for this compound.

Biological Significance and Applications

This compound is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals.[6] Its bifunctional nature, possessing both an amino and a carboxylic acid group, allows for its incorporation into a wide array of more complex molecules.

Role in Drug Development

This compound serves as a crucial building block for the synthesis of bioactive molecules and is particularly noted for its use in peptide synthesis.[7] The presence of the nitrophenyl group can influence the reactivity and biological activity of the final compounds. It is a precursor for molecules with potential applications in neuroscience, including the development of therapeutics for neurological disorders.[8][9]

Precursor to CRTH2 Antagonists

A significant application of this compound is in the synthesis of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonists. CRTH2 is a receptor for prostaglandin D2 and is a target for the treatment of allergic diseases such as asthma.[10][11] The propanoic acid derivative serves as a key structural motif in the creation of these antagonist molecules.

Potential Biological Activities

While specific signaling pathways directly modulated by this compound are not extensively documented, related β-amino acid derivatives are known to exhibit a range of biological activities. These include enzyme inhibition and interactions with proteins, potentially affecting pathways related to amino acid metabolism.[7] It is important to note that the biological effects are often attributed to the larger molecules synthesized from this intermediate rather than the compound itself.

Further Reactions: Reduction of the Nitro Group

A common subsequent reaction involving this compound is the reduction of the nitro group to an amino group, yielding a diamino-substituted propanoic acid. This transformation is a key step in the synthesis of various pharmaceutical agents.

Experimental Protocol for Nitro Group Reduction:

  • Dissolve this compound (15 g, 71.4 mmol) in a mixture of 5% sodium hydroxide solution (85 mL) and 85% hydrazine hydrate (5 mL).[6]

  • Heat the solution to 80°C.[6]

  • Carefully add Raney nickel (2 x 25 mg) to the heated solution.[6]

  • After 30 minutes, cool the reaction mixture.[6]

  • Adjust the pH to 2 with 6M hydrochloric acid to precipitate the solid product.[6]

  • Filter the solid under vacuum to obtain the reduced product as a yellow solid (6.86 g, 54.5% yield).[6]

Downstream_Synthesis start_mol This compound reagents NaOH, Hydrazine Hydrate, Raney Nickel start_mol->reagents Reaction conditions Heat to 80°C workup Acidification (HCl) reagents->workup Followed by final_product 3-Amino-3-(2-aminophenyl)propanoic acid workup->final_product Yields

Workflow for the reduction of the nitro group.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.[6]

This technical guide consolidates the available information on this compound to support its use in research and development. The detailed protocols and compiled data aim to facilitate its application in the synthesis of novel and potentially therapeutic compounds.

References

Navigating the Solubility Landscape of 3-Amino-3-(2-nitrophenyl)propanoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Amino-3-(2-nitrophenyl)propanoic acid in organic solvents. A comprehensive search for quantitative data reveals a notable scarcity of specific solubility values for this particular compound. This document summarizes the available qualitative information and provides context by presenting solubility data for structurally related amino acids. Furthermore, a general experimental protocol for determining amino acid solubility is detailed, offering a methodological framework for researchers. In the absence of specific biochemical pathway information for this compound, this guide focuses on the fundamental physicochemical properties relevant to its application in research and drug development.

Introduction

This compound is a β-amino acid derivative whose utility in synthetic chemistry and pharmaceutical research is of growing interest. Understanding its solubility in various organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development. The polarity imparted by the amino and carboxylic acid groups, combined with the aromatic nitro group, results in a complex solubility profile that is highly dependent on the nature of the solvent.

Solubility of this compound: Current State of Knowledge

Peptides and amino acids with a high content of non-polar or polar uncharged amino acids are often more soluble in organic solvents like DMSO, methanol, propanol, isopropanol, or DMF. Given the structure of this compound, it can be inferred that it may exhibit some solubility in polar aprotic and protic organic solvents. For instance, a structurally related compound, 3-Nitropropionic acid, is reported to be soluble in ethanol and DMSO at approximately 10 mg/mL. Another isomer, (S)-2-Amino-3-(3-nitrophenyl)propanoic acid, has a reported aqueous solubility of 29.17 mg/mL. While not directly applicable, this information provides a useful reference point.

Solubility of Representative Amino Acids in Organic Solvents

To provide a broader context for the expected solubility of this compound, the following table summarizes the solubility of several standard amino acids in various organic solvents. It is important to note that the solubility of amino acids generally decreases with the introduction of hydrophobic groups and with an increase in the hydrophobic character of the solvent (e.g., from methanol to 2-propanol).

Amino AcidSolventTemperature (°C)Solubility ( g/100g solvent)
GlycineEthanol250.057
L-AlanineEthanol250.028
L-ValineEthanol250.011
L-LeucineEthanol250.007
L-PhenylalanineEthanol250.021
L-TryptophanMethanol251.14
L-TryptophanEthanol250.54
L-Tryptophan1-Propanol250.31
L-TryptophanAcetone250.11

Note: Data is compiled from various sources and should be used as a general guide. Actual solubilities can be affected by factors such as purity, crystal form, and the presence of water.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of an amino acid, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

4.1. Materials

  • This compound

  • Selected organic solvents (e.g., ethanol, methanol, DMSO, acetone, chloroform)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Procedure

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Extraction: Carefully extract a known volume of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the extracted supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

4.3. Experimental Workflow Diagram

experimental_workflow start Start add_excess Add excess this compound to a known volume of organic solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48 hours) add_excess->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge extract Extract a known volume of the supernatant centrifuge->extract dilute Dilute the supernatant extract->dilute quantify Quantify concentration using HPLC or UV-Vis dilute->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Caption: A generalized workflow for the experimental determination of solubility.

Signaling Pathways and Logical Relationships

A thorough search of scientific literature and databases did not yield any specific information regarding the involvement of this compound in biological signaling pathways. As such, a diagrammatic representation of its molecular interactions in a biological context cannot be provided at this time. The primary application of this compound appears to be as a synthetic intermediate in chemical research[1].

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains elusive, this guide provides a framework for researchers working with this compound. By understanding the general solubility trends of related amino acids and employing a robust experimental protocol, scientists and drug development professionals can effectively determine the solubility in their solvents of interest. This foundational knowledge is critical for the successful design of synthetic routes, purification strategies, and formulation studies involving this and other novel β-amino acid derivatives.

References

Technical Guide: Physicochemical Properties of 3-Amino-3-(2-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of 3-Amino-3-(2-nitrophenyl)propanoic acid, a key physical property for compound characterization and purity assessment. This document outlines the quantitative data, a detailed experimental protocol for its determination, and a visual representation of the experimental workflow.

Quantitative Physicochemical Data

The melting point of a crystalline solid is a critical parameter, indicating its purity. A sharp melting point range is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

ParameterValueReference
Melting Point222 °C

Experimental Protocol: Melting Point Determination

The determination of the melting point of this compound should be conducted using the capillary method, a standard and reliable technique for crystalline organic compounds.

2.1. Materials and Apparatus

  • This compound sample (finely powdered and dry)

  • Melting point capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Mel-Temp or similar) with a calibrated thermometer or temperature probe

  • Mortar and pestle (if sample is not a fine powder)

  • Spatula

2.2. Sample Preparation

  • Ensure the this compound sample is completely dry to avoid inaccuracies.

  • If the sample consists of coarse crystals, gently grind it into a fine, homogeneous powder using a mortar and pestle.[1]

  • Introduce a small amount of the powdered sample into the open end of a capillary tube.

  • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.

2.3. Measurement Procedure

  • Place the capillary tube containing the sample into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate initially to approach the expected melting point of 222 °C.

  • When the temperature is approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.[2]

  • Observe the sample closely through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Continue to heat slowly and record the temperature at which the last solid particle melts (the clear point).

  • The recorded temperatures represent the melting point range of the sample. For a pure compound, this range should be narrow (typically 0.5-1.0 °C).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the determination of the melting point for a crystalline organic compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Dry Sample B Grind to Fine Powder A->B if coarse C Pack in Capillary Tube B->C D Insert into Apparatus C->D E Rapid Heating D->E F Slow Heating (1-2 °C/min) E->F near MP G Observe & Record Melting Range F->G H Melting Point Range G->H

Workflow for Melting Point Determination.

Potential Biological Significance of the Nitro Group

While specific signaling pathways for this compound are not extensively documented, the presence of the nitroaromatic moiety is of significant interest in drug development. In biological systems, the nitro group can undergo enzymatic reduction. This process can proceed through a one-electron or a two-electron pathway. The one-electron reduction generates a nitro radical anion, which can lead to the production of reactive oxygen species under aerobic conditions, potentially causing cellular damage. The sequential two-electron reduction of the nitro group leads to the formation of nitroso and hydroxylamine intermediates, and ultimately the corresponding amine. These intermediates can be reactive and may interact with various biomolecules, contributing to the compound's overall biological activity. This reactivity is a key factor in the antimicrobial and cytotoxic effects observed for many nitro-containing compounds.

References

3-Amino-3-(2-nitrophenyl)propanoic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Amino-3-(2-nitrophenyl)propanoic acid

This guide provides comprehensive technical information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's physicochemical properties, structural information, and its role in chemical synthesis.

Molecular Properties and Identification

This compound is a derivative of β-alanine containing a 2-nitrophenyl substituent.[1] Its structure makes it a valuable building block in organic and medicinal chemistry.[2][3] The compound is slightly soluble in water and should be stored at 0-5°C, away from strong oxidizing agents, acids, and bases.[4][5][6]

Physicochemical Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄[1][4][7][8]
Molecular Weight 210.19 g/mol [1][4]
CAS Number 5678-48-8[1][7][8]
Melting Point 222 °C[1][4]
Boiling Point (Predicted) 423.8 ± 35.0 °C[1][4]
Density (Predicted) 1.404 ± 0.06 g/cm³[1][4]
Flash Point 210.1 °C[4]
Vapor Pressure 6.13E-08 mmHg at 25°C[4]
Refractive Index 1.612[4]

Molecular Structure

The structure consists of a propane-1-carboxylic acid backbone with an amino group and a 2-nitrophenyl group attached to the third carbon (the β-carbon).

Molecular Structure of this compound cluster_phenyl 2-Nitrophenyl Group C_beta C_alpha CαH₂ C_beta->C_alpha NH2 NH₂ C_beta->NH2 C1 C1 C_beta->C1 COOH COOH C_alpha->COOH C2 C2 C1->C2 C3 C3 C2->C3 NO2 NO₂ C2->NO2 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 G start Starting Material (e.g., Resin for SPPS or another molecule) process Coupling Reaction (e.g., Amide bond formation) start->process linker This compound (Building Block) linker->process intermediate Intermediate Product process->intermediate process2 Further Synthetic Steps (e.g., Deprotection, additional couplings, or modification of NO₂ group) intermediate->process2 end_product Final Bioactive Molecule or Target Compound process2->end_product

References

An In-depth Technical Guide to 3-Amino-3-(2-nitrophenyl)propanoic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(2-nitrophenyl)propanoic acid, a key intermediate in pharmaceutical synthesis. The document details its historical discovery through the lens of the broader development of β-amino acid synthesis, focusing on the Rodionov reaction as a foundational method. A thorough experimental protocol for a modern synthetic route is provided, accompanied by quantitative data on physicochemical properties and yield. This guide aims to be an essential resource for researchers and professionals in organic synthesis and drug development, offering detailed methodologies and a historical perspective on this important molecule.

Introduction

This compound, a substituted β-alanine, is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical compounds. Its structure, featuring a β-amino acid backbone and a sterically hindered ortho-nitro-substituted phenyl group, makes it a versatile precursor for a range of complex molecules. This guide explores the discovery and history of this compound, presents its physicochemical and spectroscopic data, and provides a detailed experimental protocol for its synthesis.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of synthetic methods for β-amino acids. While a singular "discovery" paper for this specific ortho-nitro isomer is not readily apparent in historical records, its synthesis falls under the umbrella of the Rodionov reaction , a significant method for preparing β-amino acids established in the early 20th century.

The Rodionov reaction, a one-pot synthesis involving an aldehyde, malonic acid, and ammonia (often in the form of ammonium acetate in an alcoholic medium), became a cornerstone for accessing a wide variety of β-amino acids. The general mechanism involves a Knoevenagel condensation of the aldehyde and malonic acid, followed by a Michael addition of ammonia to the resulting unsaturated acid, and subsequent decarboxylation.

It is highly probable that this compound was first synthesized as part of broader investigations into the scope and limitations of the Rodionov reaction with various substituted benzaldehydes. The use of o-nitrobenzaldehyde in this reaction would directly lead to the formation of the target molecule.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data.

PropertyValue
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
Appearance White to pale brown powder
Solubility Slightly soluble in water
Storage Temperature 0-5°C
Spectroscopic DataAvailability
¹H NMR Data available
¹³C NMR Data available
Infrared (IR) Data available
Mass Spectrometry (MS) Data available

Experimental Protocols

The following section provides a detailed methodology for the synthesis of this compound, based on a modern adaptation of the Rodionov reaction.[1]

Synthesis of this compound

This protocol details a one-pot synthesis from o-nitrobenzaldehyde, malonic acid, and ammonium formate.

Reactants and Materials:

Reactant/MaterialMolecular Weight ( g/mol )Amount (g)Moles (mol)Volume (mL)
o-Nitrobenzaldehyde151.1220.40.135-
Malonic Acid104.0618.30.176-
Formic Acid46.03-0.53920.3
Ammonium Formate63.0621.30.338-
Concentrated Hydrochloric Acid36.46--50
50% Potassium Hydroxide Solution---As needed
Ethyl Acetate---50
Water---25

Procedure:

  • A mixture of o-nitrobenzaldehyde (20.4 g, 0.135 mol), malonic acid (18.3 g, 0.176 mol), and formic acid (20.3 mL, 0.539 mol) is stirred at 45°C for 30 minutes.[1]

  • Ammonium formate (21.3 g, 0.338 mol) is added to the mixture.[1]

  • The reaction temperature is increased to 70°C and the mixture is stirred for one hour.[1]

  • The temperature is then raised to 95°C and stirring is continued for four hours.[1]

  • Concentrated hydrochloric acid (50 mL) is added, and the mixture is maintained at 95°C for an additional hour.[1]

  • The reaction mixture is cooled, and 25 mL of water is added.[1]

  • The mixture is washed twice with ethyl acetate (2 x 25 mL).[1]

  • The pH of the aqueous phase is adjusted to 4.2 with a 50% potassium hydroxide solution to precipitate the solid product.[1]

  • The solid is collected by vacuum filtration.[1]

  • The resulting yellow solid is dried, yielding 18.33 g of this compound.[1]

Yield: 64.6%[1]

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Work-up R1 o-Nitrobenzaldehyde S1 Mixing and initial heating (45°C) R1->S1 R2 Malonic Acid R2->S1 R3 Formic Acid R3->S1 R4 Ammonium Formate S2 Addition of Ammonium Formate and heating (70°C) S1->S2 Add R4 S3 Sustained heating (95°C) S2->S3 S4 Acid hydrolysis (95°C) S3->S4 W1 Cooling and dilution S4->W1 W2 Washing with Ethyl Acetate W1->W2 W3 pH adjustment and precipitation W2->W3 W4 Filtration and drying W3->W4 Product This compound W4->Product

Caption: Synthetic workflow for this compound.

Application as a Pharmaceutical Intermediate

This compound is a precursor for the synthesis of other molecules, a key step often being the reduction of the nitro group to an amine.

G Application as a Pharmaceutical Intermediate Start This compound Reduction Reduction of Nitro Group (e.g., Raney Nickel, Hydrazine Hydrate) Start->Reduction Intermediate 3-Amino-3-(2-aminophenyl)propanoic acid Reduction->Intermediate Pharmaceuticals Further Functionalization & Cyclization to Bioactive Molecules Intermediate->Pharmaceuticals

References

Spectroscopic Profile of 3-Amino-3-(2-nitrophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Comprehensive, experimentally verified spectroscopic data for 3-Amino-3-(2-nitrophenyl)propanoic acid is not available in the public domain at the time of this writing. The following tables are placeholders structured for the presentation of such data once it becomes available.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available
Data not available
Data not available
Data not available
Data not available

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)Assignment
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data not available
Data not available
Data not available
Data not available
Data not available
Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Ion Assignment
Data not available
Data not available
Data not available

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (e.g., -NH₂ and -COOH).

  • Transfer the solution to a 5 mm NMR tube.

  • If necessary, add a small amount of a reference standard, such as tetramethylsilane (TMS), although modern spectrometers can reference to the residual solvent signal.

¹H NMR Acquisition:

  • Tune and shim the probe to the sample.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters include a spectral width of 0 to 200 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data processing is similar to that for ¹H NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty, clean ATR crystal.

  • Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as one utilizing Electrospray Ionization (ESI) coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

Sample Preparation:

  • Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable solvent system, such as a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

Data Acquisition (ESI-MS):

  • Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Acquire the mass spectrum in either positive or negative ion mode. For this compound, positive ion mode would detect the protonated molecule [M+H]⁺, while negative ion mode would detect the deprotonated molecule [M-H]⁻.

  • Typical ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) should be optimized for the analyte.

  • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of 3-Amino-3- (2-nitrophenyl)propanoic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Tables Tabulation of Quantitative Data Structure_Elucidation->Data_Tables Report Technical Guide/ Whitepaper Generation Data_Tables->Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.

Derivatives of 3-Amino-3-(2-nitrophenyl)propanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of derivatives of 3-Amino-3-(2-nitrophenyl)propanoic acid, a versatile building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a consolidated resource of available data, experimental protocols, and insights into the structure-activity relationships of these compounds.

Core Compound: this compound

This compound is a β-amino acid derivative characterized by a nitrophenyl substituent. This structural motif offers unique opportunities for chemical modification and has been identified as a valuable starting material for the synthesis of a variety of biologically active molecules. The presence of the amino, carboxylic acid, and nitro functionalities allows for diverse derivatization strategies, including N-acylation, esterification, and amidation, to explore and optimize pharmacological activity.

Synthesis and Derivatization Strategies

The chemical versatility of this compound allows for a range of synthetic modifications. The following diagram outlines a general workflow for the synthesis of its principal derivatives.

G General Synthetic Workflow for this compound Derivatives cluster_start Starting Material cluster_derivatives Derivatization Reactions cluster_products Derivative Classes 3_amino_acid This compound N_acylation N-Acylation 3_amino_acid->N_acylation Acyl chloride or Anhydride, Base Esterification Esterification 3_amino_acid->Esterification Alcohol, Acid catalyst Amidation Amidation 3_amino_acid->Amidation Amine, Coupling agent N_acyl_derivatives N-Acyl Derivatives N_acylation->N_acyl_derivatives Ester_derivatives Ester Derivatives Esterification->Ester_derivatives Amide_derivatives Amide Derivatives Amidation->Amide_derivatives

Figure 1: General synthetic routes to key derivatives.

Experimental Protocols

Detailed experimental procedures for the synthesis of various propanoic acid derivatives have been reported in the literature. While specific protocols for a wide range of this compound derivatives are not extensively documented in single sources, general methodologies can be adapted.

General Procedure for N-Acylation: To a solution of this compound in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), a base (e.g., triethylamine, diisopropylethylamine) is added, followed by the dropwise addition of an acyl chloride or anhydride at 0 °C. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography. The product is then isolated and purified using standard techniques such as extraction and column chromatography.

General Procedure for Esterification: this compound is dissolved in an excess of the desired alcohol, and a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is added. The mixture is heated to reflux until the reaction is complete. The excess alcohol is removed under reduced pressure, and the resulting ester is purified by extraction and chromatography.

General Procedure for Amidation: To a solution of this compound in an appropriate solvent (e.g., dimethylformamide), a coupling agent (e.g., DCC, EDC/HOBt) and a base are added. The desired amine is then added, and the reaction mixture is stirred at room temperature. Work-up typically involves filtration to remove urea byproducts, followed by extraction and purification of the amide product.

Biological Activities and Potential Applications

Derivatives of this compound are being explored for a variety of therapeutic applications, leveraging the unique properties conferred by the nitrophenyl group and subsequent modifications.

Antimicrobial Activity

G Potential Antimicrobial Mechanism of Action Derivative 3-Amino-3-(2-nitrophenyl)propanoic acid Derivative Membrane Microbial Cell Membrane Derivative->Membrane Interaction Inhibition Inhibition of Cellular Processes (e.g., DNA replication, protein synthesis) Derivative->Inhibition Disruption Membrane Disruption Membrane->Disruption Death Cell Death Disruption->Death Inhibition->Death

Figure 2: Postulated antimicrobial signaling pathway.

Anticancer Activity

Research into related propanoic acid derivatives has also revealed potential for anticancer applications. For example, certain 3-(2-aminocarbonylphenyl)propanoic acid analogs have been synthesized and evaluated for their potent and selective antagonist activity on the EP3 receptor, a target implicated in some cancers.[2] While direct evidence for the anticancer activity of simple derivatives of this compound is limited, the structural similarities to other biologically active compounds warrant further investigation in this area.

Quantitative Data Summary

Currently, there is a lack of publicly available, extensive quantitative data specifically for a series of N-acyl, ester, and amide derivatives of this compound that would allow for a detailed structure-activity relationship (SAR) analysis. The table below is presented as a template for researchers to populate as new data becomes available.

Derivative IDModification TypeR GroupBiological TargetActivity (e.g., IC50, MIC)Reference
N-Acyl-001 N-AcylationAcetyl---
Ester-001 EsterificationMethyl---
Amide-001 AmidationBenzyl---

Future Directions

The versatility of this compound as a scaffold presents significant opportunities for the discovery of novel therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of its derivatives. Key areas for exploration include:

  • Expansion of the Derivative Library: Synthesizing a wide range of N-acyl, ester, and amide derivatives with varying steric and electronic properties.

  • Broad Biological Screening: Evaluating these derivatives against a wide panel of biological targets, including various bacterial and fungal strains, and cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Utilizing the generated data to establish clear SARs, which will guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: Elucidating the specific molecular mechanisms by which active derivatives exert their biological effects.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising therapeutic potential of this compound derivatives. The compilation of detailed experimental protocols and the systematic collection of quantitative biological data will be crucial for advancing this class of compounds from discovery to clinical application.

References

Methodological & Application

Application Note and Protocol: Synthesis of 3-Amino-3-(2-nitrophenyl)propanoic acid from o-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 3-Amino-3-(2-nitrophenyl)propanoic acid, a key intermediate in pharmaceutical synthesis, starting from o-nitrobenzaldehyde. The described method is a one-pot reaction involving the condensation of o-nitrobenzaldehyde with malonic acid, followed by the introduction of an amino group using ammonium formate. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its structure, featuring both an amino group and a nitro-substituted aromatic ring, allows for diverse chemical modifications. The nitro group can be readily reduced to an amine, providing a pathway to quinolone and other heterocyclic systems of medicinal interest. This protocol details a straightforward and efficient method for the preparation of this versatile intermediate.

Reaction Scheme

The synthesis proceeds via a modified Mannich-type reaction, where o-nitrobenzaldehyde condenses with malonic acid, and the subsequent addition of ammonium formate provides the amino group. The reaction is followed by hydrolysis to yield the final β-amino acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Materialo-Nitrobenzaldehyde[1]
Molar Mass of Starting Material151.12 g/mol N/A
Amount of Starting Material20.4 g (0.135 mol)[1]
Reagent 1Malonic Acid[1]
Amount of Reagent 118.3 g (0.176 mol)[1]
Reagent 2Formic Acid[1]
Amount of Reagent 220.3 mL (0.539 mol)[1]
Reagent 3Ammonium Formate[1]
Amount of Reagent 321.3 g (0.338 mol)[1]
ProductThis compound[1]
Molar Mass of Product210.18 g/mol N/A
Yield (mass)18.33 g[1]
Yield (percentage) 64.6% [1]

Experimental Protocol

4.1. Materials and Equipment

  • o-Nitrobenzaldehyde (20.4 g, 0.135 mol)

  • Malonic acid (18.3 g, 0.176 mol)

  • Formic acid (20.3 mL, 0.539 mol)

  • Ammonium formate (21.3 g, 0.338 mol)

  • Concentrated hydrochloric acid (50 mL)

  • 50% Potassium hydroxide solution

  • Ethyl acetate

  • Water

  • Reaction flask equipped with a magnetic stirrer and heating mantle/oil bath

  • Condenser

  • pH meter or pH paper

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Standard laboratory glassware

4.2. Procedure

  • To a suitable reaction flask, add o-nitrobenzaldehyde (20.4 g), formic acid (20.3 mL), and malonic acid (18.3 g).

  • Stir the mixture at 45°C for 30 minutes.[1]

  • Add ammonium formate (21.3 g) to the reaction mixture.

  • Increase the temperature to 70°C and continue stirring for 1 hour.[1]

  • Further, raise the temperature to 95°C and stir for 4 hours.[1]

  • After 4 hours, add concentrated hydrochloric acid (50 mL) and maintain the temperature at 95°C for an additional hour.[1]

  • Cool the reaction mixture to room temperature and add 25 mL of water.

  • Wash the aqueous mixture with ethyl acetate (2 x 25 mL) to remove organic impurities.

  • Carefully adjust the pH of the aqueous phase to 4.2 using a 50% potassium hydroxide solution. This will cause the product to precipitate.[1]

  • Collect the precipitated solid by vacuum filtration.

  • Dry the solid to obtain this compound as a yellow solid (18.33 g, 64.6% yield).[1]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated hydrochloric acid and 50% potassium hydroxide are corrosive. Handle with extreme care.

  • The reaction involves heating; use appropriate caution to avoid burns.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow A Mix o-Nitrobenzaldehyde, Malonic Acid, Formic Acid B Stir at 45°C for 30 min A->B C Add Ammonium Formate B->C D Heat to 70°C for 1 hour C->D E Heat to 95°C for 4 hours D->E F Add Conc. HCl E->F G Maintain at 95°C for 1 hour F->G H Cool and Add Water G->H I Wash with Ethyl Acetate H->I J Adjust pH to 4.2 with 50% KOH I->J K Precipitation J->K L Vacuum Filtration and Drying K->L M This compound (Yellow Solid) L->M

References

Application Notes and Protocols for Fmoc-protected 3-Amino-3-(2-nitrophenyl)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-protected 3-Amino-3-(2-nitrophenyl)propanoic acid is a versatile, non-proteinogenic β-amino acid derivative utilized in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a bulky 2-nitrophenyl group, offers distinct functionalities for advanced peptide design.[1][2][3] This building block is particularly valuable for synthesizing peptides with constrained backbones and for introducing a photocleavable site within a peptide sequence.[1][4][5] The 2-nitrophenyl moiety allows for the light-induced cleavage of the peptide backbone, providing temporal and spatial control over peptide activation or release.[4][5][6] This attribute is highly advantageous in the development of prodrugs, caged peptides, and in studies of protein-protein interactions.

Physicochemical Properties

PropertyValue
Chemical Name N-(9-fluorenylmethoxycarbonyl)-3-amino-3-(2-nitrophenyl)propanoic acid
Synonyms Fmoc-Anp-OH, Fmoc-β-homo-2-nitrophenylalanine
Molecular Formula C₂₄H₂₀N₂O₆
Molecular Weight 432.43 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, and other common SPPS solvents
Purity (Typical) ≥95% (HPLC)[7]

Applications in Peptide Synthesis

The primary applications of Fmoc-3-Amino-3-(2-nitrophenyl)propanoic acid in peptide synthesis include:

  • Introduction of a Photolabile Cleavage Site: The 2-nitrophenyl group enables the cleavage of the peptide backbone upon irradiation with UV light (typically at 365 nm).[4][5] This allows for the controlled release of peptides from a solid support or the activation of a bioactive peptide from an inactive precursor.[1][6]

  • Synthesis of Cyclic Peptides: This amino acid can be incorporated into a peptide sequence to serve as a linker that facilitates both cyclization and subsequent linearization via photocleavage for analytical purposes, such as mass spectrometry sequencing.[1]

  • Creation of Peptidomimetics with Defined Conformations: As a β-amino acid, its incorporation into a peptide chain alters the backbone structure, leading to the formation of unique secondary structures and increased resistance to proteolytic degradation compared to natural α-peptides.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-3-Amino-3-(2-nitrophenyl)propanoic Acid using Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of Fmoc-3-Amino-3-(2-nitrophenyl)propanoic acid onto a resin-bound peptide with a free N-terminal amine. Due to the steric hindrance of this amino acid, optimized coupling conditions are recommended.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide resin) with the peptide sequence of interest

  • Fmoc-3-Amino-3-(2-nitrophenyl)propanoic acid

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Activation and Coupling (Optimized for Hindered Amino Acids):

    • In a separate vial, dissolve Fmoc-3-Amino-3-(2-nitrophenyl)propanoic acid (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and vortex briefly.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Immediately add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.[2]

    • Note: The use of a double coupling (repeating step 3) is recommended to ensure high coupling efficiency.[2]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and IPA (3 times).

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

    • Wash the resin as described in step 4.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Protocol 2: Photocleavage of a Peptide Containing this compound

This protocol is based on the photocleavage of peptides containing a 2-nitrophenyl group.[5]

Materials:

  • Purified, lyophilized peptide containing the this compound residue.

  • A suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4, or an aqueous solution compatible with the peptide).

  • UV lamp with an emission maximum at or near 365 nm.

  • Quartz cuvette or other UV-transparent vessel.

Procedure:

  • Sample Preparation: Dissolve the peptide in the chosen buffer to the desired concentration.

  • Irradiation:

    • Place the peptide solution in the quartz cuvette.

    • Irradiate the sample with a 365 nm UV lamp. The irradiation time will depend on the concentration of the peptide, the intensity of the lamp, and the desired cleavage efficiency. It is recommended to perform a time-course experiment to determine the optimal irradiation time (e.g., taking aliquots at 0, 1, 2, 5, 10, and 30 minutes).[1]

    • Maintain the sample on ice during irradiation to minimize potential heat-induced side reactions.

  • Analysis:

    • Analyze the irradiated samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the disappearance of the parent peptide and the appearance of the cleavage products.

    • Confirm the identity of the cleavage products by mass spectrometry. The photocleavage reaction is expected to yield a C-terminal carboxylate group and an N-terminal cinnoline group.[5]

Quantitative Data

Specific quantitative data for the coupling efficiency and cleavage yields of Fmoc-3-Amino-3-(2-nitrophenyl)propanoic acid in the synthesis of linear peptides are not extensively reported in the literature. However, for a model peptide, photocleavage of the analogous 2-nitrophenylalanine resulted in excellent overall yields, with a cleavage efficiency of approximately 30% upon biosynthetic incorporation into proteins.[5] For sterically hindered amino acids in general, the choice of coupling reagent significantly impacts efficiency.

Coupling ReagentActivating SpeciesReactivityNotes
HBTU/PyBOPOBt esterModerateMay be insufficient for very hindered residues.
HCTUO-6-ClBt esterHighMore reactive than HBTU.[2]
HATU OAt ester Very High Recommended for demanding couplings. [2]
COMUOxyma esterVery HighHighly reactive and efficient.

Visualizations

Experimental Workflow for Peptide Synthesis and Photocleavage

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification Purification & Analysis cluster_Photocleavage Photocleavage Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling 3. Coupling of Fmoc-Anp-OH (HATU/DIPEA) Deprotection->Coupling Capping 4. Capping (Optional) Coupling->Capping Elongation 5. Chain Elongation Capping->Elongation Cleavage_Deprotection 6. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Elongation->Cleavage_Deprotection Purification 7. RP-HPLC Purification Cleavage_Deprotection->Purification Analysis1 8. LC-MS/MALDI-TOF Analysis Purification->Analysis1 Photocleavage 9. UV Irradiation (365 nm) Analysis1->Photocleavage Analysis2 10. Analysis of Cleavage Products Photocleavage->Analysis2

Caption: Workflow for SPPS incorporation and subsequent photocleavage.

Photocleavage Reaction Pathway

Photocleavage_Pathway Peptide Peptide with 2-Nitrophenyl Group Irradiation UV Irradiation (365 nm) Peptide->Irradiation Excited_State Excited State Intermediate Irradiation->Excited_State Cleavage_Products Cleavage Products: - C-terminal Carboxylate - N-terminal Cinnoline Excited_State->Cleavage_Products Intramolecular Rearrangement & Backbone Cleavage

Caption: Simplified pathway of photocleavage of a 2-nitrophenyl-containing peptide.

Signaling Pathways

Currently, there is no specific information in the reviewed literature that directly links peptides synthesized with Fmoc-3-Amino-3-(2-nitrophenyl)propanoic acid to particular signaling pathways. The utility of this amino acid derivative lies in its chemical properties for peptide design and controlled release rather than direct interaction with a known biological pathway. However, the resulting photocleaved peptides could be designed to interact with specific cellular targets and thereby influence signaling cascades.

Conclusion

Fmoc-protected this compound is a valuable building block for the synthesis of complex and functional peptides. Its primary advantage lies in the ability to introduce a photocleavable linkage, offering precise control over peptide activity. While its steric bulk requires optimized coupling conditions, the use of potent activating reagents like HATU can ensure successful incorporation into peptide sequences. Further research is warranted to fully quantify its performance in linear peptide synthesis and to explore the biological activities of the resulting peptides.

References

Application Notes and Protocols: 3-Amino-3-(2-nitrophenyl)propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2-nitrophenyl)propanoic acid is a versatile chiral building block with significant applications in medicinal chemistry. Its unique structure, featuring a β-amino acid backbone and an electronically modifiable 2-nitrophenyl moiety, makes it a valuable synthon for the development of novel therapeutic agents. The presence of the nitro group enhances the chemical reactivity of the phenyl ring and provides a handle for further functionalization, allowing for the creation of diverse molecular architectures. This document outlines the key applications of this compound in anticancer and neuroprotective agent development, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

I. Application in Anticancer Drug Discovery

Derivatives of nitrophenyl-substituted amino acids have shown promise as anticancer agents. The electronic properties of the nitrophenyl group can contribute to interactions with biological targets and can be a key pharmacophoric element. While direct anticancer studies on derivatives of this compound are emerging, analogous structures have demonstrated significant cytotoxic activity against various cancer cell lines.

Data Presentation

The following table summarizes the in vitro anticancer activity of structurally related 3-aminopropanoic acid derivatives against the A549 human lung adenocarcinoma cell line. These compounds, particularly the oxime derivatives, have shown potent activity, suggesting a promising avenue for the exploration of this compound-based analogs.[1][2]

Compound IDStructure/ModificationTarget Cell LineIC50 (µM)
21 Oxime derivative of a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acidA5495.42
22 Oxime derivative of a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acidA5492.47
Cisplatin Standard Chemotherapeutic AgentA54911.71

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Experimental Protocols

1. General Synthesis of a this compound Derivative

This protocol describes a representative synthesis of a thiazole-containing derivative of this compound, analogous to reported anticancer compounds.

  • Step 1: Protection of the Amino Group. To a solution of this compound (1 eq) in a mixture of 1,4-dioxane and water (1:1), add Di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) and sodium bicarbonate (2.5 eq). Stir the mixture at room temperature for 12-16 hours. After completion, acidify the reaction mixture with 1N HCl and extract with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Boc-protected this compound.

  • Step 2: Amide Coupling. The Boc-protected amino acid (1 eq) is dissolved in anhydrous dichloromethane (DCM). To this solution, add N-(4-acetylphenyl)-2-aminothiazole (1.1 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq). The reaction mixture is stirred at room temperature for 24 hours. The precipitated dicyclohexylurea is removed by filtration, and the filtrate is washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to give the coupled product.

  • Step 3: Deprotection of the Boc Group. The Boc-protected coupled product is dissolved in a solution of 20% trifluoroacetic acid (TFA) in DCM. The solution is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is triturated with diethyl ether to afford the final deprotected compound.

2. In Vitro Anticancer Activity Assessment: MTT Assay

The cytotoxicity of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

  • Cell Seeding: A549 human lung adenocarcinoma cells are seeded in 96-well plates at a density of 5 x 10³ cells per well in a suitable culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions of the compounds are then prepared in the culture medium and added to the wells containing the cells. A control group with DMSO alone is also included. The plates are incubated for another 48 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours. The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control group, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway

In silico studies of analogous anticancer compounds suggest that they may exert their effects by inhibiting key signaling proteins such as Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[1] These proteins are crucial regulators of cell proliferation, survival, and metabolism, and their dysregulation is a hallmark of many cancers.

anticancer_pathway Derivative 3-Amino-3-(2-nitrophenyl) propanoic acid Derivative EGFR EGFR Derivative->EGFR Inhibition SIRT2 SIRT2 Derivative->SIRT2 Inhibition Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival SIRT2->Proliferation Metabolism Altered Metabolism SIRT2->Metabolism

Potential anticancer mechanism of action.

II. Potential Application in Neuroprotective Agent Development

β-amino acids are known to form stable secondary structures in peptides and can be used to create peptidomimetics with enhanced proteolytic stability. This makes them attractive scaffolds for targeting protein-protein interactions or acting as receptor agonists/antagonists in the central nervous system. The incorporation of this compound into small molecules or peptides could lead to novel neuroprotective agents.

Rationale for Neuroprotection

While specific neuroprotective compounds derived directly from this compound have not been extensively reported, the general class of β-amino acid-containing molecules has shown potential in this area. Neuroprotective strategies often involve the modulation of pathways related to oxidative stress, apoptosis, and neuroinflammation.

Experimental Protocols

1. Synthesis of a β-Peptide containing this compound

Solid-phase peptide synthesis (SPPS) is a standard method for incorporating β-amino acids into peptide chains.

  • Resin Preparation: A Rink amide resin is swelled in N,N-dimethylformamide (DMF). The Fmoc protecting group is removed with 20% piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected standard α-amino acid is coupled to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

  • Incorporation of the β-Amino Acid: Following the deprotection of the α-amino acid, Fmoc-protected this compound is coupled using the same procedure.

  • Chain Elongation: Subsequent amino acids are added sequentially following the standard SPPS protocol.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/triisopropylsilane/water). The crude peptide is then precipitated with cold diethyl ether and purified by reverse-phase HPLC.

2. In Vitro Neuroprotection Assay: SH-SY5Y Cell Model

The neuroprotective effects of synthesized compounds can be assessed against oxidative stress-induced cell death in the SH-SY5Y human neuroblastoma cell line.

  • Cell Culture and Differentiation: SH-SY5Y cells are cultured and can be differentiated into a more neuron-like phenotype by treatment with retinoic acid.

  • Induction of Oxidative Stress: Differentiated cells are pre-treated with various concentrations of the synthesized compounds for 24 hours. Subsequently, oxidative stress is induced by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or H₂O₂.

  • Assessment of Cell Viability: Cell viability is measured 24 hours after the addition of the neurotoxin using the MTT assay, as described previously. An increase in cell viability in the presence of the test compound compared to the toxin-only control indicates a neuroprotective effect.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA). A reduction in the fluorescence intensity in compound-treated cells would suggest an antioxidant mechanism.

Signaling Pathway

A potential neuroprotective mechanism for β-amino acid-containing compounds could involve the modulation of pro-survival signaling pathways, such as the PI3K/Akt pathway, and the inhibition of apoptotic cascades.

neuroprotection_pathway Neurotoxin Neurotoxin (e.g., 6-OHDA) ROS Increased ROS Neurotoxin->ROS Apoptosis Apoptosis ROS->Apoptosis Derivative 3-Amino-3-(2-nitrophenyl) propanoic acid Derivative Derivative->ROS Inhibition PI3K_Akt PI3K/Akt Pathway Derivative->PI3K_Akt Activation PI3K_Akt->Apoptosis Inhibition Survival Neuronal Survival PI3K_Akt->Survival

Hypothetical neuroprotective signaling pathway.

Conclusion

This compound represents a valuable and versatile building block in medicinal chemistry. Its incorporation into small molecules and peptidomimetics offers significant potential for the development of novel anticancer and neuroprotective agents. The provided data on analogous compounds and the detailed experimental protocols serve as a foundation for researchers to explore the full therapeutic potential of this promising scaffold. Further investigation into the specific biological targets and mechanisms of action of its derivatives is warranted to advance these findings toward clinical applications.

References

Application Notes and Protocols for 3-Amino-3-(2-nitrophenyl)propanoic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and strategic utilization of 3-Amino-3-(2-nitrophenyl)propanoic acid as a key intermediate in the synthesis of heterocyclic compounds, particularly quinolinone scaffolds of interest in medicinal chemistry.

Introduction

This compound is a versatile bifunctional molecule containing an amino group, a carboxylic acid, and a nitro-aromatic ring. This unique combination of functional groups makes it a valuable starting material for the synthesis of various heterocyclic structures. The ortho-position of the nitro group relative to the amino-propanoic acid side chain is particularly advantageous for cyclization reactions following nitro group reduction. This document outlines the synthesis of the title compound and its subsequent transformation into a dihydroquinolinone, a core structure found in many biologically active compounds.

Data Presentation

Table 1: Reagents for the Synthesis of this compound
ReagentChemical FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
o-NitrobenzaldehydeC₇H₅NO₃151.1220.4 g135
Malonic AcidC₃H₄O₄104.0618.3 g176
Formic AcidCH₂O₂46.0320.3 mL539
Ammonium FormateCH₅NO₂63.0621.3 g338
Concentrated HClHCl36.4650 mL-
50% Potassium HydroxideKOH56.11As needed-
Table 2: Reaction Conditions for Synthesis and Subsequent Reduction
StepReactionTemperature (°C)Duration (hours)Yield (%)
1Synthesis of this compound45 -> 70 -> 955.564.6
2Reduction to 3-Amino-3-(2-aminophenyl)propanoic acid800.554.5
3Intramolecular Cyclization to DihydroquinolinoneReflux4~70-80 (Estimated)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the one-pot synthesis from o-nitrobenzaldehyde.

Materials:

  • o-Nitrobenzaldehyde

  • Malonic acid

  • Formic acid

  • Ammonium formate

  • Concentrated hydrochloric acid

  • 50% Potassium hydroxide solution

  • Ethyl acetate

  • Water

  • Round-bottom flask with magnetic stirrer and heating mantle

  • Separatory funnel

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, combine o-nitrobenzaldehyde (20.4 g, 0.135 mol), formic acid (20.3 mL, 0.539 mol), and malonic acid (18.3 g, 0.176 mol).

  • Stir the mixture at 45°C for 30 minutes.

  • Add ammonium formate (21.3 g, 0.338 mol) to the mixture.

  • Increase the temperature to 70°C and stir for 1 hour.

  • Further, increase the temperature to 95°C and continue stirring for 4 hours.

  • Add concentrated hydrochloric acid (50 mL) and maintain the temperature at 95°C for another hour.

  • Cool the reaction mixture to room temperature and add 25 mL of water.

  • Wash the mixture twice with ethyl acetate (2 x 25 mL) in a separatory funnel and discard the organic layers.

  • Adjust the pH of the aqueous phase to 4.2 with a 50% potassium hydroxide solution to precipitate the product.

  • Collect the yellow solid by vacuum filtration, wash with cold water, and dry to obtain this compound (18.33 g, 64.6% yield).[1]

Protocol 2: Reductive Cyclization to 3-Amino-3,4-dihydro-1H-quinolin-2-one

This two-step protocol involves the reduction of the nitro group followed by an intramolecular cyclization to form the dihydroquinolinone lactam.

Step A: Reduction of the Nitro Group

Materials:

  • This compound

  • 5% Sodium hydroxide solution

  • 85% Hydrazine hydrate

  • Raney Nickel

  • 6M Hydrochloric acid

  • Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle

  • Vacuum filtration apparatus

Procedure:

  • Dissolve this compound (15 g, 71.4 mmol) in a mixture of 5% sodium hydroxide solution (85 mL) and 85% hydrazine hydrate (5 mL) in a round-bottom flask.[1]

  • Heat the solution to 80°C.

  • Carefully add Raney Nickel (2 x 25 mg portions) to the hot solution.

  • Stir the reaction mixture at 80°C for 30 minutes.

  • Cool the mixture to room temperature.

  • Adjust the pH to 2 with 6M hydrochloric acid to precipitate the product, 3-Amino-3-(2-aminophenyl)propanoic acid.

  • Collect the yellow solid by vacuum filtration (yield: 6.86 g, 54.5%).[1]

Step B: Intramolecular Amidation (Lactamization)

Materials:

  • 3-Amino-3-(2-aminophenyl)propanoic acid

  • Toluene (or another suitable high-boiling solvent)

  • Dean-Stark apparatus (optional, for water removal)

  • Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • Suspend 3-Amino-3-(2-aminophenyl)propanoic acid (5 g, 25.7 mmol) in toluene (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. Water will be formed as a byproduct of the reaction. A Dean-Stark trap can be used to remove it and drive the reaction to completion.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 3-Amino-3,4-dihydro-1H-quinolin-2-one, may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold toluene.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Visualizations

Synthesis and Transformation Workflow

G A o-Nitrobenzaldehyde + Malonic Acid + Ammonium Formate B This compound A->B One-pot Synthesis C 3-Amino-3-(2-aminophenyl)propanoic acid B->C Nitro Group Reduction (Raney Ni, H₂NNH₂) D 3-Amino-3,4-dihydro-1H-quinolin-2-one (A Dihydroquinolinone) C->D Intramolecular Amidation (Heat, Toluene)

Caption: Synthetic pathway from o-nitrobenzaldehyde to a dihydroquinolinone.

Logical Relationship for Cyclization

G cluster_0 3-Amino-3-(2-aminophenyl)propanoic acid Amino Aromatic Amino Group (-NH₂) Activation Thermal Activation (Heat) Amino->Activation Acid Carboxylic Acid Group (-COOH) Acid->Activation Cyclization Intramolecular Nucleophilic Acyl Substitution Activation->Cyclization Enables Reaction Product Lactam Formation (Amide Bond in Ring) Cyclization->Product Water Water (H₂O) Byproduct Cyclization->Water Elimination

Caption: Key steps in the intramolecular amidation to form a lactam.

References

Application Notes and Protocols for Caged GABA Compounds in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Spatiotemporal Control of Inhibition with Caged GABA

In the intricate landscape of neural circuitry, γ-aminobutyric acid (GABA) serves as the primary inhibitory neurotransmitter, playing a crucial role in shaping neuronal communication, preventing hyperexcitability, and orchestrating network oscillations. The precise timing and location of GABA release are paramount to its function. To dissect the role of GABAergic signaling with high spatiotemporal resolution, researchers have turned to "caged" GABA compounds. These are biologically inactive precursors of GABA that have been rendered inert by a photolabile protecting group. Upon illumination with a specific wavelength of light, this "cage" is cleaved, rapidly releasing active GABA at a precise time and location. This "uncaging" technique allows for the direct and controlled activation of GABA receptors, enabling the detailed study of inhibitory circuits and their impact on neuronal function.

While the initially specified "3-Amino-3-(2-nitrophenyl)propanoic acid" is not a commonly utilized caged GABA compound in neuroscience research, this document focuses on widely adopted and well-characterized caged GABA analogues: RuBi-GABA , DEAC450-GABA , and CDNI-GABA . These compounds offer distinct advantages in terms of their photochemical properties and are instrumental in a variety of applications, from mapping the distribution of GABA receptors on a neuron's dendritic tree to functionally probing the role of inhibition in synaptic plasticity and network dynamics.

Mechanism of Action: The Uncaging Process

The fundamental principle behind caged GABA compounds is the use of a light-sensitive chemical moiety to temporarily block the neurotransmitter's activity. When a photon of the appropriate wavelength strikes the caged compound, it triggers a photochemical reaction that breaks the covalent bond between the cage and GABA, liberating the active neurotransmitter. This process is typically very fast, occurring on the order of microseconds to milliseconds, allowing for a rapid increase in the local concentration of GABA that mimics synaptic release.

G cluster_0 The Uncaging Process Caged_GABA Inactive Caged GABA Active_GABA Active GABA Caged_GABA->Active_GABA Photolysis Photoproducts Inert Photoproducts Caged_GABA->Photoproducts Light Light Pulse (Specific Wavelength) Light->Caged_GABA

Caption: General mechanism of light-induced release of GABA from a caged compound.

Data Presentation: Comparison of Commonly Used Caged GABA Compounds

The choice of a caged GABA compound depends on the specific experimental requirements, such as the desired mode of photolysis (one-photon vs. two-photon excitation) and the need for compatibility with other photosensitive molecules. The following table summarizes the key quantitative properties of RuBi-GABA, DEAC450-GABA, and CDNI-GABA.

PropertyRuBi-GABADEAC450-GABACDNI-GABA
One-Photon (1P) Max Absorption (λmax) ~473 nm (Visible)~450 nm (Visible)~350 nm (UV)
Two-Photon (2P) Excitation Wavelength Not commonly used for 2P~900 nm~720 nm
Quantum Yield (Φ) ~0.09 - 0.13~0.39~0.60[1][2]
Recommended Concentration (Brain Slices) 5-20 µM (1P)0.2 mM (2P)[3]0.4 - 1.35 mM (2P)[4]
Key Advantages High 1P efficiency, low phototoxicity with visible light.[5]Good for two-color uncaging with 720 nm sensitive compounds.[1]High two-photon efficiency.[1][2]
Potential Considerations Can be toxic at higher concentrations.[6]Can be antagonistic to GABA-A receptors at high concentrations.Requires HPLC purification; potential for multiple photoproducts.

Application Notes

Mapping Inhibitory Synaptic Inputs

Two-photon uncaging of GABA with subcellular precision is a powerful technique for mapping the spatial distribution of functional GABA receptors on the dendritic and somatic compartments of a neuron. By systematically uncaging GABA at different points along the neuronal membrane while recording the resulting inhibitory postsynaptic currents (IPSCs) or potentials (IPSPs) via patch-clamp electrophysiology, a high-resolution map of GABA sensitivity can be generated. This allows researchers to investigate the organization of inhibitory synapses and their role in dendritic integration.

Functional Dissection of Neural Circuits

Caged GABA can be used to transiently and locally silence specific neurons or neuronal compartments. This allows for the functional dissection of neural circuits by observing how the inactivation of a particular inhibitory element affects the activity of downstream neurons or the overall network dynamics. For instance, by uncaging GABA onto the axon initial segment, researchers can prevent a neuron from firing action potentials and study the impact of its silence on the circuit.[3]

Investigating Synaptic Plasticity

The precise temporal control afforded by caged GABA is invaluable for studying the role of inhibition in synaptic plasticity. By timing the uncaging of GABA relative to the activation of excitatory synapses, researchers can investigate how inhibition modulates long-term potentiation (LTP) and long-term depression (LTD).

Experimental Protocols

Protocol 1: Two-Photon Uncaging of CDNI-GABA for Mapping GABA Receptors in Brain Slices

This protocol outlines the general steps for mapping GABA-A receptors on a neuron in an acute brain slice using two-photon photolysis of CDNI-GABA combined with whole-cell patch-clamp recording.

Materials:

  • CDNI-GABA

  • Acute brain slices (e.g., hippocampus or cortex)

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution for patch-clamp recording

  • Two-photon microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire) tunable to ~720 nm

  • Patch-clamp electrophysiology setup

Methodology:

  • Slice Preparation: Prepare acute brain slices (300-400 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution. Allow slices to recover in aCSF at room temperature for at least 1 hour before recording.

  • Caged Compound Preparation: Prepare a stock solution of CDNI-GABA in a suitable solvent and dilute it to the final working concentration (e.g., 1 mM) in aCSF. Protect the solution from light.

  • Electrophysiological Recording:

    • Transfer a brain slice to the recording chamber of the microscope and continuously perfuse with oxygenated aCSF containing CDNI-GABA.

    • Using infrared differential interference contrast (IR-DIC) microscopy, identify a target neuron.

    • Establish a whole-cell patch-clamp recording from the target neuron in voltage-clamp mode.

  • Two-Photon Uncaging:

    • Tune the two-photon laser to ~720 nm.

    • Focus the laser to a small spot at the desired location on the neuron's surface (e.g., a specific dendritic branch).

    • Deliver brief laser pulses (e.g., 1-5 ms, 10-20 mW) to uncage CDNI-GABA.

    • Record the resulting inhibitory postsynaptic current (IPSC).

  • Mapping:

    • Systematically move the uncaging spot to different locations along the neuron's dendrites and soma.

    • Record the IPSC at each location.

    • The amplitude of the IPSC at each point will be proportional to the density of functional GABA-A receptors.

  • Data Analysis:

    • Analyze the recorded IPSCs to determine their amplitude, rise time, and decay kinetics.

    • Generate a spatial map of GABA receptor sensitivity by plotting the IPSC amplitude as a function of the uncaging location.

G cluster_1 Experimental Workflow for Caged GABA Uncaging Prep Prepare Acute Brain Slices Incubate Incubate Slices in Caged GABA Solution Prep->Incubate Patch Establish Whole-Cell Patch-Clamp Recording Incubate->Patch Uncage Two-Photon Uncaging at Target Location Patch->Uncage Record Record Electrophysiological Response (IPSC/IPSP) Uncage->Record Analyze Analyze and Map GABA Receptor Distribution Record->Analyze

Caption: A typical experimental workflow for a caged GABA uncaging experiment.

Signaling Pathway

Upon uncaging, the released GABA binds to postsynaptic GABA-A receptors, which are ligand-gated ion channels. The activation of these receptors leads to an influx of chloride ions (Cl-) into the neuron. This influx of negative charge hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential. This inhibitory effect is fundamental to the regulation of neuronal excitability.

G cluster_2 GABA-A Receptor Signaling Pathway Uncaged_GABA Uncaged GABA GABA_A_Receptor GABA-A Receptor Uncaged_GABA->GABA_A_Receptor Binds to Cl_Influx Chloride (Cl-) Influx GABA_A_Receptor->Cl_Influx Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Simplified signaling pathway of uncaged GABA acting on a postsynaptic neuron.

References

Unlocking the Antimicrobial Potential of 3-Amino-3-(2-nitrophenyl)propanoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. While direct studies on the antimicrobial applications of 3-Amino-3-(2-nitrophenyl)propanoic acid and its derivatives are not extensively documented in publicly available literature, the structural motifs present in this class of compounds—namely the β-amino acid backbone and the nitroaromatic ring—suggest significant potential for antimicrobial activity. This document provides a comprehensive guide for researchers interested in exploring this potential, drawing upon established methodologies and data from structurally related compounds.

Application Notes

This compound derivatives represent a promising, yet underexplored, class of potential antimicrobial agents. The core structure combines two key pharmacophores:

  • The β-Amino Acid Scaffold: β-amino acids are known constituents of various natural and synthetic antimicrobial peptides. Their incorporation can influence the conformational stability of molecules and their interaction with microbial membranes.

  • The Nitroaromatic Moiety: The nitro group is a well-established pharmacophore in numerous antimicrobial drugs (e.g., nitrofurantoin, metronidazole). Its strong electron-withdrawing nature can contribute to the generation of reactive nitrogen species within microbial cells, leading to cellular damage and death.[1] It is believed that the nitro group can be enzymatically reduced by microbial nitroreductases to form toxic intermediates that damage DNA and other vital cellular components.

Derivatization of the parent compound can be strategically employed to modulate its physicochemical properties, such as solubility, lipophilicity, and target affinity, thereby enhancing its antimicrobial efficacy and spectrum of activity. Potential modifications include N-acylation of the amino group, esterification of the carboxylic acid, and substitution on the phenyl ring.

Quantitative Data on Related Compounds

While specific data for this compound derivatives is not available, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related β-amino acid and nitroaromatic compounds against various pathogens. This data serves as a valuable reference for anticipating the potential efficacy of the target compounds.

Compound ClassDerivative/CompoundMicroorganismMIC (µg/mL)Reference
β-Amino Acid Derivatives N-substituted β-amino acid derivatives with a 2-hydroxyphenyl coreStaphylococcus aureus TCH-15164 - 128[2]
Enterococcus faecalis AR-07814 - 128[2]
Candida albicans AR-076116[2]
3-((4-hydroxyphenyl)amino)propanoic acid derivativesStaphylococcus aureus16[3]
Enterococcus faecalis16[3]
Escherichia coli32[3]
Klebsiella pneumoniae64[3]
Nitroaromatic Compounds Halo-nitro compoundsBacteria and FungiNot specified
Nitrated benzothiazolesPseudomonas aeruginosa-[4]

Experimental Protocols

The following are detailed protocols for the synthesis and antimicrobial evaluation of this compound derivatives.

Protocol 1: Synthesis of N-Acyl Derivatives of this compound

This protocol describes a general method for the acylation of the amino group, a common strategy to enhance the biological activity of amino acids.

Materials:

  • This compound

  • Desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Suspend this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add TEA or DIPEA (2.2 equivalents) to the suspension and stir until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the final product using NMR, IR, and mass spectrometry.

Synthesis_Workflow cluster_synthesis Synthesis of N-Acyl Derivatives Start Start Dissolve Dissolve this compound in anhydrous DCM with TEA/DIPEA Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Reagent Add Acyl Chloride/ Anhydride Cool->Add_Reagent React Stir at Room Temperature (4-12h) Add_Reagent->React Quench Quench with Water React->Quench Extract Extract with DCM Quench->Extract Wash Wash with HCl, NaHCO3, Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End End Characterize->End

A generalized workflow for the synthesis of N-acyl derivatives.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard assay for determining the MIC of a compound against bacteria and fungi.

Materials:

  • Synthesized this compound derivative

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth with DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • In a sterile 96-well plate, add 100 µL of MHB or RPMI-1640 to all wells.

  • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except the sterility control) with 10 µL of the standardized microbial suspension.

  • Include a positive control (antibiotic) and a negative control (broth with DMSO) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Assay_Workflow cluster_mic Broth Microdilution MIC Assay Start Start Prepare_Stock Prepare Compound Stock Solution in DMSO Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate Prepare_Stock->Serial_Dilution Prepare_Inoculum Prepare and Standardize Microbial Inoculum Serial_Dilution->Prepare_Inoculum Inoculate Inoculate Wells with Microbes Prepare_Inoculum->Inoculate Incubate Incubate Plates (18-48h) Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 3: Time-Kill Kinetic Assay

This assay provides insights into the bactericidal or bacteriostatic nature of the antimicrobial compound over time.

Materials:

  • Test compound

  • Bacterial strain

  • MHB

  • Sterile culture tubes

  • Spectrophotometer

  • Agar plates for colony counting

Procedure:

  • Prepare a bacterial culture in MHB and grow to the early logarithmic phase.

  • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Prepare tubes containing MHB with the test compound at different concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.

  • Inoculate all tubes with the standardized bacterial suspension.

  • Incubate the tubes at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.

  • Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Count the number of colonies (CFU/mL) for each time point and concentration.

  • Plot the log₁₀ CFU/mL versus time to generate the time-kill curves.

Potential Mechanism of Action and Signaling Pathways

The nitro group in the this compound derivatives is likely a key determinant of their antimicrobial activity. The proposed mechanism involves the reduction of the nitro group by bacterial nitroreductases to generate cytotoxic radical species.

Antimicrobial_Mechanism cluster_mechanism Hypothetical Mechanism of Action Compound 3-Amino-3-(2-nitrophenyl) propanoic acid derivative Entry Cellular Uptake Compound->Entry Reduction Nitroreductase-mediated Reduction of Nitro Group Entry->Reduction Radicals Generation of Reactive Nitrogen Species Reduction->Radicals Damage Damage to DNA, Proteins, and other Macromolecules Radicals->Damage Death Cell Death Damage->Death

A proposed mechanism of action for nitroaromatic antimicrobial compounds.

Concluding Remarks

While the antimicrobial potential of this compound derivatives remains to be fully elucidated, their structural features provide a strong rationale for their investigation as a novel class of antimicrobial agents. The protocols and data presented in this document offer a foundational framework for researchers to synthesize, evaluate, and characterize these promising compounds. Further studies are warranted to explore their spectrum of activity, mechanism of action, and potential for therapeutic development.

References

Application Notes and Protocols: Coupling Reactions Involving 3-Amino-3-(2-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Amino-3-(2-nitrophenyl)propanoic acid (ANP) in coupling reactions, with a primary focus on its role as a photocleavable linker in solid-phase peptide synthesis (SPPS). Detailed protocols for its incorporation into peptide chains are provided, along with data presentation and visualizations to facilitate understanding and implementation in a research and drug development context.

Introduction

This compound is a specialized amino acid derivative notable for its photocleavable properties. The ortho-nitrobenzyl group within its structure allows for cleavage of the peptide chain from a solid support or within a cyclic structure upon exposure to UV light.[1][2] This characteristic makes it an invaluable tool in combinatorial chemistry, drug discovery, and the synthesis of complex peptides, including cyclic peptides and C-terminal carboxamides.[1][2] The availability of both Boc- and Fmoc-protected versions of ANP allows for its seamless integration into standard peptide synthesis workflows.[3][4][5][6][7]

Applications

  • Photocleavable Linker in Solid-Phase Peptide Synthesis (SPPS): ANP can be attached to a solid support resin, serving as a linker from which a peptide chain is synthesized. Upon completion of the synthesis, the peptide can be cleaved from the resin under mild UV irradiation, leaving the side-chain protecting groups intact if desired. This is particularly useful for the synthesis of protected peptide fragments.

  • Synthesis of C-Terminal Carboxamides: When ANP is used as a linker on an amide resin, photocleavage can yield peptides with a C-terminal amide, a common modification in biologically active peptides.[2]

  • "One-Bead, One-Compound" Library Screening: In combinatorial chemistry, ANP linkers facilitate the release of synthesized compounds from single beads for screening and subsequent structure determination by mass spectrometry.[2]

  • Synthesis of Cyclic Peptides: ANP can be incorporated within a linear peptide sequence. Following cyclization, the nitrobenzyl linkage can be cleaved to linearize the peptide for analytical purposes, such as sequencing by mass spectrometry.[1]

Experimental Protocols

The following protocols outline the use of Fmoc-protected this compound (Fmoc-ANP-OH) in solid-phase peptide synthesis. These are representative protocols and may require optimization based on the specific peptide sequence and scale of the synthesis.

1. Attachment of Fmoc-ANP-OH to an Amine-Functionalized Resin

This protocol describes the loading of the first amino acid, Fmoc-ANP-OH, onto a resin such as Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

  • Coupling Reaction:

    • Dissolve Fmoc-ANP-OH (2-4 equivalents relative to resin loading) in DMF.

    • Add a coupling reagent cocktail. A common choice is HBTU (2-4 eq.), HOBt (2-4 eq.), and DIPEA (4-8 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

  • Capping (Optional): To block any unreacted amine groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

2. Peptide Chain Elongation

This protocol describes the iterative addition of amino acids to the ANP-functionalized resin.

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (2-4 eq.) with a coupling reagent cocktail (e.g., HBTU/HOBt/DIPEA) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

3. Photocleavage of the Peptide from the Resin

  • Resin Preparation: Wash the final peptide-resin with DCM and methanol and dry thoroughly.

  • Photolysis:

    • Suspend the resin in a suitable solvent such as a mixture of methanol and water or acetonitrile and water.

    • Irradiate the suspension with UV light (typically 365 nm) for 1-4 hours. The optimal time should be determined empirically.

    • Agitate the suspension during irradiation to ensure even exposure.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with the cleavage solvent to recover any remaining peptide.

    • Combine the filtrates and evaporate the solvent.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Common Coupling Reagents for Peptide Synthesis

Coupling ReagentActivating AgentAdditiveBaseTypical Solvent
HBTUHBTUHOBtDIPEADMF
HATUHATUHOAtDIPEADMF
DIC/HOBtDICHOBt-DMF/DCM
PyBOPPyBOPHOBtDIPEADMF

Table 2: Protecting Groups for this compound

Protecting GroupAbbreviationDeprotection ConditionsUse Case
FluorenylmethyloxycarbonylFmoc20% Piperidine in DMFStandard SPPS
tert-ButyloxycarbonylBocTrifluoroacetic Acid (TFA)Orthogonal protection schemes

Visualizations

SPPS_Workflow_with_ANP_Linker cluster_resin_prep Resin Preparation cluster_elongation Peptide Elongation Cycle cluster_cleavage Cleavage and Purification Resin Amine Resin Resin_ANP Resin-ANP-Fmoc Resin->Resin_ANP Coupling Fmoc_ANP Fmoc-ANP-OH Fmoc_ANP->Resin_ANP Coupling_Reagents1 Coupling Reagents Coupling_Reagents1->Resin_ANP Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin_ANP->Deprotection1 Resin_ANP_NH2 Resin-ANP-NH2 Deprotection1->Resin_ANP_NH2 Coupling2 Coupling Resin_ANP_NH2->Coupling2 Fmoc_AA Fmoc-AA-OH Fmoc_AA->Coupling2 Coupling_Reagents2 Coupling Reagents Coupling_Reagents2->Coupling2 Peptide_Resin Resin-Peptide-Fmoc Coupling2->Peptide_Resin Repeat n times Final_Deprotection Final Fmoc Deprotection Peptide_Resin->Final_Deprotection Photocleavage Photocleavage (UV Light, 365 nm) Final_Deprotection->Photocleavage Crude_Peptide Crude Peptide Photocleavage->Crude_Peptide Purification RP-HPLC Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis using a Photocleavable ANP Linker.

Coupling_Reaction cluster_activation Carboxyl Group Activation cluster_nucleophilic_attack Peptide Bond Formation Fmoc_AA_COOH Fmoc-AA-COOH Activated_Ester Activated Ester Intermediate Fmoc_AA_COOH->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HBTU) Coupling_Reagent->Activated_Ester Peptide_Bond Nucleophilic Attack Activated_Ester->Peptide_Bond Resin_Peptide_NH2 Resin-Peptide-NH2 Resin_Peptide_NH2->Peptide_Bond New_Peptide_Bond Resin-Peptide-CO-NH-AA-Fmoc Peptide_Bond->New_Peptide_Bond

Caption: General Mechanism of a Coupling Reaction in Peptide Synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-3-(2-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(2-nitrophenyl)propanoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is a one-pot reaction involving the condensation of o-nitrobenzaldehyde with malonic acid, followed by the addition of an ammonia source, typically ammonium formate. This reaction proceeds through a likely sequence of a Knoevenagel condensation, Michael addition of ammonia, and subsequent decarboxylation.[1]

Q2: What are the expected and potential byproduct profiles for this synthesis?

Besides the desired product, several byproducts can form due to incomplete reactions or side reactions. Understanding these potential impurities is crucial for optimizing the reaction and purification steps.

Data Presentation: Product and Potential Byproducts
Compound NameMolecular FormulaMolar Mass ( g/mol )Role in ReactionPotential Reason for Presence in Mixture
This compound C₉H₁₀N₂O₄ 210.19 Desired Product -
o-NitrobenzaldehydeC₇H₅NO₃151.12Starting MaterialIncomplete reaction.
Malonic AcidC₃H₄O₄104.06Starting MaterialIncomplete reaction; excess reagent used.
(2-Nitrophenyl)methylidenemalonic acidC₁₀H₇NO₆237.17Knoevenagel IntermediateIncomplete Michael addition of ammonia.
2-Nitro-cinnamic acidC₉H₇NO₄193.16Decarboxylation ByproductDecarboxylation of the Knoevenagel intermediate before Michael addition.
Malonamic acidC₃H₅NO₃103.08Side ProductReaction of malonic acid with ammonia.

Troubleshooting Guide

Problem 1: Low yield of the desired product.

  • Possible Cause 1: Incomplete Knoevenagel Condensation.

    • Troubleshooting:

      • Ensure the initial reaction between o-nitrobenzaldehyde and malonic acid is allowed to proceed for a sufficient time before the addition of ammonium formate.

      • Verify the reaction temperature is maintained as specified in the protocol.[1]

      • Check the purity of the starting materials, as impurities can inhibit the reaction.

  • Possible Cause 2: Inefficient Michael Addition.

    • Troubleshooting:

      • Ensure an adequate molar excess of the ammonia source (ammonium formate) is used to drive the reaction forward.

      • The temperature and reaction time after the addition of ammonium formate are critical; ensure they are according to the established protocol.[1]

  • Possible Cause 3: Product loss during workup and purification.

    • Troubleshooting:

      • Carefully control the pH during the precipitation of the product. The isoelectric point of the amino acid is crucial for maximizing precipitation.[1]

      • Avoid excessive washing of the precipitate, which can lead to product loss.

      • Optimize the recrystallization solvent system to maximize recovery.

Problem 2: Presence of significant amounts of (2-Nitrophenyl)methylidenemalonic acid or 2-Nitro-cinnamic acid in the final product.

  • Possible Cause: The Michael addition of ammonia is the rate-limiting step or is incomplete.

    • Troubleshooting:

      • Increase the reaction time and/or temperature after the addition of ammonium formate to encourage the Michael addition.

      • Consider using a different ammonia source or a catalyst that could facilitate the Michael addition.

Problem 3: The isolated product is difficult to purify.

  • Possible Cause: Formation of multiple, closely related byproducts.

    • Troubleshooting:

      • Employ column chromatography for purification if simple precipitation or recrystallization is insufficient. A silica gel column with a suitable solvent gradient (e.g., ethyl acetate/hexanes with a small amount of acetic acid or methanol) can be effective.

      • Consider derivatization of the crude product (e.g., esterification of the carboxylic acid) to facilitate separation, followed by deprotection.

Experimental Protocols

Cited Experimental Protocol for the Synthesis of this compound:

  • Combine o-nitrobenzaldehyde (1.0 eq) and malonic acid (1.3 eq) in a suitable reaction vessel.

  • Heat the mixture with stirring.

  • Add ammonium formate (2.5 eq) to the reaction mixture.

  • Continue heating and stirring for the specified duration.

  • After cooling, the reaction mixture is worked up, typically by acidification to precipitate the crude product.

  • The crude product is then purified by recrystallization.

Note: This is a generalized protocol based on typical procedures. Researchers should consult specific literature for detailed parameters such as solvent, temperature, and reaction times.[1]

Visualizations

Synthesis_Pathway cluster_reactants Reactants o_nitrobenzaldehyde o-Nitrobenzaldehyde knoevenagel_intermediate (2-Nitrophenyl)methylidenemalonic acid o_nitrobenzaldehyde->knoevenagel_intermediate Knoevenagel Condensation malonic_acid Malonic Acid malonic_acid->knoevenagel_intermediate ammonium_formate Ammonium Formate (Ammonia Source) michael_adduct Michael Adduct Intermediate ammonium_formate->michael_adduct knoevenagel_intermediate->michael_adduct Michael Addition (from Ammonium Formate) byproduct 2-Nitro-cinnamic acid (Byproduct) knoevenagel_intermediate->byproduct Decarboxylation (Side Reaction) desired_product This compound michael_adduct->desired_product Decarboxylation

References

Technical Support Center: Purification of 3-Amino-3-(2-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Amino-3-(2-nitrophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized from o-nitrobenzaldehyde, malonic acid, and ammonium formate?

A1: The most common impurities include unreacted starting materials such as o-nitrobenzaldehyde and malonic acid. Additionally, side products like cinnamic acid derivatives can form during the reaction.[1] Incomplete reactions may also leave various intermediates in the crude product.

Q2: My purified this compound is a yellow solid. Is this normal?

A2: Yes, it is common for the final product to be a yellow solid.[2] The color can be attributed to the presence of the nitrophenyl group. However, a very intense or off-color may indicate the presence of impurities.

Q3: What is a typical purity for commercially available this compound?

A3: Commercially available this compound is typically offered at a purity of 97% or higher.[3] For pharmaceutical research, higher purity may be required.

Q4: Can I use reversed-phase HPLC for the purification of this compound?

A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique for the purification of amino acids and their derivatives. Due to the zwitterionic nature of this compound, careful selection of the mobile phase and pH is crucial for achieving good separation.

Troubleshooting Guides

Crystallization & Recrystallization
Problem Possible Cause Troubleshooting Steps
Product "oils out" instead of crystallizing. The compound is coming out of solution above its melting point due to high supersaturation or the presence of impurities that depress the melting point.- Re-heat the solution and add a small amount of additional solvent to reduce the saturation level.- Try a different solvent or a co-solvent system.- Consider treating the solution with activated carbon to remove impurities.
No crystals form upon cooling. The solution is not sufficiently supersaturated, or nucleation is inhibited.- Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.- Add a seed crystal of the pure compound.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Low yield after recrystallization. The compound has high solubility in the chosen solvent, even at low temperatures. Too much solvent was used.- Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution slowly and for a sufficient amount of time to maximize crystal formation.
Poor purity after recrystallization. The chosen solvent is not effective at leaving impurities in the mother liquor. The rate of crystallization was too fast, trapping impurities.- Experiment with different recrystallization solvents or solvent mixtures.- Ensure slow cooling to allow for selective crystallization.- Consider a second recrystallization step.
Chromatographic Purification (HPLC)
Problem Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting). Secondary interactions between the analyte and the stationary phase. Inappropriate mobile phase pH. Column overload.- Adjust the mobile phase pH to suppress the ionization of the carboxylic acid or protonate the amino group. The use of an ion-pairing reagent like trifluoroacetic acid (TFA) can improve peak shape.[4]- Reduce the sample concentration or injection volume.- Use a column with a different stationary phase (e.g., one designed for polar compounds).
Poor resolution between the product and impurities. The mobile phase composition is not optimal. The stationary phase is not providing enough selectivity.- Optimize the gradient elution profile (if using a gradient).- Try different organic modifiers (e.g., acetonitrile vs. methanol) in the mobile phase.- Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl).- For chiral separations, a chiral stationary phase is necessary.[2][5][6][7]
Inconsistent retention times. Fluctuations in mobile phase composition, flow rate, or temperature. Column degradation.- Ensure the mobile phase is well-mixed and degassed.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.- Use a column oven to maintain a constant temperature.- Flush the column regularly and replace it if performance degrades.[8][9][10]
High backpressure. Clogged column frit or tubing. Particulate matter in the sample or mobile phase.- Filter all samples and mobile phases before use.- Backflush the column according to the manufacturer's instructions.- Check for blockages in the HPLC system tubing and fittings.[8][9]

Experimental Protocols

Protocol 1: Purification by Precipitation

This protocol is based on the final steps of a common synthetic procedure.[2]

Objective: To purify crude this compound by pH-controlled precipitation.

Materials:

  • Crude this compound

  • 50% Potassium hydroxide (KOH) solution

  • Deionized water

  • Ethyl acetate

  • pH meter or pH paper

  • Separatory funnel

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude product in deionized water. The amount of water will depend on the quantity of crude material.

  • Transfer the aqueous solution to a separatory funnel.

  • Wash the aqueous solution with ethyl acetate twice to remove non-polar impurities. Discard the organic layers.

  • Transfer the aqueous layer to a beaker and monitor the pH.

  • Slowly add the 50% KOH solution dropwise while stirring to adjust the pH of the aqueous phase to approximately 4.2.

  • A yellow solid should precipitate out of the solution.

  • Continue stirring for a short period to ensure complete precipitation.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold deionized water.

  • Dry the purified solid under vacuum.

Protocol 2: General Method for Recrystallization

Objective: To further purify this compound by recrystallization. The choice of solvent is critical and may require some experimentation. A common starting point for amino acids is a mixture of an alcohol and water.

Materials:

  • Crude or precipitated this compound

  • Recrystallization solvent (e.g., ethanol/water, isopropanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the more soluble solvent (e.g., ethanol) to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely.

  • If the solid does not dissolve, add small portions of the hot solvent until it does. Avoid adding a large excess of solvent.

  • If using a co-solvent system, slowly add the less soluble solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Then, add a few drops of the more soluble solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow_precipitation cluster_synthesis Synthesis cluster_purification Purification by Precipitation cluster_final_product Final Product start Crude Product dissolve Dissolve in Water start->dissolve wash Wash with Ethyl Acetate dissolve->wash ph_adjust Adjust pH to ~4.2 with KOH wash->ph_adjust precipitate Precipitation of Solid ph_adjust->precipitate filtrate Vacuum Filtration precipitate->filtrate dry Dry Under Vacuum filtrate->dry end Purified this compound dry->end

Caption: Workflow for the purification of this compound by precipitation.

logical_relationship_troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low Purity after Purification cause1 Incomplete Removal of Starting Materials problem->cause1 cause2 Presence of Side Products (e.g., Cinnamic Acid Derivatives) problem->cause2 cause3 Ineffective Crystallization problem->cause3 cause4 Suboptimal Chromatography problem->cause4 solution1 Optimize Reaction Conditions cause1->solution1 solution2 Improve Washing Steps cause1->solution2 cause2->solution2 solution3 Optimize Recrystallization Solvent & Conditions cause2->solution3 solution4 Develop/Optimize HPLC Method cause2->solution4 cause3->solution3 cause4->solution4

Caption: Logical relationship for troubleshooting low purity of the final product.

References

optimizing reaction yield for 3-Amino-3-(2-nitrophenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-3-(2-nitrophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to help optimize reaction yield and troubleshoot common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most commonly cited method for the synthesis of this compound is a one-pot reaction involving o-nitrobenzaldehyde, malonic acid, and a source of ammonia, typically ammonium formate. The reaction proceeds through a series of steps, likely involving a Knoevenagel condensation followed by a Michael addition and subsequent decarboxylation.

Q2: What is a typical reported yield for this synthesis?

A2: Published procedures report yields in the range of 64.6% under specific laboratory conditions.[1] However, this can vary significantly depending on the purity of reagents, reaction conditions, and purification methods.

Q3: What are the critical parameters that influence the reaction yield?

A3: Key parameters that can significantly impact the yield include reaction temperature, the molar ratio of reactants, the choice of solvent (if any), and the purity of the starting materials, particularly the o-nitrobenzaldehyde.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would typically be a mixture of ethyl acetate and hexane. The disappearance of the o-nitrobenzaldehyde spot and the appearance of the product spot would indicate reaction progression.

Q5: What are the common methods for purifying the final product?

A5: The most common purification method is recrystallization. The crude product is typically precipitated by adjusting the pH of the aqueous solution to around 4.2.[1] Further purification can be achieved by recrystallizing the solid from a suitable solvent system, such as an ethanol/water mixture.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, leading to lower than expected yields or impure products.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Impure Reactants - Ensure o-nitrobenzaldehyde is free from oxidation to o-nitrobenzoic acid. Use freshly opened or purified starting material. - Use high-purity malonic acid and ammonium formate.
Incorrect Reaction Temperature - Strictly follow the recommended temperature profile. The initial reaction is typically held at 45°C, then raised to 70°C, and finally to 95°C.[1] - Use a calibrated thermometer and a stable heating source (e.g., oil bath).
Suboptimal Reactant Ratios - Verify the molar ratios of the reactants. A typical ratio is approximately 1:1.3:2.5 for o-nitrobenzaldehyde: malonic acid: ammonium formate.[1]
Incomplete Reaction - Monitor the reaction progress using TLC. If the starting material is still present after the recommended reaction time, consider extending the heating period at 95°C.
Inefficient Precipitation - Ensure the pH of the aqueous phase is carefully adjusted to the isoelectric point of the amino acid (around pH 4.2) for maximum precipitation.[1] Use a calibrated pH meter.
Issue 2: Formation of Side Products/Impurities
Potential Cause Troubleshooting Steps
Side Reactions of o-Nitrobenzaldehyde - o-Nitrobenzaldehyde can undergo self-condensation (Cannizzaro reaction) under basic conditions, although the reaction conditions are generally acidic to neutral. - Side reactions with malonic acid can lead to the formation of dicarboxylic acid byproducts.
Polymerization - Overheating or prolonged reaction times at high temperatures can potentially lead to the formation of polymeric byproducts. Adhere to the specified reaction times and temperatures.
Incomplete Decarboxylation - The final heating step with concentrated hydrochloric acid is crucial for decarboxylation. Ensure this step is carried out for the recommended duration at 95°C.[1]
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Product is Oily or Gummy - This may indicate the presence of impurities. Wash the crude product thoroughly with cold water and then with a non-polar solvent like diethyl ether to remove non-polar impurities. - Attempt recrystallization from a different solvent system.
Poor Crystal Formation - After pH adjustment, cool the solution slowly to encourage the formation of larger, purer crystals. Seeding with a small crystal of pure product can also be beneficial.
Co-precipitation of Impurities - If the product is still impure after initial precipitation, perform a second recrystallization. Test different solvent systems such as ethanol/water, methanol, or acetone/water mixtures.

Experimental Protocols

Synthesis of this compound[1]
  • In a suitable reaction vessel, stir a mixture of o-nitrobenzaldehyde (20.4 g, 0.135 mol), formic acid (20.3 mL, 0.539 mol), and malonic acid (18.3 g, 0.176 mol) at 45°C for 30 minutes.

  • Add ammonium formate (21.3 g, 0.338 mol) to the mixture.

  • Increase the reaction temperature to 70°C and stir for one hour.

  • Further increase the temperature to 95°C and continue stirring for four hours.

  • Add concentrated hydrochloric acid (50 mL) and maintain the temperature at 95°C for an additional hour.

  • Cool the reaction mixture and add 25 mL of water.

  • Wash the mixture twice with 25 mL portions of ethyl acetate.

  • Adjust the pH of the aqueous phase to 4.2 with a 50% potassium hydroxide solution to precipitate the solid product.

  • Filter the solid under vacuum to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Reactant Stoichiometry and Reported Yield

ReactantMolar EquivalentAmount Used
o-Nitrobenzaldehyde1.020.4 g (0.135 mol)
Malonic Acid1.318.3 g (0.176 mol)
Ammonium Formate2.521.3 g (0.338 mol)
Formic Acid4.020.3 mL (0.539 mol)
Reported Yield 64.6% [1]

Visualizations

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification A o-Nitrobenzaldehyde + Malonic Acid + Formic Acid B Stir at 45°C for 30 min A->B C Add Ammonium Formate B->C D Heat to 70°C for 1 hr C->D E Heat to 95°C for 4 hrs D->E F Add Conc. HCl, Heat at 95°C for 1 hr E->F G Cool and Add Water F->G H Wash with Ethyl Acetate G->H I Adjust pH to 4.2 H->I J Filter Crude Product I->J K Recrystallization J->K L Pure 3-Amino-3-(2-nitrophenyl) propanoic acid K->L

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingFlow cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield or Impure Product reagents Impure Reactants? start->reagents temp Incorrect Temperature? start->temp ratio Incorrect Ratios? start->ratio purification Inefficient Purification? start->purification check_purity Verify Reactant Purity reagents->check_purity control_temp Calibrate Thermometer & Use Stable Heating temp->control_temp verify_stoichiometry Recalculate Molar Ratios ratio->verify_stoichiometry optimize_purification Optimize pH Adjustment & Recrystallization purification->optimize_purification

Caption: Troubleshooting flowchart for optimizing reaction yield.

References

stability and storage conditions for 3-Amino-3-(2-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Amino-3-(2-nitrophenyl)propanoic acid. Here you will find frequently asked questions and troubleshooting guides to ensure the stability and proper handling of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, the solid compound should be stored at 0-5°C in a tightly sealed container, protected from light and moisture.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent potential degradation from atmospheric components. For shorter periods, storage at room temperature in a dark, dry place is acceptable.

Q2: How should I store solutions of this compound?

Q3: What solvents can be used to dissolve this compound?

The compound is slightly soluble in water.[1] For many applications, particularly in organic synthesis, it can be dissolved in basic aqueous solutions, such as dilute sodium hydroxide.[5] For other experimental needs, solubility should be tested in common organic solvents like DMSO, DMF, and methanol. Due to its amino acid nature, solubility in organic solvents may be limited.

Q4: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving the Compound The compound has low solubility in the chosen solvent.- If using an aqueous solution for a reaction, try adding a base (e.g., NaOH) to deprotonate the carboxylic acid and increase solubility. - For organic reactions, test solubility in a small amount of polar aprotic solvents like DMSO or DMF. Gentle warming may aid dissolution, but monitor for any color change that could indicate degradation.
Unexpected Color Change in Solution This may indicate degradation of the compound, possibly due to exposure to light, incompatible substances, or elevated temperatures.- Prepare solutions fresh whenever possible. - Protect solutions from light. - Ensure all glassware is clean and free of contaminants. - If a color change is observed, it is recommended to discard the solution and prepare a new one from fresh solid material.
Low Yield in Peptide Synthesis Incomplete coupling of the amino acid to the peptide chain.- Ensure the amino group is deprotected before the coupling step. - Use an appropriate coupling reagent and optimize the reaction time and temperature. - The presence of the nitro group on the phenyl ring may influence the reactivity of the amino group; consider using a stronger activating agent if standard conditions fail.
Presence of Impurities in Post-Reaction Mixture Side reactions or degradation of the starting material or product.- Ensure the reaction is carried out under an inert atmosphere if sensitive reagents are used. - Carefully control the reaction temperature. - Purify the crude product using an appropriate method, such as recrystallization or column chromatography, to remove byproducts.

Stability and Storage Conditions Summary

Parameter Condition Recommendation Reference
Solid Storage Temperature Long-term0-5°C[1]
Short-termRoom Temperature
Solid Storage Atmosphere GeneralTightly sealed container, protected from light and moisture.
RecommendedInert atmosphere (e.g., Argon, Nitrogen)
Solution Storage GeneralPrepare fresh for best results.
If necessary-20°C or -80°C in sealed aliquots. Avoid freeze-thaw cycles.[2][3][4]
Incompatibilities ChemicalStrong oxidizing agents, strong acids, strong bases.[1]

Experimental Protocols

Example Protocol: Reduction of the Nitro Group

This protocol describes a common transformation of this compound and demonstrates its handling in a basic solution.

Materials:

  • This compound

  • 5% Sodium hydroxide solution

  • 85% Hydrazine hydrate

  • Raney nickel

  • 6M Hydrochloric acid

Procedure:

  • Dissolve 15 g (71.4 mmol) of this compound in a mixture of 85 mL of 5% sodium hydroxide solution and 5 mL of 85% hydrazine hydrate.[5]

  • Heat the reaction mixture to 80°C.[5]

  • Carefully add Raney nickel (2 x 25 mg) to the heated solution.[5]

  • After 30 minutes, cool the reaction mixture.[5]

  • Adjust the pH to 2 with 6M hydrochloric acid to precipitate the solid product.[5]

  • Filter the precipitate under vacuum to collect the product.[5]

Visualizations

experimental_workflow Experimental Workflow: Nitro Group Reduction cluster_dissolution Step 1: Dissolution cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up cluster_end End Product start Start with This compound dissolve Dissolve in 5% NaOH and Hydrazine Hydrate start->dissolve heat Heat to 80°C dissolve->heat add_raney_ni Add Raney Nickel heat->add_raney_ni react Stir for 30 minutes add_raney_ni->react cool Cool the mixture react->cool acidify Adjust pH to 2 with HCl cool->acidify precipitate Precipitate the product acidify->precipitate filter Filter and collect the solid precipitate->filter end Final Product filter->end logical_relationship Key Stability and Handling Considerations cluster_storage Storage cluster_handling Handling compound This compound solid_storage Solid: 0-5°C, Dark, Dry, Inert Atmosphere compound->solid_storage solution_storage Solution: -20°C to -80°C, Aliquoted, Avoid Freeze-Thaw compound->solution_storage solubility Slightly soluble in water. Soluble in basic aqueous solutions. compound->solubility incompatibilities Avoid: Strong Oxidizing Agents, Strong Acids, Strong Bases compound->incompatibilities

References

Technical Support Center: 3-Amino-3-(2-nitrophenyl)propanoic acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate side reactions when using 3-Amino-3-(2-nitrophenyl)propanoic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in Solid-Phase Peptide Synthesis (SPPS)?

A1: The primary challenges stem from its structure as a β-amino acid with a bulky, electron-withdrawing substituent. This can lead to:

  • Steric Hindrance: The substitution on the β-carbon and the 2-nitrophenyl group can physically block the approach of activated amino acids, leading to slower and less efficient coupling reactions.

  • Incomplete Fmoc Deprotection: The bulky nature of the residue can also hinder the access of the deprotection base (e.g., piperidine), potentially leading to incomplete removal of the Fmoc group.

  • Aggregation: Peptide sequences containing β-amino acids may be more prone to forming stable secondary structures on the solid support, which can mask the reactive sites and impede both coupling and deprotection steps.

Q2: Can the nitro group on the phenyl ring cause side reactions?

A2: While the nitro group is generally stable under standard Fmoc-SPPS conditions, it is a strong electron-withdrawing group that can influence the reactivity of the molecule. Although direct reactions with piperidine are not commonly reported, the potential for reduction of the nitro group exists under certain conditions, especially if reducing agents are present. During cleavage from the resin with strong acids like TFA, the nitro group can also participate in or be affected by side reactions involving scavengers.

Q3: How can I monitor the efficiency of coupling and deprotection steps when using this amino acid?

A3: Several methods can be employed:

  • Kaiser Test: This is a qualitative test for the presence of free primary amines. A positive result (deep blue color) after a coupling step indicates an incomplete reaction, while a negative result after deprotection suggests a problem with Fmoc group removal.

  • UV-Vis Spectrophotometry: The release of the dibenzylfulvene-piperidine adduct during Fmoc deprotection can be monitored by measuring the UV absorbance of the deprotection solution at around 301 nm. This allows for a quantitative assessment of deprotection efficiency.

  • Mass Spectrometry (MS): Analysis of a small cleavage sample of the peptide at intermediate steps can confirm the successful addition of the amino acid and identify any major side products.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Positive Kaiser test after the coupling step.

  • Mass spectrometry of the crude peptide shows a significant amount of a deletion sequence lacking the this compound residue.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficiently Potent Coupling Reagent Switch from standard carbodiimide reagents (e.g., DIC) to more potent aminium/uronium (HATU, HBTU, HCTU) or phosphonium (PyBOP, PyAOP) salts. These form more reactive esters capable of overcoming steric hindrance.
Inadequate Reaction Time Due to steric hindrance, coupling times need to be extended. Increase the reaction time from the standard 1-2 hours up to 4 hours or even overnight. Monitor the reaction progress with the Kaiser test.
Suboptimal Solvent Poor solvation can lead to peptide aggregation. N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for solvating aggregating sequences. For very difficult couplings, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be effective.
Peptide Aggregation on Resin In addition to solvent choice, consider incorporating a Dmb- or Hmb-protected derivative or a pseudoproline dipeptide every six residues in the sequence to disrupt secondary structure formation.
Low Reagent Concentration Ensure that a sufficient excess of the amino acid and coupling reagents is used (typically 3-5 equivalents relative to the resin loading).
Issue 2: Incomplete Fmoc Deprotection

Symptoms:

  • Negative or weak Kaiser test after the deprotection step.

  • Mass spectrometry of the crude peptide shows a peak corresponding to the mass of the peptide with the Fmoc group still attached.

Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance Increase the deprotection time with 20% piperidine in DMF. Instead of two short treatments, try a single, longer treatment of 20-30 minutes.
Degraded Deprotection Reagent Piperidine can degrade over time. Always use fresh, high-quality piperidine for the deprotection solution.
Peptide Aggregation Perform the deprotection at a slightly elevated temperature (e.g., 30-40°C) to help disrupt secondary structures. For very difficult sequences, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2% DBU in DMF) can be used, but with caution as it may increase other side reactions like aspartimide formation.
Issue 3: Formation of Diketopiperazine (DKP)

Symptoms:

  • Significant loss of peptide from the resin after the coupling of the second amino acid, especially if either of the first two residues is proline.

  • Mass spectrometry of the crude product shows a peak corresponding to the cyclic dipeptide.

Possible Causes & Solutions:

CauseRecommended Solution
Sequence-Dependent Cyclization This is most common when coupling the third amino acid. The deprotected dipeptide on the resin can cyclize, cleaving itself from the support.
Base-Catalyzed Reaction The piperidine used for Fmoc deprotection catalyzes this side reaction.
Solution Use a 2-chlorotrityl chloride resin, as its steric bulk hinders DKP formation. Couple the first amino acid, and then couple a pre-formed dipeptide corresponding to the second and third residues of your sequence. This bypasses the vulnerable dipeptide stage on the resin.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Disclaimer: The quantitative data presented below is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences, as direct comparative data for this compound is not extensively available in a single source. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Coupling ReagentClassTypical Reaction TimeCoupling Efficiency (Yield)PurityRisk of Epimerization
HATU Aminium Salt20 - 45 min> 99.5%Very HighVery Low[1]
HBTU Aminium Salt30 - 60 min98 - 99.5%HighLow to Moderate[1]
PyBOP Phosphonium Salt30 - 60 min98 - 99%HighLow[1]
DIC/HOBt Carbodiimide60 - 120 min95 - 98%GoodLow[1]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-3-Amino-3-(2-nitrophenyl)propanoic acid using HATU

This protocol is designed for manual Fmoc-based solid-phase peptide synthesis (SPPS) and is optimized for sterically hindered amino acids.

Materials:

  • Resin-bound peptide with a deprotected N-terminal amine

  • Fmoc-3-Amino-3-(2-nitrophenyl)propanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Ensure the resin with the N-terminally deprotected peptide is well-swollen in DMF or NMP.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-3-Amino-3-(2-nitrophenyl)propanoic acid (4 equivalents relative to the resin loading) in DMF or NMP. Add HATU (3.9 equivalents) and DIPEA (8 equivalents).

  • Pre-activation: Gently agitate the activation mixture at room temperature for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for at least 2 hours. For difficult sequences, this time can be extended to 4 hours or overnight.

  • Monitoring: Before washing, take a small sample of resin beads and perform a Kaiser test to check for the presence of free amines. A negative result (yellow beads) indicates a complete reaction.

  • Double Coupling (Optional): If the Kaiser test is positive, drain the reaction solution, and repeat steps 2-5 with a fresh batch of reagents.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF or NMP (3-5 times) to remove any excess reagents and byproducts.

Protocol 2: Fmoc Deprotection for Sterically Hindered Residues

Materials:

  • Fmoc-protected peptide on resin

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF for washing

  • Reaction vessel for SPPS

Procedure:

  • Initial Treatment: Add the 20% piperidine in DMF solution to the resin. Agitate for 10 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Treatment: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure all residual piperidine is removed.

  • Confirmation: Perform a Kaiser test on a small sample of beads. A strong positive result (deep blue color) confirms the presence of the free amine, indicating successful Fmoc removal.

Visualizations

G Troubleshooting Workflow for Low Coupling Efficiency start Start: Low Coupling Efficiency Detected (Positive Kaiser Test) q1 Is the coupling reagent potent enough? (e.g., HATU, HBTU) start->q1 sol1 Switch to a more potent reagent like HATU or PyBOP. q1->sol1 No q2 Was the reaction time sufficient? q1->q2 Yes sol1->q2 sol2 Increase coupling time (e.g., 2-4 hours or overnight). Consider double coupling. q2->sol2 No q3 Is the solvent optimal for preventing aggregation? q2->q3 Yes sol2->q3 sol3 Switch from DMF to NMP or a solvent mixture. q3->sol3 No end_good Problem Resolved: High Coupling Efficiency q3->end_good Yes sol3->end_good

Caption: A decision-making guide for troubleshooting low coupling efficiency.

G Key Reactions in SPPS with this compound cluster_0 Desired Reaction Pathway cluster_1 Potential Side Reactions Peptide-Resin Peptide-Resin Deprotection Deprotection Peptide-Resin->Deprotection 20% Piperidine/DMF Coupling Coupling Deprotection->Coupling Fmoc-AA-OH, HATU, DIPEA Incomplete Deprotection Incomplete Deprotection (Fmoc-Adduct) Deprotection->Incomplete Deprotection Insufficient time/ Aggregation DKP Formation Diketopiperazine Formation (at dipeptide stage) Deprotection->DKP Formation If at dipeptide stage Elongated Peptide-Resin Elongated Peptide-Resin Coupling->Elongated Peptide-Resin Incomplete Coupling Incomplete Coupling (Deletion Sequence) Coupling->Incomplete Coupling Steric Hindrance

Caption: Desired reaction pathway versus potential side reactions in SPPS.

References

troubleshooting guide for using 3-Amino-3-(2-nitrophenyl)propanoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 3-Amino-3-(2-nitrophenyl)propanoic acid in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the incorporation of this unique amino acid into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low coupling efficiency when using this compound?

A1: Low coupling efficiency is the most common challenge encountered with this amino acid. It is primarily due to two factors:

  • Steric Hindrance: The bulky 2-nitrophenyl group at the β-position physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This steric hindrance significantly slows down the reaction kinetics, leading to incomplete coupling.[1]

  • β-Amino Acid Structure: β-amino acids are inherently less reactive than their α-amino acid counterparts. The increased distance and different bond angles between the amino and carboxyl groups can make peptide bond formation less favorable.

Troubleshooting & Optimization:

  • Choice of Coupling Reagent: Standard coupling reagents may be insufficient. High-reactivity uronium/aminium or phosphonium salt-based reagents are recommended. Reagents like HATU, HBTU, COMU, or PyAOP, which form highly reactive intermediates, are often more effective for hindered couplings.[2][3]

  • Extended Reaction Times: Allow for significantly longer coupling times (e.g., 2-4 hours or even overnight) compared to standard amino acids.

  • Double Coupling: Perform a second coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.[4]

  • Increased Temperature: Gently heating the reaction vessel (e.g., to 40-50°C) can help overcome the activation energy barrier. Microwave-assisted synthesis can also be highly effective in reducing reaction times and minimizing side products for difficult couplings.[5][6]

  • Reagent Equivalents: Increase the equivalents of the amino acid and coupling reagents used relative to the resin loading (e.g., 4-5 equivalents).

Q2: What are the best coupling reagents for incorporating this sterically hindered β-amino acid?

A2: For challenging couplings involving sterically hindered residues like this compound, high-potency coupling reagents are crucial. The selection should be based on efficiency, speed, and the potential for side reactions.

Data Presentation: Comparison of Recommended Coupling Reagents

Coupling ReagentClassKey AdvantagesConsiderations
HATU Aminium/Uronium SaltHighly efficient for hindered couplings; forms reactive OAt esters.[2]Based on potentially explosive HOAt; can cause guanidinylation of the N-terminal amine if not pre-activated correctly.[2]
HBTU/TBTU Aminium/Uronium SaltVery popular and effective; byproducts are generally soluble.[3]Less reactive than HATU for extremely difficult couplings.[2]
COMU Aminium/Uronium SaltEfficiency is comparable to HATU; based on non-explosive OxymaPure, making it a safer alternative.[3]Can have limited stability in solution.
PyBOP Phosphonium SaltEfficient and avoids guanidinylation side reactions; avoids the carcinogenic byproduct HMPA associated with the original BOP reagent.[2]Generally less reactive than HATU.[2]
PyBrOP Phosphonium SaltExceptionally reactive, often used for coupling N-methylated or other highly hindered residues.More expensive; can cause racemization if not used carefully.
Q3: I'm observing unexpected side reactions. Could the 2-nitrophenyl group be responsible?

A3: Yes, the 2-nitrophenyl group, while primarily contributing to steric hindrance, can also be involved in side reactions, particularly under certain deprotection or cleavage conditions.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction. While stable to the basic conditions of Fmoc removal (piperidine) and standard acidic cleavage (TFA), prolonged exposure to certain scavengers or specific reagents could potentially reduce the nitro group to an amino group, leading to an unexpected mass increase (+30 Da for NO₂ to NH₂ and subsequent acylation) or other modifications.

  • Photolability: Nitrophenyl groups are known to be photolabile. While this specific compound is not primarily designed as a photolabile linker, exposure to UV light (including direct sunlight) during synthesis or handling could potentially lead to cleavage or side reactions. It is advisable to protect the reaction vessel from light.

Troubleshooting & Prevention:

  • Scavenger Choice: During final TFA cleavage, use a standard scavenger cocktail (e.g., TFA/TIS/H₂O) and avoid harsh reducing agents unless reduction is the desired outcome.

  • Protect from Light: Keep the synthesis vessel wrapped in foil to prevent potential photochemical side reactions.

  • LC-MS Analysis: Carefully analyze the crude product by LC-MS to identify any unexpected masses that could correspond to modification of the nitrophenyl group.

Q4: My peptide is showing signs of aggregation after incorporating this compound. What can I do?

A4: Peptide aggregation occurs when growing peptide chains self-associate via intermolecular hydrogen bonds, making them inaccessible to reagents.[7] Bulky and hydrophobic residues like the 2-nitrophenyl-containing amino acid can exacerbate this problem.

Common Signs of Aggregation:

  • Failure of the resin to swell properly.[5]

  • Slow or incomplete Fmoc deprotection.

  • A "gummy" or clumped appearance of the resin.

  • False negative results from colorimetric tests like the Kaiser test.

Troubleshooting & Prevention:

StrategyDescription
Change Solvent System Switch from DMF to more effective "magic mixtures" or solvents known to disrupt hydrogen bonds, such as N-Methylpyrrolidone (NMP) or adding 15-25% dimethyl sulfoxide (DMSO) to the DMF.[5][8]
Incorporate Chaotropic Salts Add chaotropic salts like LiCl (0.4 M) to the coupling mixture to disrupt secondary structures.[7]
Use Low-Load Resin Resynthesize the peptide using a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) to increase the distance between peptide chains.[5]
Elevated Temperature Perform coupling and deprotection steps at a higher temperature (40-60°C) to help break up aggregates.[5]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-3-Amino-3-(2-nitrophenyl)propanoic acid

This protocol is designed for a manual coupling step where steric hindrance is anticipated.

  • Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-Amino-3-(2-nitrophenyl)propanoic acid (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in a minimal volume of DMF. Allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive (indicating free amines), continue the coupling for an additional 1-2 hours or proceed to a double coupling.

  • Double Coupling (if necessary): Drain the reaction vessel, wash with DMF (3x), and repeat steps 2 and 3 with a fresh solution of activated amino acid for another 1-2 hours.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the vessel and wash the resin thoroughly with DMF (3x) and then DCM (3x) to prepare for the next cycle.

Protocol 2: Test Cleavage to Monitor Synthesis Progress

For peptides longer than 10 amino acids, especially those containing difficult residues, a small test cleavage is recommended to monitor the synthesis.[7]

  • Sample Collection: After a successful coupling and washing step, carefully remove a small sample of the peptide-resin (approx. 5-10 mg) and dry it under vacuum.

  • Reagent Preparation: Prepare a cleavage cocktail such as "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[9] Caution: Handle TFA in a well-ventilated fume hood.

  • Cleavage: Add the cleavage cocktail (approx. 200 µL) to the dried resin sample in a small microcentrifuge tube. Agitate at room temperature for 1.5 to 2 hours.[9]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.[9]

  • Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS to confirm the mass of the intermediate product.

Mandatory Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_monitoring Monitoring cluster_final Final Steps Swell Swell Resin in DMF Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect Wash_1 Wash Resin (DMF) Fmoc_Deprotect->Wash_1 Pre_Activate Pre-activate Hindered AA (e.g., with HATU/DIEA) Wash_1->Pre_Activate Couple Couple to Resin (2-4 hours) Pre_Activate->Couple Wash_2 Wash Resin (DMF/DCM) Couple->Wash_2 Kaiser_Test Kaiser Test Couple->Kaiser_Test Wash_2->Fmoc_Deprotect Next Cycle Final_Deprotect Final Fmoc Deprotection Wash_2->Final_Deprotect Final Cycle Kaiser_Test->Wash_2 Negative Double_Couple Perform Double Coupling Kaiser_Test->Double_Couple Positive Double_Couple->Couple Cleavage Cleave from Resin (e.g., TFA Cocktail) Final_Deprotect->Cleavage Purify Purify Peptide (HPLC) Cleavage->Purify

Caption: Workflow for SPPS incorporating a sterically hindered amino acid.

troubleshooting_flowchart cluster_strategy Initial Strategies cluster_reagents Reagent Optimization cluster_conditions Condition Optimization Start Low Coupling Efficiency Detected (Positive Kaiser Test) Double_Couple Perform Double Coupling Start->Double_Couple Extend_Time Extend Coupling Time (e.g., to 4h or overnight) Start->Extend_Time Check_Reagent Using a high-potency coupling reagent? (HATU, COMU, PyBOP) Double_Couple->Check_Reagent Still Positive End Coupling Complete Double_Couple->End Success Extend_Time->Check_Reagent Still Positive Extend_Time->End Success Switch_Reagent Switch to a stronger reagent (e.g., PyBrOP) Check_Reagent->Switch_Reagent No Increase_Equiv Increase Equivalents of AA and Reagents Check_Reagent->Increase_Equiv Yes Switch_Reagent->Increase_Equiv Increase_Temp Increase Reaction Temperature (40-50°C or Microwave) Increase_Equiv->Increase_Temp Change_Solvent Change Solvent (NMP or add DMSO) Increase_Temp->Change_Solvent Change_Solvent->End Success

Caption: Troubleshooting flowchart for low coupling efficiency.

References

Technical Support Center: Improving the Solubility of 3-Amino-3-(2-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for overcoming solubility challenges with 3-Amino-3-(2-nitrophenyl)propanoic acid (CAS: 5678-48-8) in reaction setups. The following FAQs and troubleshooting guides address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common solvents?

A: The low solubility stems from its molecular structure. Like other amino acids, it contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).[1] In solid form and in neutral solutions, these groups can form an internal salt, or zwitterion. The strong ionic interactions and hydrogen bonding between zwitterions result in a stable crystal lattice, making it difficult for many solvents to break it apart and dissolve the compound. While it is slightly soluble in water, its solubility in non-polar organic solvents is typically very low.[1][2][3][4]

Q2: What is the most effective initial step to dissolve this compound for an aqueous reaction?

A: The most effective method is pH adjustment. By converting the zwitterion into a salt, its aqueous solubility can be dramatically increased.[5]

  • Adding a base (e.g., sodium hydroxide, potassium hydroxide) will deprotonate the ammonium group, forming a soluble anionic carboxylate salt. A related compound, (S)-2-Amino-3-(3-nitrophenyl)propanoic acid, is readily soluble in water when the pH is adjusted to 9 with NaOH.[6][7]

  • Adding an acid (e.g., hydrochloric acid) will protonate the carboxylate group, forming a soluble cationic ammonium salt.

Q3: Can I use heat to improve the solubility of this compound?

A: Yes, increasing the temperature can enhance the rate and extent of dissolution, particularly in aqueous solutions.[1] A known reaction protocol involves dissolving the compound in a basic solution and then heating it to 80°C. However, caution is advised as prolonged exposure to high temperatures, especially under strongly acidic or basic conditions, could lead to degradation of the compound. It is recommended to first assess the compound's stability at the desired temperature and pH before proceeding with the reaction.

Q4: My reaction must be conducted in a non-aqueous solvent. What are my options?

A: This presents a significant challenge due to the compound's polar, salt-like nature.

  • Highly Polar Aprotic Solvents: Consider solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). While solubility may still be limited, these are often the best initial choices for polar, zwitterionic compounds.

  • Chemical Modification: If the reaction chemistry allows, temporarily modifying the molecule can improve solubility. For example, protecting the amino group or converting the carboxylic acid to an ester can break the zwitterionic character and increase solubility in organic solvents.[8]

  • Phase-Transfer Catalysis: For heterogeneous reactions, a phase-transfer catalyst can be used to carry the deprotonated (anionic) form of the acid from an aqueous basic phase into an organic phase where the reaction can occur.

Q5: The compound precipitates out of solution after I add another reagent. What should I do?

A: Precipitation is likely caused by a change in the solution's properties, such as pH or solvent composition.

  • pH Change: If your added reagent is acidic or basic, it may be neutralizing your pH-adjusted solution, causing the zwitterion to reform and precipitate. Buffer the solution if possible, or add the reagent slowly while monitoring the pH.

  • Solvent Polarity Change: If you add a less polar co-solvent to an aqueous solution, the solubility of the ionic form of the compound will decrease. Try to maintain a consistent solvent system or add co-solvents very slowly to the heated solution.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility problems.

Problem Potential Cause Suggested Solution
Compound does not dissolve in neutral water or alcohols. The compound exists in its poorly soluble zwitterionic form. Amino acid solubility is often lower in alcohols compared to water.[9]Use pH adjustment for aqueous solutions. See Protocol 1 below. For non-aqueous reactions, test solubility in polar aprotic solvents like DMF or DMSO.
Reaction yield is low even though the compound appeared to dissolve. The compound may be unstable and degrading under the conditions used for solubilization (e.g., high heat or extreme pH).Before running the full reaction, test the stability of the compound under the chosen conditions. Dissolve it and stir for the planned reaction time and temperature. Then, re-isolate the material and check its purity via NMR or LC-MS.
Crude reaction mixture is complex and difficult to purify. The compound may be insoluble in the workup solvent, leading to losses or emulsions.[10]Before workup, check the solubility of your expected product. Your product may be soluble in the aqueous layer if it remains in a salt form.[10] You may need to adjust the pH of the aqueous layer to recover the product by precipitation.

Solubility Data Summary

The following table summarizes the qualitative solubility of this compound in various solvents, based on its chemical properties and data from analogous compounds.

Solvent/ConditionSolubilityRationale/Reference
Water (pH ~7)Slightly SolubleZwitterionic form has low solubility.[2][3][4]
Aqueous NaOH (e.g., 5% Soln.)SolubleForms a soluble sodium carboxylate salt.
Aqueous HClSolubleForms a soluble ammonium chloride salt.[5]
Methanol, EthanolSparingly SolubleAdding alcohols to aqueous solutions typically decreases amino acid solubility.[9]
Dichloromethane, HexaneInsolubleNon-polar organic solvents are unable to overcome the crystal lattice energy.
DMSO, DMFSparingly to Moderately SolublePolar aprotic solvents may dissolve the compound to some extent.

Experimental Protocols

Protocol 1: Solubilization via pH Adjustment (Aqueous Basic Conditions)

This protocol describes the most common method for dissolving this compound for reactions in an aqueous medium.

  • Preparation: To a reaction vessel equipped with a magnetic stir bar, add the required volume of deionized water.

  • Basification: Slowly add a 1 M solution of sodium hydroxide (NaOH) or a 5% aqueous solution of NaOH while stirring until the desired pH is reached (typically pH 9-11 for full deprotonation).[6]

  • Addition of Compound: Slowly add the solid this compound to the basic solution in portions.

  • Dissolution: Continue stirring. Gentle heating (e.g., 40-80°C) can be applied to accelerate dissolution if necessary. Ensure the compound is fully dissolved before adding other reagents.

  • Reaction: Proceed with the addition of other reaction components. Monitor the pH and adjust if necessary, as subsequent reagents may alter it.

Protocol 2: Small-Scale Solubility Screening in Organic Solvents

Use this method to quickly assess the suitability of various organic solvents for your reaction.

  • Preparation: Add approximately 10 mg of this compound to several small, labeled vials.

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., DMSO, DMF, NMP, Acetonitrile).

  • Observation: Vigorously stir or sonicate the vials for 5-10 minutes at room temperature. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Heating: If the compound is not soluble at room temperature, gently heat the vials to your intended reaction temperature and observe any changes in solubility. Note any color changes that might indicate decomposition.

  • Selection: Choose the solvent that provides the best solubility without causing degradation for a scaled-up reaction.

Visual Guides

The following diagrams illustrate the key concepts and workflows for addressing solubility issues.

G start Start: Dissolve Compound reaction_type Is the reaction in an aqueous medium? start->reaction_type ph_adjust Use pH Adjustment (See Protocol 1) reaction_type->ph_adjust Yes organic_solvent Screen Polar Aprotic Solvents (DMSO, DMF) (See Protocol 2) reaction_type->organic_solvent No ph_choice Reaction sensitive to pH? ph_adjust->ph_choice heat Apply gentle heat (e.g., 40-80°C) with caution ph_adjust->heat base Add Base (e.g., NaOH) to form anionic salt ph_choice->base No acid Add Acid (e.g., HCl) to form cationic salt ph_choice->acid Yes (if base incompatible) suspension Consider running reaction as a suspension or using phase-transfer catalysis organic_solvent->suspension If solubility is still poor organic_solvent->heat

Caption: Troubleshooting workflow for selecting a solubilization strategy.

G cluster_low_solubility Low Aqueous Solubility cluster_high_solubility High Aqueous Solubility zwitterion Zwitterion (at neutral pH) R-CH(NH3+)COO- anion Anionic Salt R-CH(NH2)COO- zwitterion->anion + OH- cation Cationic Salt R-CH(NH3+)COOH zwitterion->cation + H+ anion->zwitterion + H+ cation->zwitterion + OH-

Caption: Chemical principle of pH-mediated solubilization of the amino acid.

References

scaling up the synthesis of 3-Amino-3-(2-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Center for the Synthesis of 3-Amino-3-(2-nitrophenyl)propanoic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions encountered during the scale-up of this important pharmaceutical intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction.

Problem IDIssuePossible CausesSuggested Solutions
SYN-001 Low Yield of Final Product - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of the product during workup. - Inefficient precipitation or filtration.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Carefully control the reaction temperature at each stage as specified in the protocol. - Avoid prolonged exposure to high temperatures or strong acids/bases during workup. - Ensure the pH is accurately adjusted for precipitation and allow sufficient time for complete precipitation before filtration.
SYN-002 Difficulty in Isolating the Product - Product is too soluble in the reaction mixture. - Formation of an oil instead of a precipitate. - Slow or incomplete precipitation.- After pH adjustment, cool the solution in an ice bath to decrease solubility. - If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective. - Ensure thorough mixing during pH adjustment to achieve uniform precipitation.
SYN-003 Product Purity is Low - Presence of unreacted starting materials. - Formation of side products. - Inefficient washing of the crude product.- Optimize reaction time and temperature to drive the reaction to completion. - Purify the crude product by recrystallization from a suitable solvent system (e.g., water-ethanol mixture). - Wash the filtered solid thoroughly with cold water and then with a non-polar solvent like ethyl acetate to remove organic impurities.[1]
SCALE-001 Exothermic Reaction is Difficult to Control at Larger Scales - Inadequate heat dissipation from the reactor. - Addition of reagents is too fast.- Use a reactor with a larger surface area-to-volume ratio or a jacketed reactor with a cooling system. - Add reagents, especially ammonium formate and concentrated hydrochloric acid, portion-wise or via a dropping funnel to control the rate of addition and the internal temperature.
SCALE-002 Mixing is Inefficient in a Large Reactor - Inadequate stirrer design or speed. - High viscosity of the reaction mixture.- Use an overhead mechanical stirrer with an appropriate impeller design (e.g., anchor or turbine) for viscous mixtures. - If possible, adjust solvent volumes to reduce viscosity, but be mindful of concentration effects on reaction kinetics.
PUR-001 Recrystallization is Inefficient at Scale - Difficulty in achieving complete dissolution. - Rapid cooling leading to the formation of fine particles that are difficult to filter. - Co-precipitation of impurities.- Use a larger volume of solvent and ensure the mixture is heated to the boiling point with efficient stirring to achieve complete dissolution. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of larger crystals. - If impurities are a major issue, consider a hot filtration step to remove insoluble materials before cooling.

Frequently Asked Questions (FAQs)

1. What is a typical yield for the synthesis of this compound?

A laboratory-scale synthesis starting from o-nitrobenzaldehyde, malonic acid, and ammonium formate has been reported to yield approximately 64.6% of the final product.[1] However, yields can vary depending on the scale of the reaction and the optimization of reaction conditions.

ScaleStarting Material (o-nitrobenzaldehyde)Yield (%)Reference
Lab-scale20.4 g64.6%[1]
Pilot-scale(Hypothetical) 1 kg55-65%Based on typical scale-up challenges
Industrial-scale(Hypothetical) 10 kg50-60%Based on typical scale-up challenges

2. What are the critical safety precautions to take when scaling up this synthesis?

  • The reaction can be exothermic, especially during the addition of ammonium formate and concentrated hydrochloric acid. Ensure adequate cooling and temperature monitoring to prevent runaway reactions.

  • Handle formic acid and concentrated hydrochloric acid in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ethyl acetate is flammable; avoid open flames and use in a well-ventilated area.

3. How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (o-nitrobenzaldehyde) and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

4. What is the best way to purify the crude product at a larger scale?

Recrystallization is a common and effective method for purifying the crude product. A mixed solvent system, such as water and ethanol, can be effective. The crude product should be dissolved in a minimal amount of hot solvent, and then allowed to cool slowly to form pure crystals. The purity of the recrystallized product should be checked by techniques like melting point determination, NMR spectroscopy, and HPLC.

5. Can alternative starting materials be used?

While the described protocol uses o-nitrobenzaldehyde, malonic acid, and ammonium formate, other synthetic routes for β-amino acids exist.[2][3] These include methods like the Mannich-type reaction and conjugate addition reactions.[2][3] The choice of synthetic route for a scaled-up process will depend on factors like cost of starting materials, reaction efficiency, and ease of purification.

Experimental Protocol: Synthesis of this compound[1]

This protocol is based on a reported lab-scale synthesis.[1] Adjustments will be necessary for scaling up.

Materials:

  • o-Nitrobenzaldehyde

  • Malonic acid

  • Ammonium formate

  • Formic acid

  • Concentrated hydrochloric acid

  • 50% Potassium hydroxide solution

  • Ethyl acetate

  • Water

Procedure:

  • In a suitable reaction vessel, stir a mixture of o-nitrobenzaldehyde (1.0 eq), malonic acid (1.3 eq), and formic acid (4.0 eq) at 45°C for 30 minutes.

  • To this mixture, add ammonium formate (2.5 eq).

  • Increase the reaction temperature to 70°C and stir for 1 hour.

  • Further, increase the temperature to 95°C and continue stirring for 4 hours.

  • Add concentrated hydrochloric acid and maintain the temperature at 95°C for another hour.

  • Cool the reaction mixture and add water.

  • Wash the mixture twice with ethyl acetate.

  • Adjust the pH of the aqueous phase to 4.2 with a 50% potassium hydroxide solution to precipitate the solid product.

  • Filter the precipitate under vacuum and wash with cold water.

  • Dry the solid to obtain this compound.

Reaction Parameters Summary
ParameterValue
Reactant Ratios
o-Nitrobenzaldehyde1.0 eq
Malonic acid1.3 eq
Formic acid4.0 eq
Ammonium formate2.5 eq
Temperature Profile
Initial stirring45°C
After ammonium formate addition70°C
Main reaction95°C
After HCl addition95°C
Reaction Time ~6.5 hours
pH for Precipitation 4.2

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Mix o-Nitrobenzaldehyde, Malonic Acid, Formic Acid start->reactants heat1 Heat to 45°C (30 min) reactants->heat1 add_nh4formate Add Ammonium Formate heat1->add_nh4formate heat2 Heat to 70°C (1 hour) add_nh4formate->heat2 heat3 Heat to 95°C (4 hours) heat2->heat3 add_hcl Add conc. HCl heat3->add_hcl heat4 Heat to 95°C (1 hour) add_hcl->heat4 workup Workup: Cool, Add H2O, Wash with Ethyl Acetate heat4->workup precipitate Adjust pH to 4.2 with KOH workup->precipitate isolate Filter and Dry Product precipitate->isolate end_product This compound isolate->end_product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Logical Relationship for Troubleshooting Low Yield

Caption: A diagram showing potential causes and solutions for low product yield.

References

analytical methods for assessing purity of 3-Amino-3-(2-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 3-Amino-3-(2-nitrophenyl)propanoic acid. The information is tailored for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC)

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for purity assessment of this compound?

A1: A common starting point for analyzing aromatic amino acids like this compound is a reversed-phase HPLC (RP-HPLC) method. A typical setup would involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic modifier like acetonitrile.

Q2: How can I improve the peak shape for my compound?

A2: Poor peak shape, such as tailing, can be due to interactions with residual silanols on the column. Using a mobile phase with a competing base, such as triethylamine (TEA), or employing a high-purity silica column can mitigate these effects. Adjusting the pH of the mobile phase can also improve peak symmetry.

Q3: What should I do if I observe drifting retention times?

A3: Retention time drift can be caused by several factors, including poor column equilibration, changes in mobile phase composition, or temperature fluctuations.[1] Ensure the column is thoroughly equilibrated with the mobile phase before injection. It is also crucial to use a column oven to maintain a stable temperature and to prepare fresh mobile phase for each analysis to ensure consistent composition.[1]

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Split or Double Peaks Column or guard inlet contamination.1. Replace the guard column. 2. Flush the analytical column with a strong solvent.[2]
High Backpressure Blockage in the system (e.g., column frit, tubing).1. Reverse-flush the column (if permissible by the manufacturer). 2. Check for and remove any blockages in the tubing and fittings.
No Peaks Detected Injection issue or detector malfunction.1. Verify that the sample is being drawn into the sample loop and injected correctly. 2. Check the detector lamp and settings.[2]
Baseline Noise or Drift Contaminated mobile phase or detector flow cell.1. Prepare fresh, high-purity mobile phase and degas thoroughly. 2. Flush the detector flow cell with a strong, appropriate solvent.[2]
Experimental Protocol: RP-HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Sample Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Report Calculate->Report

HPLC Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Frequently Asked Questions (FAQs)

Q1: Which solvent is recommended for NMR analysis of this compound?

A1: Deuterated dimethyl sulfoxide (DMSO-d6) is a good starting choice as the compound is expected to be soluble in it. If solubility is an issue, other polar deuterated solvents like methanol-d4 could be tested.

Q2: How can I confirm the presence of exchangeable protons (e.g., -NH2, -COOH)?

A2: To identify peaks corresponding to exchangeable protons, a D2O shake experiment can be performed. After acquiring a standard 1H NMR spectrum, a drop of deuterium oxide (D2O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The peaks corresponding to the exchangeable protons will disappear or significantly decrease in intensity.[3]

Q3: What should I do if my peaks are broad?

A3: Peak broadening can be due to several factors including poor shimming of the spectrometer, sample inhomogeneity (poor solubility), or the sample being too concentrated.[3] Ensure the sample is fully dissolved and consider diluting it. Re-shimming the spectrometer is also recommended.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Overlapping Peaks Insufficient resolution in the current solvent.Try a different deuterated solvent (e.g., benzene-d6 or acetone-d6) as this can alter the chemical shifts of the signals.[3]
Poor Signal-to-Noise Ratio Sample is too dilute or insufficient number of scans.Increase the sample concentration if possible, or increase the number of scans acquired.
Presence of Solvent Impurity Peaks Residual solvent from sample preparation or contaminated NMR solvent.Ensure the sample is thoroughly dried under high vacuum before dissolving. Use high-purity NMR solvents.
Inaccurate Integrations Overlapping peaks or poor baseline correction.Manually adjust the baseline to be flat. For overlapping signals, deconvolution software may be necessary.
Experimental Protocol: 1H NMR
  • Spectrometer: 400 MHz or higher

  • Solvent: DMSO-d6

  • Concentration: 5-10 mg of sample in 0.6-0.7 mL of solvent

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm

  • Parameters: Acquire a standard 1H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

NMR_Logic Start Acquire 1H NMR Spectrum CheckPeaks Are peaks well-resolved? Start->CheckPeaks CheckBroad Are peaks sharp? CheckPeaks->CheckBroad Yes ChangeSolvent Change NMR Solvent CheckPeaks->ChangeSolvent No CheckExchangeable Identify exchangeable protons? CheckBroad->CheckExchangeable Yes TroubleshootBroad Check concentration and shimming CheckBroad->TroubleshootBroad No Analyze Analyze Spectrum for Purity CheckExchangeable->Analyze No D2O_Shake Perform D2O Exchange CheckExchangeable->D2O_Shake Yes ChangeSolvent->Start TroubleshootBroad->Start D2O_Shake->Analyze

NMR Troubleshooting Logic

Mass Spectrometry (MS)

Frequently Asked Questions (FAQs)

Q1: What ionization technique is suitable for this compound?

A1: Electrospray ionization (ESI) is a common and suitable technique for this compound, as it is a polar molecule. ESI can be operated in both positive and negative ion modes.

Q2: What are the expected ions in the mass spectrum?

A2: In positive ion mode, the protonated molecule [M+H]+ is expected. In negative ion mode, the deprotonated molecule [M-H]- should be observed. The molecular weight of this compound is 210.19 g/mol .

Q3: How can I improve the signal intensity of my analyte?

A3: Poor signal intensity can result from several factors including low sample concentration, inefficient ionization, or ion suppression.[4] Optimizing the sample concentration is a key first step. Additionally, adjusting the ionization source parameters and ensuring proper tuning and calibration of the mass spectrometer can enhance signal intensity.[4]

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Inaccurate Mass Measurement Incorrect or outdated mass calibration.Perform a fresh mass calibration using the appropriate calibration standards for your instrument.[4]
High Background Noise Contamination in the solvent, sample, or instrument.Use high-purity solvents and ensure the sample is clean. If necessary, clean the ion source.
No Analyte Signal The compound is not ionizing under the current conditions.Try switching the ionization polarity (positive/negative). Adjust the mobile phase composition to promote ionization (e.g., add formic acid for positive mode).
Sample Carryover Adsorption of the analyte to the system components.Implement a thorough wash step between injections, using a strong solvent to clean the autosampler and injection port.
Experimental Protocol: LC-MS
  • LC System: Coupled to a mass spectrometer. Use the HPLC conditions described previously, but replace TFA with a volatile modifier like formic acid (0.1%).

  • Mass Spectrometer: ESI source

  • Ionization Mode: Positive and Negative

  • Scan Range: m/z 50-500

  • Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the instrument manufacturer's guidelines.

MS_Pathway cluster_source Ion Source cluster_analyzer Mass Analyzer cluster_detector Detector Analyte Analyte from LC Ionization Electrospray Ionization (ESI) Analyte->Ionization MassSelection Mass-to-Charge Separation Ionization->MassSelection Detection Ion Detection MassSelection->Detection MassSpectrum Generate Mass Spectrum Detection->MassSpectrum TLC_Workflow Start Spot Sample on TLC Plate Develop Develop Plate in Chamber Start->Develop Dry Dry the Plate Develop->Dry Visualize Visualize Spots (UV/Ninhydrin) Dry->Visualize Analyze Calculate Rf Values Visualize->Analyze

References

handling and safety precautions for 3-Amino-3-(2-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the handling, safety, and experimental use of 3-Amino-3-(2-nitrophenyl)propanoic acid for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

This compound is a chemical compound often utilized as an intermediate in pharmaceutical synthesis and for general chemical research.[1][2][3][4] It serves as a building block in the creation of more complex molecules.[5]

Q2: What are the main hazards associated with this compound?

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this chemical is not considered hazardous.[1] However, it is recommended to handle it following good industrial hygiene and safety practices.[6] Potential, though minimal, health effects could include irritation to the respiratory tract, skin, and eyes upon contact.[7]

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

To ensure safety, it is recommended to wear:

  • Eye Protection: Safety glasses with side shields or goggles.[6]

  • Hand Protection: Appropriate protective gloves.[6]

  • Body Protection: Long-sleeved clothing to prevent skin exposure.[1][6]

Under normal use conditions, respiratory protection is not typically required.[1]

Q4: How should I store this compound?

Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][6] Some suppliers recommend a storage temperature of 0-5°C.[3][8][9]

Q5: What materials are incompatible with this compound?

Avoid contact with strong oxidizing agents, strong acids, and bases.[3][7][8][9]

Q6: What should I do in case of accidental exposure?

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1][6]

  • Skin Contact: Wash off immediately with plenty of water and soap for at least 15 minutes.[1][2] If symptoms occur, seek medical attention.[6]

  • Inhalation: Move the person to fresh air. If symptoms occur, get medical attention.[1][2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting.[2] Seek medical attention if symptoms occur.[1]

Q7: How should I dispose of this chemical?

Waste material should be swept up and shoveled into a suitable container for disposal.[1][6] Avoid creating dust and do not release it into the environment.[1][6][7] Consult local regulations for proper disposal methods.

Physicochemical and Safety Data

PropertyValueCitations
CAS Number 5678-48-8[1][10]
Molecular Formula C₉H₁₀N₂O₄[8][10]
Molecular Weight 210.19 g/mol [8]
Appearance White to pale brown powder[10]
Solubility Slightly soluble in water[3][8][9][11]
Storage Temperature 0-5°C[3][8][9]
Incompatible Materials Strong oxidizing agents, strong acids, bases[3][7][8][9]

Troubleshooting Experimental Issues

Q8: I am experiencing a low yield in the synthesis of this compound. What are the possible causes and solutions?

Low yields can result from several factors. Consider the following:

  • Incomplete Reaction: Ensure that the reaction has been allowed to proceed for the full duration at the specified temperatures (e.g., 1 hour at 70°C and 4 hours at 95°C)[2]. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Incorrect pH for Precipitation: The precipitation of the product is pH-dependent. After acidification, carefully adjust the pH to 4.2 to ensure maximum precipitation of the solid product.[2]

  • Loss during Extraction: When washing the aqueous phase with ethyl acetate to remove impurities, ensure that the product, which is in the aqueous layer, is not inadvertently discarded.[2] Minimize the number of washes if significant product loss is suspected.

Q9: My final product is discolored or appears impure. How can I purify it?

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is a standard method for purification. The choice of solvent will depend on the solubility of the compound and its impurities.

  • Washing: Ensure the filtered solid is washed adequately to remove any residual reactants or byproducts. The synthesis protocol suggests washing with ethyl acetate before precipitation.[2]

  • Column Chromatography: For more challenging purifications, column chromatography can be employed to separate the desired product from impurities based on their differential adsorption to a stationary phase.

Q10: The compound is not dissolving as expected for my next reaction step. What can I do?

The compound is only slightly soluble in water.[3][8][9][11] For reactions requiring the compound to be in solution, consider the following:

  • Use of a Co-solvent: The subsequent reaction described uses a mixture of 5% sodium hydroxide solution and 85% hydrazine hydrate, indicating that solubility is enhanced in a basic aqueous medium.[2]

  • Gentle Heating: Applying gentle heat can sometimes improve solubility, but be cautious as excessive heat could lead to degradation.

  • Alternative Solvents: If the reaction chemistry allows, explore other polar organic solvents for better solubility.

Experimental Protocols

Synthesis of this compound [2]

This protocol describes the synthesis from o-nitrobenzaldehyde and malonic acid.

Materials:

  • o-nitrobenzaldehyde

  • Formic acid

  • Malonic acid

  • Ammonium formate

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • 50% Potassium hydroxide solution

  • Water

Procedure:

  • In a suitable reaction vessel, stir a mixture of o-nitrobenzaldehyde (20.4 g, 0.135 mol), formic acid (20.3 mL, 0.539 mol), and malonic acid (18.3 g, 0.176 mol) at 45°C for 30 minutes.

  • Add ammonium formate (21.3 g, 0.338 mol) to the mixture.

  • Increase the reaction temperature to 70°C and stir for one hour.

  • Continue stirring at 95°C for an additional four hours.

  • Add concentrated hydrochloric acid (50 mL) and maintain the temperature at 95°C for another hour.

  • Cool the reaction mixture and add 25 mL of water.

  • Wash the mixture twice with ethyl acetate (2 x 25 mL). The product will remain in the aqueous phase.

  • Adjust the pH of the aqueous phase to 4.2 using a 50% potassium hydroxide solution to precipitate the solid product.

  • Filter the solid under vacuum to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_workup Workup and Purification start Start: Mix Reactants (o-nitrobenzaldehyde, formic acid, malonic acid) heat1 Heat to 45°C for 30 min start->heat1 add_ammonium Add Ammonium Formate heat1->add_ammonium heat2 Heat to 70°C for 1 hr add_ammonium->heat2 heat3 Heat to 95°C for 4 hrs heat2->heat3 add_hcl Add Conc. HCl Maintain 95°C for 1 hr heat3->add_hcl cool Cool Reaction Mixture add_hcl->cool add_water Add Water cool->add_water wash Wash with Ethyl Acetate (x2) add_water->wash adjust_ph Adjust Aqueous pH to 4.2 with KOH wash->adjust_ph precipitate Precipitate Solid Product adjust_ph->precipitate filter Filter under Vacuum precipitate->filter end End: Obtain Final Product filter->end

Caption: Experimental workflow for the synthesis of this compound.

safety_precautions cluster_handling Handling Procedures cluster_ppe Personal Protective Equipment (PPE) cluster_storage Storage Conditions cluster_emergency Emergency Measures handling General Handling ventilation Use in Well-Ventilated Area handling->ventilation avoid_dust Avoid Dust Formation handling->avoid_dust avoid_contact Avoid Contact with Skin, Eyes, Clothing handling->avoid_contact avoid_ingestion Avoid Ingestion and Inhalation handling->avoid_ingestion ppe Required PPE goggles Safety Goggles/Glasses ppe->goggles gloves Protective Gloves ppe->gloves clothing Long-Sleeved Clothing ppe->clothing storage Proper Storage container Tightly Closed Container storage->container location Dry, Cool, Well-Ventilated Place storage->location incompatibles Away from Incompatible Materials (Strong Oxidizers, Acids, Bases) storage->incompatibles emergency In Case of Exposure skin_contact Skin: Wash with Plenty of Water emergency->skin_contact eye_contact Eyes: Rinse with Water for 15 min emergency->eye_contact inhalation Inhalation: Move to Fresh Air emergency->inhalation ingestion Ingestion: Rinse Mouth, Drink Water emergency->ingestion

References

Validation & Comparative

A Comparative Guide to 3-Amino-3-(2-nitrophenyl)propanoic Acid and 3-Amino-3-(4-nitrophenyl)propanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the use of unnatural amino acids has become a cornerstone for designing novel peptides and therapeutic agents with enhanced properties. Among these, nitrophenyl-substituted β-amino acids offer unique electronic and structural characteristics. This guide provides an objective comparison of two positional isomers: 3-Amino-3-(2-nitrophenyl)propanoic acid and 3-Amino-3-(4-nitrophenyl)propanoic acid, supported by available data and generalized experimental protocols.

Introduction

This compound and 3-Amino-3-(4-nitrophenyl)propanoic acid are non-proteinogenic β-amino acids that serve as valuable building blocks in medicinal chemistry. Their shared structural motif, a nitrophenyl group attached to the β-carbon of a propanoic acid backbone, imparts distinct chemical reactivity and conformational constraints. The key difference lies in the position of the electron-withdrawing nitro group on the phenyl ring, which significantly influences their steric and electronic properties, and consequently, their potential applications in drug design and peptide synthesis.

Physicochemical Properties

The positional isomerism of the nitro group leads to subtle yet important differences in the physicochemical properties of these compounds. A summary of their known properties is presented below.

PropertyThis compound3-Amino-3-(4-nitrophenyl)propanoic acid
Molecular Formula C₉H₁₀N₂O₄C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol 210.19 g/mol
CAS Number 5678-48-8102308-62-3
Appearance White to off-white solid or powderCrystalline solid
Melting Point 222 °C[1]Not explicitly available, but similar compounds are crystalline solids[2]
Solubility Slightly soluble in water[1]Not explicitly available, but likely similar to the ortho isomer

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the aromatic protons will differ significantly between the two isomers due to the anisotropic effect of the nitro group. In the ¹H NMR spectrum of the 4-nitro isomer, a more symmetrical pattern (e.g., two doublets) is expected for the aromatic region compared to the more complex splitting pattern of the 2-nitro isomer.

  • Infrared (IR) Spectroscopy: Both compounds will exhibit characteristic peaks for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the nitro group (symmetric and asymmetric N-O stretching). The exact wavenumbers may vary slightly due to the different electronic environments.

Synthesis and Reactivity: A Comparative Overview

The synthesis of 3-amino-3-arylpropanoic acids can be achieved through various methods, with the one-pot condensation of an aromatic aldehyde, malonic acid, and a nitrogen source being a common approach.

General Synthesis Workflow

cluster_reactants Reactants A Aromatic Aldehyde (2-nitrobenzaldehyde or 4-nitrobenzaldehyde) D Condensation Reaction (e.g., in refluxing ethanol) A->D B Malonic Acid B->D C Ammonium Acetate (Nitrogen Source) C->D E Intermediate Formation D->E Knoevenagel condensation F Decarboxylation & Michael Addition E->F In situ reaction G Product Precipitation & Purification F->G H 3-Amino-3-(nitrophenyl) propanoic acid G->H

Caption: Generalized workflow for the one-pot synthesis of 3-Amino-3-(nitrophenyl)propanoic acids.

Reactivity Comparison

The position of the nitro group is expected to influence the reactivity of these molecules in several ways:

  • Electronic Effects: The nitro group is strongly electron-withdrawing. In the para position, this effect is transmitted through resonance and induction, influencing the reactivity of the entire aromatic ring and the benzylic position. In the ortho position, the inductive effect is more pronounced due to proximity to the reaction center, but resonance effects are also significant.

  • Steric Hindrance: The ortho-nitro group poses significant steric hindrance around the benzylic carbon and the amino group. This can affect the rate and feasibility of reactions involving these functional groups, such as N-acylation or its use in peptide coupling reactions. The para-nitro isomer is sterically less hindered.

Performance in Peptide Synthesis

Both isomers can be incorporated into peptides as unnatural amino acids to introduce conformational constraints and novel functionalities.

Performance MetricThis compound3-Amino-3-(4-nitrophenyl)propanoic acid
Incorporation Efficiency Potentially lower due to steric hindrance from the ortho-nitro group, which may impede coupling reactions in solid-phase peptide synthesis (SPPS).Generally higher due to less steric hindrance at the reaction site, facilitating more efficient peptide bond formation.
Conformational Effects The bulky ortho-nitro group can impose significant conformational restrictions on the peptide backbone, potentially leading to more rigid structures.The para-nitro group has a smaller steric impact on the local peptide conformation but can influence long-range electrostatic interactions.
Functionalization The nitro group can be reduced to an amino group for further chemical modification, though the ortho-position may influence reaction conditions.The para-nitro group is readily accessible for chemical transformations, such as reduction to an amine for bioconjugation or labeling.

Biological Activity and Applications

While specific comparative biological data for these two isomers is scarce, their utility as building blocks in drug discovery is recognized.[3][4] The nitroaromatic moiety is a known pharmacophore, and its derivatives have been investigated for various therapeutic applications.

Potential Signaling Pathway Involvement

Nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates that may lead to cellular stress and toxicity. A generalized pathway illustrating this is shown below.

A Nitroaromatic Compound (e.g., nitrophenylpropanoic acid derivative) B Metabolic Reduction (Nitroreductases) A->B C Reactive Nitroso & Hydroxylamine Intermediates B->C D DNA Adduct Formation C->D E Protein Modification C->E F Oxidative Stress C->F G Cellular Damage D->G E->G F->G H Apoptosis / Cell Cycle Arrest G->H

Caption: Potential pathway for the bioactivation and cellular effects of nitroaromatic compounds.

Experimental Protocols

Proposed Experimental Protocol: Comparative Cytotoxicity Assay

Objective: To compare the in vitro cytotoxicity of this compound and 3-Amino-3-(4-nitrophenyl)propanoic acid against a selected cancer cell line (e.g., HeLa).

Methodology:

  • Cell Culture: Culture HeLa cells in appropriate media and conditions.

  • Compound Preparation: Prepare stock solutions of both isomers in a suitable solvent (e.g., DMSO) and dilute to various concentrations.

  • Cell Treatment: Seed cells in 96-well plates and, after 24 hours, treat with different concentrations of each compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: After a 48-hour incubation period, perform an MTT assay to assess cell viability.

  • Data Analysis: Measure the absorbance at 570 nm and calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Conclusion

This compound and 3-Amino-3-(4-nitrophenyl)propanoic acid are valuable reagents for chemical and pharmaceutical research. The choice between the two isomers will largely depend on the specific application and desired properties of the final product.

  • 3-Amino-3-(4-nitrophenyl)propanoic acid is likely the more versatile building block for general peptide synthesis and functionalization due to its lower steric hindrance.

  • This compound may be preferred when significant conformational constraint is desired in a peptide or when the specific electronic and steric properties of the ortho-nitro group are required for a particular biological target interaction.

Further direct comparative studies are warranted to fully elucidate the performance differences between these two isomers in various experimental settings. Researchers should carefully consider the electronic and steric implications of the nitro group's position when designing their synthetic strategies and biological assays.

References

A Comparative Guide to the Biological Activity of Nitrophenyl-Substituted Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrophenyl-substituted amino acids, synthetic derivatives of natural amino acids, are emerging as significant players in the field of medicinal chemistry and chemical biology. The incorporation of a nitro group onto the phenyl ring of amino acids like phenylalanine can dramatically alter their biological properties, leading to a wide range of activities including antimicrobial, anticancer, and immunomodulatory effects. This guide provides an objective comparison of the biological activities of various nitrophenyl-substituted amino acids, supported by experimental data and detailed methodologies.

Antimicrobial Activity

The introduction of a nitro group, a known pharmacophore, can confer potent antimicrobial properties to amino acid scaffolds.[1][2] This is often attributed to the electron-withdrawing nature of the nitro group, which can enhance interactions with biological targets and participate in redox reactions within microbial cells, leading to toxicity and cell death.[1][2]

A study on N-phenyl α-amino acid derivatives demonstrated that the presence of a nitro group at the para position of the phenyl ring resulted in significant antimicrobial activity, comparable to standard drugs.[3] Similarly, N-(p-nitrobenzoyl)-L-phenylalanine has been synthesized and evaluated for its antimicrobial action.[4]

Comparative Antimicrobial Data
CompoundTest OrganismMIC (µg/mL)Reference
N-(4-nitrophenyl)glycineBacillus subtilis-[3]
Staphylococcus aureus-[3]
Escherichia coli-[3]
Pseudomonas aeruginosa-[3]
Candida albicans-[3]
Aspergillus niger-[3]
N-(p-nitrobenzoyl)-L-phenylalanineStaphylococcus aureusNo inhibitory action[4]
Escherichia coliNo inhibitory action[4]
Klebsiella pneumoniaeNo inhibitory action[4]
Pseudomonas aeruginosaNo inhibitory action[4]
Candida albicansNo inhibitory action[4]

Note: Specific MIC values for N-(4-nitrophenyl)glycine were reported as showing "good-to-excellent activity" but quantitative data was not provided in the abstract.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: [3]

The antimicrobial potency of the synthesized compounds was determined using the Minimum Inhibitory Concentration (MIC) method. The activity was compared against standard drugs, fluconazole and amoxicillin.

Antimicrobial Activity Assay for N-(p-nitrobenzoyl)-L-phenylalanine: [4]

The antimicrobial action of the acylated derivative was established, though the specific methodology was not detailed in the provided abstract. The study did indicate that the compound showed no inhibitory action against the tested strains.

Anticancer and Immunomodulatory Activity

Nitrophenyl-substituted amino acids have also been investigated for their potential in cancer therapy and immunotherapy. The nitro group can enhance the inhibition of target biomolecules like proteins and enzymes due to its electron-rich nature, which favors interactions with certain amino acid residues such as threonine and glutamine.[1]

p-Nitrophenylalanine, in particular, has been shown to be an immunogenic unnatural amino acid.[5] Its incorporation into T helper (Th) epitopes can enhance the activation of human naïve CD4+ T cells, suggesting its potential in the design of more effective cancer vaccines.[5]

Experimental Protocols

T cell Activation Assay: [5]

  • Cell Culture: CFSE-labeled human naïve CD4+ T cells were co-cultured with autologous dendritic cells (DCs).

  • Antigen Pulsing: DCs were pulsed with various NitraTh-based vaccines (containing p-nitrophenylalanine).

  • Incubation: The co-culture was maintained for 7 days.

  • Analysis: T cell proliferation was analyzed by Fluorescence-Activated Cell Sorting (FACS).

Photocleavage of Polypeptide Backbones

A unique application of nitrophenyl-substituted amino acids is in the site-specific photocleavage of proteins. 2-Nitrophenylalanine, when incorporated into a polypeptide chain, can induce cleavage of the backbone upon irradiation with 365 nm light.[6][7] This provides a powerful tool for controlling protein activity with high spatial and temporal resolution, which is valuable for probing cellular events.[6]

The photocleavage reaction proceeds through an unusual cinnoline-forming mechanism and can be achieved by genetically encoding the unnatural amino acid in E. coli.[6][7]

Experimental Workflow for Photocleavage

G cluster_synthesis Genetic Incorporation cluster_photocleavage Photocleavage cluster_analysis Analysis start Evolve orthogonal tRNA synthetase/tRNA pair for 2-Nitrophenylalanine express Express protein with 2-NPA at a specific site in E. coli start->express irradiate Irradiate protein with 365 nm light express->irradiate Purified Protein cleavage Site-specific cleavage of the polypeptide backbone irradiate->cleavage analyze Analyze cleavage products (e.g., by SDS-PAGE) cleavage->analyze

Caption: Workflow for photocleavage of proteins using 2-Nitrophenylalanine.

Synthesis of Nitrophenyl-Substituted Amino Acids

The synthesis of nitrophenyl-substituted amino acids can be achieved through various chemical and chemoenzymatic methods.

General Synthetic Workflow

G start Starting Material (e.g., Phenylalanine or a precursor) nitration Nitration of the phenyl ring start->nitration protection Protection of amino and carboxyl groups (if necessary) nitration->protection deprotection Deprotection protection->deprotection purification Purification of the final product deprotection->purification final_product Nitrophenyl-substituted amino acid purification->final_product

Caption: General synthetic scheme for nitrophenyl-substituted amino acids.

A common synthetic strategy involves the nitration of a precursor followed by further modifications. For instance, p-amino-D-phenylalanine can be synthesized from a protected p-nitrophenylalanine derivative by reducing the nitro group to an amino group.[8]

Experimental Protocols

Chemoenzymatic Synthesis of D-phenylalanine Derivatives: [8]

  • Materials: p-Nitrocinnamic acid, ammonium hydroxide, purified Phenylalanine Ammonia-Lyase (PAL), L-amino acid deaminase (LAAD), amine borane.

  • Enzymatic Amination: A reaction mixture of p-nitrocinnamic acid and purified PAL in an ammonium hydroxide solution is incubated to produce a racemic mixture of p-nitro-D,L-phenylalanine.

  • Chemoenzymatic Deracemization: This step is employed to selectively obtain the D-enantiomer.

Electrochemical Synthesis of N-phenyl α-amino acids: [3]

This method utilizes a C-C coupling reaction with CO2 in an undivided cell with Mg-Pt electrodes to generate N-phenyl amino acid derivatives. The final products are purified by recrystallization.

Conclusion

Nitrophenyl-substituted amino acids represent a versatile class of compounds with a broad spectrum of biological activities. The position of the nitro group on the phenyl ring, as well as the nature of the amino acid scaffold, significantly influences their biological function. While research has highlighted their potential as antimicrobial, anticancer, and immunomodulatory agents, and as tools for photocleavage, further systematic studies are required to fully elucidate the structure-activity relationships. The development of efficient synthetic methodologies will undoubtedly facilitate the exploration of these compounds in drug discovery and chemical biology.

References

A Comparative Guide to Alternative Building Blocks for 3-Amino-3-(2-nitrophenyl)propanoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of building blocks is critical to the efficiency of the synthetic route and the properties of the final product. 3-Amino-3-(2-nitrophenyl)propanoic acid is a valuable scaffold, particularly in the synthesis of benzodiazepines and as a non-proteinogenic amino acid in peptide chemistry. This guide provides a comparative analysis of alternative building blocks, supported by illustrative experimental data and detailed protocols.

Comparison of Alternative Building Blocks

The primary alternatives to this compound can be categorized based on the nature of the aromatic substitution and the overall structure. These alternatives can influence reaction kinetics, product yields, and the biological activity of the resulting compounds.

Structurally Similar Alternatives:

  • 3-Amino-3-(4-nitrophenyl)propanoic acid: An isomer of the parent compound, the position of the nitro group can affect the electronic properties of the aromatic ring, potentially influencing reaction rates and the stability of intermediates.

  • 3-Amino-3-phenylpropanoic acid: The unsubstituted analog provides a baseline for understanding the electronic and steric effects of the nitro group. Its use can lead to products with altered pharmacological profiles.

  • 3-Amino-3-(2-chlorophenyl)propanoic acid: The replacement of the nitro group with a chloro group modifies the electronic and steric environment, which can be useful for probing structure-activity relationships (SAR).

  • Other 3-Aryl-β-amino acids: A wide range of derivatives with different substituents on the phenyl ring (e.g., methoxy, methyl, trifluoromethyl) are commercially available or can be synthesized. These allow for fine-tuning of the electronic and lipophilic properties of the final molecule.

Illustrative Performance Data in Synthesis

Due to the lack of direct head-to-head comparative studies in the available literature, the following tables present hypothetical yet plausible data to illustrate the potential performance differences between this compound and its alternatives in two common applications: solid-phase peptide synthesis (SPPS) and the synthesis of 1,4-benzodiazepine-2,5-diones.

Table 1: Illustrative Yield Comparison in Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide

Building BlockCoupling Time (hours)Crude Purity (%)Overall Yield (%)
This compound48575
3-Amino-3-(4-nitrophenyl)propanoic acid48878
3-Amino-3-phenylpropanoic acid39285
3-Amino-3-(2-chlorophenyl)propanoic acid3.59082

Note: This data is illustrative and assumes standard Fmoc/tBu SPPS conditions. Actual results may vary depending on the specific peptide sequence and coupling reagents used.

Table 2: Illustrative Yield Comparison in the Synthesis of a 1,4-Benzodiazepine-2,5-dione Derivative

Building BlockReaction Time (hours)Crude Yield (%)Purified Yield (%)
This compound127062
3-Amino-3-(4-nitrophenyl)propanoic acid127265
3-Amino-3-phenylpropanoic acid108075
3-Amino-3-(2-chlorophenyl)propanoic acid117871

Note: This data is illustrative and assumes a typical multi-step synthesis involving initial amide bond formation followed by cyclization. Actual yields will depend on the specific reaction conditions and substrates.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the incorporation of 3-amino-3-arylpropanoic acid derivatives in SPPS and benzodiazepine synthesis.

Protocol 1: Incorporation of a 3-Aryl-β-amino Acid into a Peptide Sequence via Manual Fmoc-SPPS

1. Resin Swelling:

  • Place 100 mg of Rink Amide resin (0.5 mmol/g) in a fritted syringe.
  • Add 2 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with occasional agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 2 mL of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes. Drain.
  • Repeat the piperidine treatment for another 15 minutes.
  • Wash the resin thoroughly with DMF (5 x 2 mL), dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL).

3. Coupling of the 3-Aryl-β-amino Acid:

  • In a separate vial, dissolve 3 equivalents of the Fmoc-protected 3-aryl-β-amino acid, 3 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in 1.5 mL of DMF.
  • Allow the mixture to pre-activate for 5 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate the reaction mixture for 2-4 hours at room temperature.
  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue agitation for another 1-2 hours.
  • Once the reaction is complete (negative Kaiser test), drain the coupling solution.
  • Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

4. Subsequent Amino Acid Couplings:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
  • Add 2 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis of a 1,4-Benzodiazepine-2,5-dione Derivative

1. Synthesis of the N-(2-aminobenzoyl) amino acid intermediate:

  • To a solution of isatoic anhydride (1.0 eq) in DMF, add a solution of the desired 3-amino-3-arylpropanoic acid (1.1 eq) and DIPEA (2.5 eq) in DMF.
  • Stir the reaction mixture at room temperature for 12-24 hours.
  • Pour the reaction mixture into ice-water and extract with ethyl acetate.
  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

2. Cyclization to the 1,4-Benzodiazepine-2,5-dione:

  • Dissolve the crude intermediate in a mixture of acetic acid and toluene (1:1).
  • Heat the reaction mixture at reflux for 4-8 hours, monitoring the reaction by TLC.
  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-benzodiazepine-2,5-dione.

Visualizations

The following diagrams illustrate the general synthetic workflows where this compound and its alternatives are utilized.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Fmoc_AA1 Couple Fmoc-AA1 Resin->Fmoc_AA1 Deprotect1 Fmoc Deprotection Fmoc_AA1->Deprotect1 Beta_AA Couple Fmoc-3-Aryl-β-AA (Alternative Building Block) Deprotect1->Beta_AA Deprotect2 Fmoc Deprotection Beta_AA->Deprotect2 Fmoc_AA2 Couple Fmoc-AA2 Deprotect2->Fmoc_AA2 Cleave Cleavage from Resin & Side-chain Deprotection Fmoc_AA2->Cleave Peptide Purified Peptide Cleave->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Benzodiazepine_Synthesis Start Isatoic Anhydride + 3-Aryl-β-amino Acid (Alternative Building Block) Amide_Formation Amide Bond Formation Start->Amide_Formation Intermediate N-(2-aminobenzoyl)- 3-aryl-β-amino acid Amide_Formation->Intermediate Cyclization Intramolecular Cyclization (Heat, Acid) Intermediate->Cyclization Benzodiazepine 1,4-Benzodiazepine-2,5-dione Cyclization->Benzodiazepine Purification Purification Benzodiazepine->Purification

Caption: Synthetic pathway for 1,4-Benzodiazepine-2,5-diones.

Validating the Purity of 3-Amino-3-(2-nitrophenyl)propanoic Acid: A Comparative Guide to HPLC and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 3-Amino-3-(2-nitrophenyl)propanoic acid is a critical step in the journey from laboratory to clinic. This guide provides a detailed comparison of two robust analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). We present supporting experimental protocols and data to aid in the selection of the most suitable method for your analytical needs.

The quality of a pharmaceutical intermediate directly impacts the purity, safety, and efficacy of the final active pharmaceutical ingredient (API)[1]. Therefore, employing accurate and reliable analytical methods for purity determination is paramount. While HPLC is a widely adopted technique for purity analysis in the pharmaceutical industry, qNMR is gaining recognition as a powerful orthogonal method.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone of pharmaceutical analysis, offering high sensitivity and resolution for separating and quantifying impurities[1]. For chiral molecules such as this compound, chiral HPLC is essential to separate and quantify the enantiomers.

Chiral HPLC Method for Purity Determination

Experimental Protocol: Chiral HPLC

ParameterCondition
Column CHIRALPAK® ZWIX(-) (3 x 150 mm, 3 µm) or equivalent zwitterionic chiral stationary phase
Mobile Phase 50mM formic acid + 25mM diethylamine in methanol / tetrahydrofuran / water = 49 / 49 / 2 (v/v/v)[2]
Flow Rate 0.5 mL/min[2]
Column Temperature 25°C[2]
Detection UV at 270 nm[2]
Injection Volume 5 µL
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.3 mg/mL.

This method is designed to separate the enantiomers of the amino acid and any potential impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For pharmaceutical intermediates, a purity of >98% is often required[3].

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard. It is a powerful orthogonal technique to HPLC as it relies on a different physical principle.

Purity Determination by ¹H-qNMR

This protocol outlines the steps for determining the purity of this compound using ¹H-qNMR with an internal standard.

Experimental Protocol: ¹H-qNMR

ParameterCondition
NMR Spectrometer 400 MHz or higher
Internal Standard Maleic acid (or other suitable certified reference material with non-overlapping signals)
Solvent Deuterated dimethyl sulfoxide (DMSO-d₆)
Sample Preparation 1. Accurately weigh approximately 10 mg of this compound into a clean vial. 2. Accurately weigh approximately 5 mg of the internal standard into the same vial. 3. Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d₆.
Acquisition Parameters - Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest. - A sufficient number of scans to achieve a high signal-to-noise ratio.
Data Processing - Apply appropriate phasing and baseline correction. - Integrate the distinct, well-resolved signals of both the analyte and the internal standard.

The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the standard

Comparison of HPLC and qNMR for Purity Validation

FeatureHPLCqNMR
Principle Chromatographic separation based on differential partitioning between mobile and stationary phases.Nuclear magnetic resonance spectroscopy; signal intensity is directly proportional to the number of nuclei.
Quantification Relative (area percent) unless a certified reference standard of the analyte is used for external calibration.Absolute, using a certified internal standard.
Selectivity Excellent for separating structurally similar impurities and enantiomers (with a chiral column).High structural resolution, allowing for the identification and quantification of impurities with distinct NMR signals.
Sample Throughput Moderate; each analysis requires a specific run time.Higher; can be faster for single sample analysis.
Method Development Can be time-consuming, especially for complex mixtures and chiral separations.Generally requires less method development time once standard parameters are established.
Instrumentation Widely available in pharmaceutical QC labs.Requires access to an NMR spectrometer, which may be less common in routine QC environments.
Orthogonality Provides complementary information to qNMR.Provides a truly orthogonal method to chromatography, strengthening the confidence in purity assessment.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for HPLC and qNMR purity validation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report Report Result calculate->report

Figure 1. Experimental workflow for HPLC purity validation.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis start Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H-NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity (%) integrate->calculate report Report Result calculate->report

Figure 2. Experimental workflow for qNMR purity validation.

Conclusion

Both HPLC and qNMR are powerful techniques for the purity validation of this compound. Chiral HPLC is indispensable for assessing enantiomeric purity and separating closely related impurities. qNMR offers the advantage of being an absolute, orthogonal method that can provide a highly accurate purity assessment without the need for a specific reference standard of the analyte. For comprehensive and robust purity determination, the use of both techniques is recommended, providing a holistic and confident evaluation of the quality of this critical pharmaceutical intermediate.

References

Spectroscopic Analysis for the Structural Confirmation of 3-Amino-3-(2-nitrophenyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the chemical structure of 3-Amino-3-(2-nitrophenyl)propanoic acid. By presenting predicted data for the target molecule alongside experimental data for structurally related compounds, this document serves as a practical reference for the characterization of this important pharmaceutical intermediate.

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and compare it with the known data for similar molecules: 3-amino-3-(4-nitrophenyl)propanoic acid and 3-amino-3-phenylpropanoic acid. This comparative approach is crucial for the accurate interpretation of the obtained spectra.

Table 1: ¹H NMR Chemical Shift (δ) Comparison (in ppm)

Proton Assignment This compound (Predicted) 3-Amino-3-(4-nitrophenyl)propanoic acid (Experimental) [1]3-Amino-3-phenylpropanoic acid (Experimental) [1]
Aromatic-H 7.5 - 8.2 (m, 4H)8.30 (d, 2H), 7.64 (d, 2H)7.35 - 7.54 (m, 5H)
CH-NH₂ ~4.8 - 5.0 (t, 1H)4.72 (s, 1H)4.30 (s, 1H)
CH₂-COOH ~2.8 - 3.0 (d, 2H)--
NH₂ Broad singlet, variableBroad singlet, variableBroad singlet, variable
COOH Broad singlet, >10Broad singlet, >10Broad singlet, >10

Note: Predicted values are based on the analysis of substituent effects on aromatic systems and comparison with related structures. Experimental data is referenced from similar compounds analyzed in D₂O, which may cause the exchange of labile protons (NH₂ and COOH), making them not visible in the spectrum.

Table 2: ¹³C NMR Chemical Shift (δ) Comparison (in ppm)

Carbon Assignment This compound (Predicted) 3-Amino-3-(4-nitrophenyl)propanoic acid (Experimental) [1]3-Amino-3-phenylpropanoic acid (Experimental) [1]
C=O ~175178.9183.5
C-NO₂ ~148148.2-
C-CH ~138140.7135.3
Aromatic-C ~124-135129.4, 124.2129.2, 129.0, 128.0
CH-NH₂ ~5560.462.0
CH₂ ~40--

Table 3: Key IR Absorption Bands (in cm⁻¹) Comparison

Functional Group This compound (Predicted) 3-Amino-3-(4-nitrophenyl)propanoic acid (Typical) 3-Amino-3-phenylpropanoic acid (Typical)
O-H (Carboxylic acid) 3300-2500 (broad)3300-2500 (broad)3300-2500 (broad)
N-H (Amine) 3400-32503400-32503400-3250
C-H (Aromatic) 3100-30003100-30003100-3000
C=O (Carboxylic acid) ~1710~1710~1710
N-O (Nitro, asymmetric) ~1530~1520-
N-O (Nitro, symmetric) ~1350~1345-
C=C (Aromatic) ~1600, 1450~1600, 1450~1600, 1450

Table 4: Mass Spectrometry (MS) Data Comparison

Analysis This compound 3-Amino-3-(4-nitrophenyl)propanoic acid 3-Amino-3-phenylpropanoic acid
Molecular Formula C₉H₁₀N₂O₄C₉H₁₀N₂O₄C₉H₁₁NO₂
Molecular Weight 210.19 g/mol 210.19 g/mol 165.19 g/mol
Expected [M+H]⁺ 211.06211.06166.08
Key Fragmentation Loss of H₂O, CO₂, NO₂Loss of H₂O, CO₂, NO₂Loss of H₂O, COOH

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR Spectra Acquisition:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical and will affect the chemical shifts of labile protons.

    • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Spectral width: 0-16 ppm.

      • Number of scans: 16-64, depending on the sample concentration.

      • Relaxation delay: 1-5 seconds.

    • ¹³C NMR Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

      • Spectral width: 0-220 ppm.

      • Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

      • Relaxation delay: 2 seconds.

    • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

2.2 Infrared (IR) Spectroscopy

  • Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

    • Data Acquisition:

      • Collect a background spectrum of the clean, empty ATR crystal.

      • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

      • Average 16-32 scans to improve the signal-to-noise ratio.

    • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI):

    • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an ESI source.

    • Data Acquisition:

      • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

      • Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

      • Set the mass range to scan from m/z 50 to 500.

    • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern in MS/MS experiments to further elucidate the structure.

Visualization of Analytical Workflow and Structural Elucidation

The following diagrams, generated using Graphviz, illustrate the logical workflow for the spectroscopic analysis and the correlation between the compound's structure and its expected spectral signals.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation Synthesis Synthesis and Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (HRMS) Synthesis->MS NMR_Data Analyze Chemical Shifts, Coupling Constants, and Integration NMR->NMR_Data IR_Data Identify Characteristic Functional Group Vibrations IR->IR_Data MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data Structure_Confirmation Confirm Structure of This compound NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

Structural_Features_vs_Spectra cluster_structure Structural Features cluster_spectra Expected Spectroscopic Signals Structure This compound Aromatic 2-Nitrophenyl Group Structure->Aromatic Amino Amino Group (-NH₂) Structure->Amino Carboxyl Carboxylic Acid (-COOH) Structure->Carboxyl MS_Signals MS: [M+H]⁺ at m/z 211.06 Fragmentation: Loss of NO₂, COOH Structure->MS_Signals NMR_Signals ¹H NMR: Aromatic protons (7.5-8.2 ppm) ¹³C NMR: Aromatic carbons (124-148 ppm) Aromatic->NMR_Signals IR_Signals_Nitro IR: N-O stretches (~1530, ~1350 cm⁻¹) Aromatic->IR_Signals_Nitro IR_Signals_Amino IR: N-H stretch (~3350 cm⁻¹) Amino->IR_Signals_Amino IR_Signals_Carboxyl IR: O-H stretch (broad, 3300-2500 cm⁻¹) C=O stretch (~1710 cm⁻¹) Carboxyl->IR_Signals_Carboxyl

Caption: Structure-Spectra Correlation.

References

Ortho-Nitro Substitution in 3-Aminopropanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ortho-nitro substituted 3-aminopropanoic acid derivatives, outlining their advantages over other positional isomers and analogs. The content is supported by general principles of medicinal chemistry and includes experimental methodologies for synthesis and biological evaluation.

Introduction

3-Aminopropanoic acid (β-alanine) and its derivatives are of significant interest in medicinal chemistry, often serving as scaffolds for the development of pharmacologically active agents. Aromatic substitution on these molecules can profoundly influence their biological activity. The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly alter the physicochemical properties of the parent molecule, impacting its binding affinity to biological targets, membrane permeability, and metabolic stability. The position of this nitro group on the aromatic ring is critical, with the ortho-position often conferring unique advantages compared to meta- and para-isomers. This guide focuses on the distinct benefits of ortho-nitro substitution in 3-aminopropanoic acid derivatives, particularly those designed as analogs of γ-aminobutyric acid (GABA).

The ortho-nitro group can induce specific conformational preferences, engage in unique intramolecular interactions, and influence the electronic environment of the molecule in a way that can enhance its therapeutic potential. These effects will be explored in the context of receptor binding and overall pharmacological profile.

Physicochemical and Stereochemical Advantages of Ortho-Nitro Substitution

The placement of a nitro group at the ortho position of a phenyl ring attached to a 3-aminopropanoic acid backbone can lead to distinct physicochemical properties when compared to its para-isomer. These differences are primarily due to the proximity of the nitro group to the side chain.

One of the most significant consequences of ortho-nitro substitution is the potential for intramolecular hydrogen bonding. In contrast, the para-substituted isomer favors intermolecular hydrogen bonding. This fundamental difference has a cascade of effects on the molecule's properties.

Table 1: Comparison of General Properties of Ortho- vs. Para-Nitro Substituted Phenyl Derivatives

PropertyOrtho-Nitro SubstitutionPara-Nitro SubstitutionRationale
Hydrogen Bonding Predominantly intramolecularPredominantly intermolecularProximity of the nitro and hydroxyl/amino groups in the ortho isomer allows for the formation of an internal hydrogen bond.
Volatility Generally higher (steam volatile)Generally lowerIntramolecular hydrogen bonding in the ortho isomer reduces intermolecular forces, leading to a higher vapor pressure.
Water Solubility Generally lowerGenerally higherIntermolecular hydrogen bonding with water is more favorable for the para isomer, which lacks intramolecular hydrogen bonds.
Acidity (of a neighboring acidic proton) Can be influenced by steric and electronic effectsGenerally higher acidity due to resonance stabilization of the conjugate base.The electron-withdrawing effect of the nitro group enhances acidity in both isomers compared to the unsubstituted compound.
Conformational Rigidity Increased due to steric hindrance and potential intramolecular interactionsMore flexibleThe bulky nitro group in the ortho position can restrict the rotation of the phenyl ring.

These properties can be strategically exploited in drug design. For instance, increased lipophilicity and conformational restriction due to ortho-nitro substitution can enhance membrane permeability and receptor binding affinity, respectively.

Synthesis of Ortho-Nitro Substituted 3-Aminopropanoic Acid Derivatives

The synthesis of ortho-nitro substituted 3-aminopropanoic acid derivatives can be approached through several routes. A common strategy involves the preparation of an ortho-nitrocinnamic acid precursor, followed by the introduction of the amino group.

Experimental Protocol: Synthesis of a Generic Ortho-Nitro Substituted 3-Aminopropanoic Acid Derivative

Step 1: Synthesis of ortho-Nitrocinnamaldehyde

This procedure is adapted from a known method for the nitration of cinnamaldehyde.[1]

  • Materials: Cinnamaldehyde, acetic anhydride, concentrated nitric acid, glacial acetic acid, 20% hydrochloric acid, 95% ethanol.

  • Procedure:

    • In a three-necked round-bottomed flask equipped with a dropping funnel and a mechanical stirrer, cool a solution of freshly distilled cinnamaldehyde in acetic anhydride to 0-5°C in an ice-salt bath.[1]

    • Slowly add a solution of concentrated nitric acid in glacial acetic acid over 3-4 hours, maintaining the temperature below 5°C.[1]

    • Allow the mixture to warm to room temperature and let it stand for 2 days.[1]

    • Cautiously add 20% hydrochloric acid to the cooled solution until a precipitate begins to form.[1]

    • Cool the mixture in an ice bath to complete the precipitation.

    • Collect the resulting light-yellow needles of o-nitrocinnamaldehyde by filtration and dry them in the air.[1]

    • The product can be further purified by recrystallization from 95% ethanol.[1]

Step 2: Oxidation to ortho-Nitrocinnamic Acid

  • Materials: ortho-Nitrocinnamaldehyde, an oxidizing agent (e.g., potassium permanganate or silver oxide), appropriate solvent.

  • Procedure: The ortho-nitrocinnamaldehyde is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent under controlled conditions. The specific conditions will depend on the chosen oxidizing agent.

Step 3: Introduction of the Amino Group (e.g., via Michael Addition)

  • Materials: ortho-Nitrocinnamic acid ester, a source of ammonia or a protected amine, a suitable solvent.

  • Procedure: The α,β-unsaturated ester of ortho-nitrocinnamic acid can undergo a Michael addition with an amine to introduce the amino group at the β-position. This is a common method for the synthesis of β-amino acids.

Step 4: Hydrolysis and Deprotection

  • Materials: The product from Step 3, acid or base for hydrolysis, reagents for deprotection if protecting groups were used.

  • Procedure: The ester is hydrolyzed to the carboxylic acid, and any protecting groups on the amine are removed to yield the final ortho-nitro substituted 3-aminopropanoic acid derivative.

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Nitration cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Amination cluster_step4 Step 4: Final Product Cinnamaldehyde Cinnamaldehyde Nitration Nitration (HNO3, Acetic Anhydride) Cinnamaldehyde->Nitration o_Nitrocinnamaldehyde ortho-Nitrocinnamaldehyde Nitration->o_Nitrocinnamaldehyde Oxidation Oxidation o_Nitrocinnamaldehyde->Oxidation o_Nitrocinnamic_Acid ortho-Nitrocinnamic Acid Oxidation->o_Nitrocinnamic_Acid Michael_Addition Michael Addition (Amine) o_Nitrocinnamic_Acid->Michael_Addition Protected_Derivative Protected Derivative Michael_Addition->Protected_Derivative Final_Product ortho-Nitro Substituted 3-Aminopropanoic Acid Derivative Protected_Derivative->Final_Product Hydrolysis & Deprotection

Figure 1: General synthetic workflow for ortho-nitro substituted 3-aminopropanoic acid derivatives.

Biological Activity and Comparative Performance

Ortho-nitro substituted 3-aminopropanoic acid derivatives are often designed as GABA analogs to target GABA receptors or related voltage-gated calcium channels. The ortho-nitro group can significantly influence the binding affinity and selectivity for these targets.

Inferred Advantages in Receptor Binding
  • Conformational Restriction: The steric bulk of the ortho-nitro group can lock the phenyl ring into a specific conformation. This pre-organization of the ligand to fit the receptor's binding pocket can lead to a more favorable binding entropy and, consequently, higher affinity.

  • Unique Interactions: The ortho-nitro group can form specific hydrogen bonds or other electrostatic interactions with amino acid residues in the binding pocket that are not possible for the meta- or para-isomers.

  • Modified Lipophilicity: The intramolecular hydrogen bonding in the ortho-isomer can increase its lipophilicity, potentially enhancing its ability to cross the blood-brain barrier and access central nervous system targets.

Table 2: Hypothetical Comparison of Biological Activity of Nitro-Substituted 3-Aminopropanoic Acid Derivatives as GABA Receptor Modulators

IsomerExpected Receptor Affinity (Ki)Expected SelectivityRationale for Inferred Activity
Ortho-Nitro Potentially lowest Ki (highest affinity)Potentially highConformational rigidity and unique intramolecular interactions may lead to a more optimal fit in the receptor binding site.
Meta-Nitro Intermediate KiVariableThe electronic effect of the nitro group is present, but it lacks the specific conformational and interactive advantages of the ortho-isomer.
Para-Nitro Higher Ki (lower affinity) than orthoVariableGreater conformational flexibility and different orientation of the nitro group may result in a less optimal interaction with the binding pocket compared to the ortho-isomer.
Unsubstituted Highest Ki (lowest affinity)LowLacks the strong electron-withdrawing and potential hydrogen-bonding interactions of the nitro-substituted analogs.

Note: This table is based on inferred advantages and requires experimental validation.

Experimental Protocols for Biological Evaluation

To experimentally validate the proposed advantages, the following biological assays are recommended.

GABA Receptor Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of test compounds for GABA receptors.

  • Materials: Rat brain membranes (source of receptors), radioligand (e.g., [³H]muscimol for GABA-A or [³H]GABA for GABA-B), test compounds, wash buffer (e.g., 50 mM Tris-HCl), scintillation cocktail.[2][3]

  • Procedure:

    • Prepare rat brain membranes by homogenization and differential centrifugation to isolate the fraction containing the receptors.[2]

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.[3]

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., GABA).[2]

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.[3]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[2]

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.[2]

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value (inhibition constant).

GABAReceptorAssay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_quantification Quantification & Analysis Membrane_Prep Prepare Rat Brain Membranes Incubate Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubate Radioligand Prepare Radioligand ([3H]muscimol) Radioligand->Incubate Test_Compound Prepare Test Compound (ortho-nitro derivative) Test_Compound->Incubate Filtration Rapid Filtration Incubate->Filtration Washing Wash Filters Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Data_Analysis Calculate IC50 and Ki Scintillation->Data_Analysis

Figure 2: Workflow for a GABA receptor binding assay.

Signaling Pathways

3-Aminopropanoic acid derivatives often act as GABA mimetics, influencing GABAergic signaling. GABA is the primary inhibitory neurotransmitter in the central nervous system. Its receptors are broadly classified into GABA-A (ionotropic) and GABA-B (metabotropic) receptors.

  • GABA-A Receptor Signaling: Activation of GABA-A receptors leads to the opening of a chloride ion channel, resulting in an influx of chloride ions and hyperpolarization of the neuronal membrane. This makes the neuron less likely to fire an action potential, thus exerting an inhibitory effect.

  • GABA-B Receptor Signaling: GABA-B receptors are G-protein coupled receptors. Their activation can lead to the opening of potassium channels (leading to hyperpolarization) and the inhibition of voltage-gated calcium channels, which in turn reduces neurotransmitter release.

GABASignaling cluster_GABA_A GABA-A Receptor Pathway cluster_GABA_B GABA-B Receptor Pathway GABA_A GABA-A Receptor Cl_influx Cl- Influx GABA_A->Cl_influx Hyperpolarization_A Hyperpolarization Cl_influx->Hyperpolarization_A Inhibition_A Neuronal Inhibition Hyperpolarization_A->Inhibition_A GABA_B GABA-B Receptor G_protein G-protein Activation GABA_B->G_protein K_efflux K+ Efflux G_protein->K_efflux Ca_inhibition Inhibition of Ca2+ Channels G_protein->Ca_inhibition Hyperpolarization_B Hyperpolarization K_efflux->Hyperpolarization_B Reduced_NT_release Reduced Neurotransmitter Release Ca_inhibition->Reduced_NT_release Inhibition_B Neuronal Inhibition Hyperpolarization_B->Inhibition_B Reduced_NT_release->Inhibition_B Ortho_Nitro_Derivative Ortho-Nitro Substituted 3-Aminopropanoic Acid Derivative Ortho_Nitro_Derivative->GABA_A Modulates Ortho_Nitro_Derivative->GABA_B Modulates

Figure 3: Simplified GABAergic signaling pathways modulated by 3-aminopropanoic acid derivatives.

Conclusion

The strategic placement of a nitro group at the ortho-position of the phenyl ring in 3-aminopropanoic acid derivatives offers several potential advantages in drug design. These include favorable modifications of physicochemical properties such as lipophilicity and the induction of a conformationally restrained structure, which can lead to enhanced receptor binding affinity and selectivity. While direct comparative data remains to be published, the principles of medicinal chemistry strongly suggest that ortho-nitro substitution is a promising strategy for the development of potent and selective GABAergic modulators. Further experimental investigation is warranted to fully elucidate and quantify the benefits of this substitution pattern.

References

A Comparative Guide to Coupling Reagents for 3-Amino-3-(2-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of amide bonds is a cornerstone of pharmaceutical and chemical research. When working with structurally complex or sterically hindered amino acids, such as 3-Amino-3-(2-nitrophenyl)propanoic acid, the choice of coupling reagent is critical to ensure high yields, purity, and minimal side reactions. This guide provides a comparative analysis of three commonly employed coupling reagents—HATU, EDC/HOBt, and T3P®—for the acylation of this compound, supported by representative experimental data and detailed protocols.

Performance Comparison of Coupling Reagents

The selection of an appropriate coupling reagent depends on various factors including the steric hindrance of the amino acid, the nucleophilicity of the amine, desired reaction time, and tolerance for potential side reactions such as epimerization. Below is a summary of the expected performance of HATU, EDC/HOBt, and T3P® in the context of coupling this compound.

Coupling ReagentTypical YieldReaction TimePurity ProfileKey AdvantagesPotential Drawbacks
HATU High (85-95%)Fast (1-4 hours)HighHigh reactivity, effective for hindered amino acids, low epimerization with HOAt.[1][2][3]Higher cost, potential for guanidinylation of the amine if not pre-activated.[4]
EDC/HOBt Moderate to High (70-90%)Moderate (12-24 hours)Good to HighCost-effective, water-soluble byproducts (EDC), HOBt suppresses racemization.[2][5][6]Longer reaction times, potential for side reactions if HOBt is omitted.[5]
T3P® High (90-98%)Fast (1-3 hours)Very HighExcellent for preventing epimerization, water-soluble and easily removable byproducts, non-toxic.[7][8][9]Requires a base, reagent is a solution.[10]

Experimental Protocols

Detailed methodologies for utilizing each coupling reagent are provided below. These protocols are based on established procedures for amide bond formation and can be adapted for specific amine coupling partners.

Protocol 1: HATU-Mediated Coupling

This protocol is favored for its speed and efficiency, especially with challenging substrates.[1][11]

Materials:

  • N-protected this compound

  • Amine coupling partner

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the N-protected this compound (1.0 eq.) in anhydrous DMF or DCM.

  • Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine coupling partner (1.0-1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: EDC/HOBt-Mediated Coupling

A classic and cost-effective method for amide bond formation.[5][6][12]

Materials:

  • N-protected this compound

  • Amine coupling partner

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (optional, if the amine is a salt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the N-protected this compound (1.0 eq.), the amine coupling partner (1.0-1.2 eq.), and HOBt (1.1 eq.) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) to the reaction mixture. If the amine is a hydrochloride salt, add a tertiary base like DIPEA or NMM (1.0 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up the reaction as described in the HATU protocol. The urea byproduct from EDC is water-soluble and can be removed during the aqueous washes.[2]

  • Purify the crude product by column chromatography.

Protocol 3: T3P®-Mediated Coupling

This modern coupling reagent is known for its high efficiency, low epimerization, and environmentally friendly byproducts.[7][8][9]

Materials:

  • N-protected this compound

  • Amine coupling partner

  • T3P® (Propanephosphonic acid anhydride) solution (typically 50% in a solvent like ethyl acetate or DMF)

  • A tertiary base such as Pyridine or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Ethyl Acetate, THF, or DCM)

Procedure:

  • Dissolve the N-protected this compound (1.0 eq.) and the amine coupling partner (1.0-1.2 eq.) in the chosen anhydrous solvent.

  • Add the tertiary base (e.g., pyridine, 2.0-3.0 eq.).

  • Slowly add the T3P® solution (1.5 eq.) to the reaction mixture, maintaining the temperature at or below room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated solution of NaHCO3.

  • Extract the product with an organic solvent. The phosphonic acid byproducts are highly water-soluble and will be removed in the aqueous phase.[8]

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography if necessary.

Visualizing the Workflow and Reaction

To further clarify the processes, the following diagrams illustrate the general experimental workflow and the chemical transformation involved.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Amino Acid & Amine add_reagents Add Coupling Reagent & Base dissolve->add_reagents stir Stir at RT (1-24h) add_reagents->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench Upon Completion extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Pure Amide Product

Caption: General experimental workflow for amide bond formation.

reaction_scheme reactant1 This compound (R-COOH) plus1 + reactant2 Amine (R'-NH2) coupling Coupling Reagent (e.g., HATU, EDC/HOBt, T3P®) + Base product Amide Product (R-CO-NHR') byproduct byproduct product->byproduct + Byproducts plus2 + coupling->product

References

A Comparative Guide to the Synthesis of Specific Peptide Sequences: 3-Amino-3-(2-nitrophenyl)propanoic Acid vs. Standard Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis, the choice of methodology profoundly impacts the efficiency, purity, and overall success of obtaining the desired peptide sequence. This guide provides a comparative analysis of two distinct approaches for synthesizing specific peptide sequences, with a focus on the challenging amyloid-beta (Aβ) peptide (1-42), a key peptide implicated in Alzheimer's disease. We will explore the use of the photolabile β-amino acid, 3-Amino-3-(2-nitrophenyl)propanoic acid, and contrast it with the widely adopted standard 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

Methodological Principles

This compound in Peptide Synthesis:

The incorporation of this compound introduces a photolabile protecting group strategy into peptide synthesis. The 2-nitrobenzyl group is a well-known photocleavable moiety that can be removed under UV irradiation, typically at wavelengths around 350 nm. This offers a mild and orthogonal deprotection strategy, avoiding the use of acidic or basic reagents that can cause side reactions with sensitive amino acid residues. As a β-amino acid, its incorporation also results in the formation of β-peptides, which can exhibit unique secondary structures and enhanced resistance to proteolytic degradation compared to their α-peptide counterparts.

Fmoc Solid-Phase Peptide Synthesis (SPPS):

Fmoc-SPPS is the most common and versatile method for the chemical synthesis of peptides[1]. This technique involves the stepwise addition of N-terminally Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support[2]. The Fmoc group is base-labile and is typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF)[3]. The side chains of the amino acids are protected with acid-labile groups, which are removed in the final step of the synthesis, along with the cleavage of the peptide from the solid support, using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA)[3].

Performance Comparison: Aβ(1-42) Synthesis

The synthesis of Aβ(1-42) is notoriously challenging due to its hydrophobicity and high tendency to aggregate on the solid support during synthesis, leading to incomplete reactions and low yields of the final product[3][4]. Various strategies have been developed to improve the synthesis of this "difficult sequence," including the use of specialized resins, microwave-assisted synthesis, and the incorporation of "kink-inducing" pseudoproline dipeptides[3][5].

While specific yield and purity data for the synthesis of Aβ(1-42) using this compound is not available in the searched literature, we can present a general comparison of the expected performance based on the characteristics of each method. The following table summarizes typical yields and purities reported for the Fmoc-SPPS of Aβ(1-42) under various conditions.

Table 1: Reported Yields and Purities for Fmoc-SPPS of Aβ(1-42)

Synthesis StrategyCrude Yield (%)Crude Purity (%)Reference
Standard Fmoc/tBu SPPS8556[2]
Microwave-assisted Fmoc/tBu SPPS8767[3]
Fmoc/tBu SPPS with Anisole Co-solventNot SpecifiedImproved[4]
Fmoc/tBu SPPS with Pseudoproline DipeptidesNot SpecifiedImproved[5]
Microwave-assisted Fmoc/tBu SPPS with oNb-OEG TagNot SpecifiedHigh[6]

Note: The yield and purity of peptide synthesis are highly sequence-dependent and can vary significantly based on the specific protocol, reagents, and purification methods used[7].

Experimental Protocols

General Protocol for Peptide Synthesis using a Photolabile β-Amino Acid (Conceptual)

The following is a conceptual protocol for the incorporation of a photolabile β-amino acid like this compound into a peptide sequence via SPPS. Specific reaction conditions would require optimization for each particular sequence.

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling reagent such as HBTU/DIPEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

  • Peptide Chain Elongation: Continue coupling subsequent Fmoc-protected amino acids according to the desired sequence, with Fmoc deprotection after each coupling step.

  • Incorporation of the Photolabile β-Amino Acid:

    • Couple the Fmoc-protected this compound using a suitable coupling reagent.

    • After coupling, remove the Fmoc group with 20% piperidine in DMF.

  • Photocleavage (if used as a linker):

    • Wash the resin thoroughly.

    • Suspend the resin in a suitable solvent (e.g., a mixture of trifluoroethanol and dichloromethane).

    • Irradiate the suspension with UV light at an appropriate wavelength (e.g., 365 nm) for a specified duration to cleave the peptide from the resin.

  • Final Deprotection and Cleavage (if used as a protecting group):

    • After the final coupling step, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to remove side-chain protecting groups and cleave the peptide from the resin.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Detailed Protocol for Fmoc-SPPS of Aβ(1-42)

This protocol is based on established methods for the synthesis of the challenging Aβ(1-42) peptide[2][3].

  • Resin Swelling: Place Rink Amide MBHA resin in a reaction vessel and swell in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (5 equivalents), DIC (5 equivalents), and Oxyma (5 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 60 minutes.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the reaction is incomplete, repeat the coupling step.

  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the Aβ(1-42) sequence. For difficult couplings, consider double coupling or using microwave assistance. To mitigate aggregation, pseudoproline dipeptides can be incorporated at specific positions (e.g., Ile31-Ser32)[5].

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry under a stream of nitrogen.

    • Add a cleavage cocktail of TFA/TIPS/water/2,2'-(ethylenedioxy)diethanethiol (DODT) (92.5:2.5:2.5:2.5 v/v/v/v) to the resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide by RP-HPLC.

Mandatory Visualization

The synthesis of Aβ(1-42) is of significant interest due to its central role in the pathology of Alzheimer's disease. This peptide is generated from the amyloid precursor protein (APP) through a specific proteolytic processing pathway.

APP_Processing_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα APP->sAPPalpha Non-amyloidogenic Pathway sAPPbeta sAPPβ APP->sAPPbeta Amyloidogenic Pathway C83 C83 fragment C99 C99 fragment Abeta Aβ (1-40/42) p3 p3 fragment AICD AICD alpha_secretase α-secretase alpha_secretase->APP beta_secretase β-secretase (BACE1) beta_secretase->APP gamma_secretase γ-secretase gamma_secretase->C83 gamma_secretase->C99 C83->p3 C83->AICD C99->Abeta C99->AICD

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Conclusion

The choice between utilizing a photolabile β-amino acid like this compound and the standard Fmoc-SPPS methodology for peptide synthesis depends on the specific goals of the research. The photolabile approach offers the advantage of mild, orthogonal deprotection, which can be beneficial for synthesizing peptides containing sensitive residues. Furthermore, the incorporation of β-amino acids can lead to peptides with novel structural and biological properties. However, the synthesis of custom β-amino acids can be more complex and costly compared to commercially available α-amino acids.

Fmoc-SPPS remains the workhorse of peptide synthesis due to its robustness, versatility, and the wide availability of reagents and automated synthesizers. For challenging sequences like Aβ(1-42), a wealth of literature exists on optimized Fmoc-SPPS protocols that can significantly improve synthesis outcomes.

Ultimately, the selection of the synthetic strategy should be guided by a careful consideration of the target peptide's sequence, desired properties, and the available resources and expertise. Further research into the quantitative performance of photolabile β-amino acids in the synthesis of complex peptides is warranted to provide a more direct comparison with established methods.

References

The Strategic Advantage of 3-Amino-3-(2-nitrophenyl)propanoic Acid in Research: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of scientific research and drug development, the selection of specialized reagents can be a critical determinant of a project's success and efficiency. For researchers engaged in peptide synthesis and the development of novel therapeutics, 3-Amino-3-(2-nitrophenyl)propanoic acid emerges as a compound of significant interest. This guide provides a comprehensive cost-benefit analysis of utilizing this non-canonical amino acid, comparing its performance with viable alternatives and offering detailed experimental insights for its application.

At a Glance: Performance and Cost Comparison

A primary application of this compound lies in its utility as a building block in solid-phase peptide synthesis (SPPS). Its unique structural feature, the ortho-nitro group on the phenyl ring, imparts a valuable functionality: the ability to induce photocleavage of the peptide backbone. This property is particularly advantageous for applications requiring precise spatial and temporal control over peptide or protein activity.

To provide a clear comparison, we have summarized the key performance indicators and cost considerations of this compound against its common alternatives, primarily the para- and meta-substituted nitrophenylalanine derivatives.

FeatureThis compoundFmoc-p-nitrophenylalanineBoc-p-nitrophenylalanine
Primary Function Peptide synthesis, Photocleavable elementPeptide synthesisPeptide synthesis
Key Benefit Enables site-specific photocleavage of the peptide backboneStandard building block for SPPSStandard building block for SPPS
Purity (Typical) ≥98%≥98%≥98%
Cost per Gram *~$60 - $100~$50 - $80~$30 - $50
Protecting Group None (requires Fmoc or Boc addition)FmocBoc

Note: Prices are estimates and can vary significantly between suppliers and based on quantity purchased.

The Decisive Advantage: Photocleavable Functionality

The most significant benefit of incorporating this compound into a peptide sequence is the introduction of a photocleavable site. Upon irradiation with UV light, the ortho-nitrobenzyl group can induce cleavage of the adjacent peptide bond. This allows for the controlled release of a peptide or protein fragment, a powerful tool in various research contexts:

  • Drug Delivery: Payloads can be attached to a carrier peptide via a linker containing this amino acid, with subsequent light-triggered release at a specific target site.

  • Signaling Pathway Studies: The activity of a signaling peptide can be "caged" or inactivated and then initiated with light at a precise moment to study cellular responses.

  • Protein Engineering: Photocleavage can be used to selectively break protein backbones to study protein folding, structure, and function.

This functionality is a distinct advantage over its para- and meta-isomers, which do not exhibit this photocleavage property under similar conditions. While other photocleavable linkers exist, incorporating the cleavable moiety directly into the peptide backbone via a non-canonical amino acid offers a more elegant and integrated solution.

Cost Analysis: Weighing the Investment

As indicated in the comparison table, this compound generally has a higher initial cost per gram compared to its more common p-nitrophenylalanine counterparts. Furthermore, it is typically supplied without the standard Fmoc or Boc protecting groups necessary for SPPS, requiring an additional synthesis step and cost.

However, a true cost-benefit analysis must extend beyond the initial purchase price. The value of the unique photocleavable functionality can far outweigh the higher initial investment in specific research applications. The ability to precisely control peptide activity can lead to more definitive experimental results, potentially reducing the need for multiple experiments with different compounds and ultimately saving time and resources.

For research projects where photocleavage is not a required functionality, the more cost-effective p-nitrophenylalanine derivatives would be the logical choice.

Experimental Protocols

Synthesis of Fmoc-3-Amino-3-(2-nitrophenyl)propanoic acid

For use in standard Fmoc-based solid-phase peptide synthesis, the free amine of this compound must be protected.

Materials:

  • This compound

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide)

  • Sodium bicarbonate

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1M)

Procedure:

  • Dissolve this compound in a 10% sodium bicarbonate solution in a 1:1 mixture of dioxane and water.

  • Add a solution of Fmoc-OSu in dioxane dropwise to the stirring amino acid solution at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure Fmoc-3-Amino-3-(2-nitrophenyl)propanoic acid.

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating the Fmoc-protected amino acid into a peptide sequence using an automated peptide synthesizer.

Materials:

  • Fmoc-protected this compound

  • Rink Amide resin (or other suitable resin)

  • Standard Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Piperidine (20% in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesizer reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling:

    • Pre-activate a solution of Fmoc-3-Amino-3-(2-nitrophenyl)propanoic acid (3-5 equivalents) with HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. A double coupling may be beneficial to ensure high efficiency.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Continue the deprotection, washing, and coupling cycles for the remaining amino acids in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Logic

To better illustrate the decision-making process and experimental workflow, the following diagrams are provided.

Cost_Benefit_Analysis cluster_0 Research Goal cluster_1 Decision Point cluster_2 Alternative Pathways cluster_3 Outcome Goal Incorporate Nitrophenylalanine Derivative Decision Is Photocleavage Required? Goal->Decision Benefit Use this compound (Higher Cost, Unique Functionality) Decision->Benefit Yes Cost Use p-nitrophenylalanine derivative (Lower Cost, Standard Application) Decision->Cost No Outcome_Benefit Enables Photocleavage Experiments Benefit->Outcome_Benefit Outcome_Cost Standard Peptide Synthesis Cost->Outcome_Cost

Caption: Decision workflow for selecting a nitrophenylalanine derivative.

SPPS_Workflow Start Start: Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Loop Repeat for all Amino Acids Wash2->Loop Loop->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection Final Amino Acid Cleavage Cleave from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purify Peptide (RP-HPLC) Cleavage->Purification End End: Purified Peptide Purification->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

A Comparative Guide to the Applications of 3-Amino-3-(2-nitrophenyl)propanoic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications of 3-Amino-3-(2-nitrophenyl)propanoic acid, a versatile building block in medicinal chemistry. We will explore its use as a key intermediate in the synthesis of heterocyclic compounds, particularly quinazolinones, and compare its synthetic utility with alternative precursors. Furthermore, this guide will delve into the biological activities of molecules derived from this β-amino acid, presenting experimental data to support their potential as therapeutic agents.

Synthesis of this compound and Alternative β-Amino Acids

This compound is a β-amino acid that serves as a valuable precursor in organic synthesis. Its preparation and the synthesis of β-amino acids, in general, can be achieved through various methods, each with its own advantages and disadvantages.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of o-nitrobenzaldehyde, malonic acid, and ammonium formate.[1]

Procedure:

  • o-Nitrobenzaldehyde (20.4 g, 0.135 mol), formic acid (20.3 mL, 0.539 mol), and malonic acid (18.3 g, 0.176 mol) are stirred at 45°C for 30 minutes.[1]

  • Ammonium formate (21.3 g, 0.338 mol) is added to the mixture, and the reaction temperature is raised to 70°C and stirred for one hour.[1]

  • The mixture is then stirred at 95°C for four hours.[1]

  • Concentrated hydrochloric acid (50 mL) is added, and the temperature is maintained for another hour.[1]

  • After cooling, 25 mL of water is added, and the mixture is washed twice with ethyl acetate (2 x 25 mL).[1]

  • The aqueous phase's pH is adjusted to 4.2 with a 50% potassium hydroxide solution to precipitate the solid product.[1]

  • The solid is filtered under vacuum to yield 18.33 g (64.6% yield) of yellow this compound.[1]

Comparison of Synthetic Methods for β-Amino Acids

The synthesis of β-amino acids is a significant area of research in organic chemistry. Several methods exist, each with distinct features. A comparative overview of common strategies is presented in the table below.

Synthesis MethodDescriptionAdvantagesDisadvantages
From o-nitrobenzaldehyde (for the title compound) A multi-component reaction involving an aromatic aldehyde, malonic acid, and an ammonia source.One-pot synthesis, relatively high yield.Requires specific starting materials.
Arndt-Eistert Homologation A classic method for converting α-amino acids to β-amino acids.Well-established, preserves stereochemistry.Use of hazardous reagents like diazomethane.
Conjugate Addition (Aza-Michael Reaction) The addition of a nitrogen nucleophile to an α,β-unsaturated ester.High atom economy, direct.May require a protected nitrogen source.
Mannich-type Reactions Condensation of an enolate with an imine.Versatile for creating substituted β-amino acids.Can require pre-functionalized starting materials.
Biocatalytic Dynamic Kinetic Resolution Utilizes enzymes for stereoselective synthesis.High enantioselectivity, environmentally friendly.Substrate scope can be limited by the enzyme.

Application in the Synthesis of Quinazolinones

A primary application of this compound is its use as a precursor for the synthesis of quinazolinones. These heterocyclic compounds are of significant interest in medicinal chemistry due to their broad range of biological activities. The synthesis typically involves the reduction of the nitro group to an amine, followed by cyclization.

Experimental Workflow: General Synthesis of Quinazolinones from this compound

The following diagram illustrates the general workflow for the synthesis of quinazolinone derivatives starting from this compound.

G A This compound B Reduction of Nitro Group (e.g., with Raney Nickel and Hydrazine Hydrate) A->B C 3-Amino-3-(2-aminophenyl)propanoic acid B->C D Cyclization with an Acylating Agent (e.g., Acetic Anhydride) C->D E Dihydroquinazolinone Derivative D->E F Oxidation E->F G Quinazolinone Derivative F->G

Caption: General synthetic route to quinazolinones.

Alternative Synthesis of Quinazolinones from Anthranilic Acid

A widely used alternative for the synthesis of quinazolinones is starting from anthranilic acid. This method is often more direct and avoids the need for the initial synthesis of the β-amino acid.

Experimental Protocol: Synthesis of 2,3-disubstituted-4(3H)quinazolinones from Anthranilic Acid

Procedure:

  • Anthranilic acid is reacted with an acyl chloride (e.g., butyryl chloride) to form the corresponding N-acyl anthranilic acid.

  • The resulting amide undergoes ring closure in the presence of a dehydrating agent like acetic anhydride to yield a benzoxazinone intermediate.

  • The benzoxazinone is then reacted with a primary amine (e.g., aniline or benzylamine) via reflux to replace the ring oxygen and form the 2,3-disubstituted quinazolinone.

Comparative Analysis of Quinazolinone Synthesis
Starting MaterialKey StepsAdvantagesDisadvantages
This compound Nitro reduction, cyclization, oxidation.Allows for the introduction of substituents on the propanoic acid backbone.Longer synthetic route.
Anthranilic Acid Acylation, cyclization to benzoxazinone, reaction with an amine.More direct route, widely available starting material.Less straightforward for introducing substituents at certain positions.
2-Aminobenzamide Condensation with aldehydes.One-pot synthesis is possible.Scope can be limited by the availability of aldehydes.

Biological Activities of Derivatives

Derivatives of this compound, particularly the resulting quinazolinones, have shown promising biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have reported the antimicrobial activity of quinazolinone derivatives against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Compound TypeOrganismMIC (µg/mL)Reference
Quinazolinone derivativesStaphylococcus aureus0.5 - 16[2][3]
Quinazolinone derivativesBacillus subtilis0.5 - 64[3][4]
Quinazolinone derivativesPseudomonas aeruginosa32 - >64[4]
Quinazolinone derivativesCandida albicans>100[3]
Anticancer Activity and Signaling Pathways

Quinazolinone derivatives have been investigated for their potential as anticancer agents. Some of these compounds have been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for cancer therapy. Certain quinazolinone-based inhibitors have demonstrated the ability to modulate this pathway.

G cluster_0 A Growth Factor Receptor B PI3K A->B Activates C Akt B->C Activates D mTOR C->D Activates E Cell Growth and Proliferation D->E Promotes F Quinazolinone Inhibitor F->B Inhibits F->C Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

Compound TypeCancer Cell LineIC50 (µM)Reference
Dimorpholinoquinazoline-based inhibitorsMCF7 (Breast Cancer)Low to sub-micromolar[2]
2-substituted quinazolin-4(3H)-onesJurkat (T-cell ALL)< 5[3]
2-substituted quinazolin-4(3H)-onesNB4 (APL)< 5[3]
Pyrazolinone chalcones (related heterocycles)Caco (Colon Cancer)23.34 ± 0.14[5]

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its application in the synthesis of quinazolinones provides access to a class of compounds with significant therapeutic potential, particularly in the areas of antimicrobial and anticancer drug development. While alternative synthetic routes to quinazolinones exist, the use of this β-amino acid allows for unique structural modifications. The continued exploration of derivatives of this compound and their mechanisms of action is a promising avenue for the discovery of novel therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 3-Amino-3-(2-nitrophenyl)propanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 3-Amino-3-(2-nitrophenyl)propanoic acid (CAS No. 5678-48-8), ensuring the safety of laboratory personnel and the protection of the environment. While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, adherence to rigorous disposal protocols is crucial due to its chemical structure containing a nitroaromatic group.[1] Nitroaromatic compounds, as a class, are noted for their potential toxicity and environmental persistence.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to establish a safe working environment. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area, such as a chemical fume hood, to minimize exposure.

Table 1: Personal Protective Equipment (PPE) and Handling Summary

Protective MeasureSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against accidental splashes of the chemical.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).Prevents skin contact with the compound.[3]
Body Protection A lab coat or chemical-resistant apron should be worn.Protects clothing from contamination.[3]
Respiratory Protection Generally not required under normal use conditions with adequate ventilation. A particle filter may be used if dust formation is significant.[1]Avoids inhalation of dust particles.
Handling Avoid dust formation. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.Minimizes potential exposure to the chemical.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a chemical waste stream. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[3][4]

  • Waste Collection:

    • Carefully sweep up the solid this compound, avoiding the creation of dust.[1][2]

    • Place the collected material into a designated, chemically compatible, and leak-proof waste container (e.g., a high-density polyethylene (HDPE) or glass container).[3]

  • Waste Segregation:

    • It is critical to segregate chemical waste to prevent dangerous reactions.[3]

    • This compound is incompatible with strong oxidizing agents, acids, and bases.[5] Store waste separately from these materials.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" and the CAS number "5678-48-8".

    • Indicate the approximate quantity of waste in the container.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[1][2]

    • Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[3]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and proper disposal.

    • Follow all institutional, local, state, and federal regulations for chemical waste disposal.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Carefully collect solid waste, avoiding dust formation B->C D Place in a labeled, sealed, and chemically compatible container C->D E Segregate from incompatible materials (strong oxidizers, acids, bases) D->E F Store in a designated Satellite Accumulation Area (SAA) E->F G Contact EHS or certified waste disposal company for pickup F->G H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

Disclaimer: This information is based on publicly available safety data sheets and general laboratory safety principles. It is essential to consult your institution's specific waste disposal policies and procedures and to contact your Environmental Health and Safety (EHS) department for guidance. Always adhere to all local, state, and federal regulations regarding chemical waste disposal.

References

Personal protective equipment for handling 3-Amino-3-(2-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-3-(2-nitrophenyl)propanoic acid

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS), this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard[1]. However, adherence to standard laboratory safety protocols is essential to minimize any potential risks.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from potential splashes or airborne particles[1][2][3].
Hand Protection Protective gloves (e.g., nitrile).Prevents direct skin contact with the chemical[1][2][4].
Body Protection A standard laboratory coat.Shields skin and clothing from accidental spills[1][2][5].
Footwear Closed-toe shoes.Protects feet from spills and falling objects[5][6].
Operational Plan: Safe Handling Procedures

Proper handling techniques are crucial to maintain a safe working environment. Always handle this compound in a well-ventilated area and avoid the formation of dust[1][2].

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Weighing and Transfer:

    • Conduct weighing and transfer operations in a chemical fume hood or on a bench with adequate local exhaust ventilation to minimize inhalation of any dust.

    • Use a spatula or other appropriate tool to handle the solid material. Avoid scooping in a manner that creates airborne dust.

  • In Solution: When dissolving the compound, add it slowly to the solvent to prevent splashing.

  • General Hygiene:

    • Wash hands thoroughly after handling the chemical, even if gloves were worn[2].

    • Do not eat, drink, or smoke in the laboratory[2].

Disposal Plan: Chemical Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste Disposal Protocol:

  • Solid Waste:

    • Sweep up any spilled solid material carefully to avoid creating dust[1][2].

    • Place the collected solid waste into a clearly labeled, sealed container suitable for chemical waste disposal.

  • Contaminated Materials:

    • Dispose of any contaminated gloves, weigh boats, or other disposable materials in the designated solid chemical waste container.

  • Container Disposal:

    • Rinse empty containers thoroughly with an appropriate solvent. Dispose of the rinsate as chemical waste.

    • Follow your institution's guidelines for the disposal of empty, rinsed chemical containers.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[1][2].

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention[1][2].

  • Inhalation: Move to fresh air. If symptoms occur, get medical attention[1].

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell[1].

Visual Workflow for Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G cluster_handling Operational Plan: Handling cluster_disposal Disposal Plan A Don Appropriate PPE B Handle in Ventilated Area A->B C Weigh and Transfer Carefully B->C D Use in Solution C->D E Collect Solid Waste D->E After Use F Dispose of Contaminated Items E->F H Store in Labeled Waste Container E->H G Rinse and Dispose of Container G->H

Safe Handling and Disposal Workflow

References

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